molecular formula C13H13NO2 B185753 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 92028-57-4

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Katalognummer: B185753
CAS-Nummer: 92028-57-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: ZLYUUANOICYAAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13(15)16/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYUUANOICYAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303585
Record name 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92028-57-4
Record name 92028-57-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The primary and most established method for the synthesis of this N-aryl pyrrole derivative is the Paal-Knorr synthesis. This approach offers a straightforward and efficient route to the target compound from readily available starting materials.

Core Synthesis Strategy: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely utilized method for the formation of substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2] For the synthesis of this compound, the key reactants are 2,5-hexanedione (also known as acetonylacetone) and 2-aminobenzoic acid.

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone.[2] Subsequent intramolecular cyclization via attack of the amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole intermediate. Dehydration of this intermediate yields the aromatic pyrrole ring.[2] The use of a protic or Lewis acid catalyst facilitates the dehydration steps and accelerates the reaction.[2]

Alternative Synthetic Routes

While the Paal-Knorr synthesis is the most direct approach, other methods for the formation of C-N bonds, such as the Ullmann condensation, could theoretically be employed. The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine. However, this method often requires harsh reaction conditions, including high temperatures and the use of a copper catalyst, which can be less desirable from a process chemistry perspective.

Data Presentation

The following table summarizes typical quantitative data for the Paal-Knorr synthesis of N-aryl-2,5-dimethylpyrroles, based on analogous reactions reported in the literature. The specific values for the synthesis of this compound may vary depending on the exact experimental conditions.

ParameterValueReference
Starting Materials 2-Aminobenzoic acid, 2,5-Hexanedione[1][2]
Solvent Glacial Acetic Acid, Ethanol, or Water[3][4]
Catalyst Typically the acidic solvent serves as the catalyst.[1][2]
Reaction Temperature 80 - 120 °C (Reflux)[3][4]
Reaction Time 1 - 6 hours[3][4]
Typical Yield 60 - 95%[5]
Purification Method RecrystallizationInferred from product properties

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound via the Paal-Knorr reaction. This protocol is based on established procedures for similar transformations.

Materials:

  • 2-Aminobenzoic acid

  • 2,5-Hexanedione (Acetonylacetone)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzoic acid (1 equivalent) and 2,5-hexanedione (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine 2-Aminobenzoic Acid and 2,5-Hexanedione solvent 2. Add Glacial Acetic Acid reactants->solvent In Round-Bottom Flask reflux 3. Heat to Reflux solvent->reflux cool 4. Cool to Room Temperature reflux->cool After 2-4 hours precipitate 5. Precipitate in Ice-Water cool->precipitate filtrate 6. Vacuum Filtration precipitate->filtrate recrystallize 7. Recrystallize filtrate->recrystallize dry 8. Dry Product recrystallize->dry product Pure Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that has garnered interest within the scientific community. Its structural motif, featuring a pyrrole ring linked to a benzoic acid moiety, is a common feature in molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, and discusses potential biological significance based on related structures.

Chemical Properties

A summary of the key chemical identifiers and computed properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 92028-57-4
Molecular Formula C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol [2]
Appearance Solid
InChI 1S/C13H13NO2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13(15)16/h3-8H,1-2H3,(H,15,16)
InChI Key ZLYUUANOICYAAL-UHFFFAOYSA-N
SMILES Cc1ccc(C)n1c1ccccc1C(=O)O

Synthesis

The most probable synthetic route for this compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4]

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure based on established Paal-Knorr synthesis methodologies and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Aminobenzoic acid

  • Hexane-2,5-dione

  • Glacial acetic acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of hexane-2,5-dione to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • The reaction mixture is then heated under reflux for a period of time, which would need to be determined experimentally (typically ranging from 1 to several hours).

  • The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Paal_Knorr_Synthesis Reactants 2-Aminobenzoic Acid + Hexane-2,5-dione Reaction Paal-Knorr Condensation Reactants->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heating Heating (Reflux) Heating->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Paal-Knorr synthesis workflow for this compound.

Spectroscopic Data

While specific spectra for this compound were not found, data for closely related compounds are available. For instance, ¹H and ¹³C NMR data have been reported for various substituted benzoic acids and pyrrole derivatives. It is anticipated that the ¹H NMR spectrum of the title compound would show characteristic signals for the aromatic protons of the benzoic acid ring, the pyrrole ring protons, and the methyl groups. The ¹³C NMR spectrum would similarly display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbons.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrrole and benzoic acid are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[5] Specifically, some 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs have been investigated as inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival.

Biological_Activity Compound This compound (and derivatives) Target1 Enoyl ACP Reductase Compound->Target1 Target2 Dihydrofolate Reductase (DHFR) Compound->Target2 Pathway1 Fatty Acid Synthesis (Type II) Target1->Pathway1 Pathway2 Folate Synthesis Target2->Pathway2 Effect1 Inhibition of Bacterial Growth Pathway1->Effect1 Pathway2->Effect1

Caption: Potential enzyme inhibition by pyrrole-benzoic acid derivatives.

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the available chemical information for this compound. While foundational data such as its molecular structure and a viable synthetic route are established, a significant opportunity exists for further research to determine its specific physicochemical properties, detailed analytical data, and to explore its potential biological activities. The structural similarities to other bioactive molecules suggest that this compound could be a valuable candidate for further investigation in drug discovery and development.

References

An In-depth Technical Guide to the Characterization of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 92028-57-4 provided in the topic query is officially assigned to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid[1][2]. This guide will focus on the characterization of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide , as specified in the prompt's topic. It is important to note that specific experimental data for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide is limited in publicly accessible literature. Therefore, this guide provides a comprehensive overview based on established knowledge of closely related N-aryl cyanoacetamide derivatives, including predicted properties and representative experimental protocols.

Introduction

N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide belongs to the class of N-aryl cyanoacetamides, a group of compounds recognized for their versatile chemical reactivity and diverse biological activities. The core structure, characterized by a cyanoacetamide moiety linked to a substituted aromatic ring, serves as a key building block in heterocyclic synthesis and drug discovery. Compounds from this class have been investigated for a range of therapeutic applications, including as antimicrobial, and anticancer agents. This technical guide outlines the physicochemical characteristics, proposed synthetic routes, analytical methodologies, and potential biological significance of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide, providing a foundational resource for researchers in drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

Due to the absence of specific experimental data for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide, the following tables present a combination of predicted values and typical spectroscopic characteristics expected for this molecule based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂-
Molecular Weight 224.65 g/mol -
XLogP3 1.8Predicted
Hydrogen Bond Donor Count 2Predicted
Hydrogen Bond Acceptor Count 4Predicted
Rotatable Bond Count 3Predicted
Spectroscopic Data (Expected)
TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons on the chlorophenyl ring, a methine proton adjacent to the hydroxyl group, a methyl group, and an amide proton. Chemical shifts will be influenced by the surrounding functional groups.
¹³C NMR Resonances for the carbonyl carbon, nitrile carbon, aromatic carbons of the chlorophenyl ring, and the aliphatic carbons of the butanamide chain.
FT-IR Characteristic absorption bands for N-H stretching (amide), O-H stretching (hydroxyl), C≡N stretching (nitrile), C=O stretching (amide), and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the cyano, hydroxyl, and chlorophenyl moieties.

Synthesis and Experimental Protocols

The synthesis of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide can be approached through several established methods for the formation of N-aryl cyanoacetamides and subsequent modification. A plausible synthetic route involves a two-step process: first, the synthesis of the N-(4-chlorophenyl)-2-cyanoacetamide intermediate, followed by an aldol-type addition to introduce the 3-hydroxybutane moiety.

Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide (Intermediate)

This protocol is adapted from general procedures for the synthesis of N-aryl cyanoacetamides from an amine and a cyanoacetate derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 eq).

  • Catalysis: Introduce a catalytic amount of a base, such as sodium ethoxide or piperidine, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-chlorophenyl)-2-cyanoacetamide.

Synthesis of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide

This step involves a base-catalyzed aldol addition of acetaldehyde to the active methylene group of the N-(4-chlorophenyl)-2-cyanoacetamide intermediate.

Experimental Protocol:

  • Reaction Setup: Dissolve N-(4-chlorophenyl)-2-cyanoacetamide (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), in a flask cooled in an ice bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq), to the solution to deprotonate the active methylene group.

  • Aldehyde Addition: Once the deprotonation is complete, slowly add acetaldehyde (1.2 eq) to the reaction mixture, maintaining the low temperature.

  • Reaction and Quenching: Allow the reaction to stir for 1-2 hours at low temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide.

Analytical Methodologies

The characterization and purity assessment of N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is generally suitable for this type of compound.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aromatic chlorophenyl group shows strong absorbance (e.g., around 254 nm).

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for observing exchangeable protons like those of the amide and hydroxyl groups.

  • ¹H NMR: This will provide information on the number and connectivity of protons in the molecule.

  • ¹³C NMR: This will reveal the number and types of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to confirm the structure and assign all proton and carbon signals unequivocally.

Mass Spectrometry (MS)
  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which can aid in structural elucidation.

Potential Biological Activity and Signaling Pathways

While specific biological data for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide is not available, the broader class of cyanoacetamide derivatives has been shown to exhibit a range of biological activities, often through the inhibition of specific enzymes or signaling pathways. For instance, some cyano-containing compounds are known to act as kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that many small molecules with cyano and amide functionalities interact with protein kinases, a plausible mechanism of action for N-(4-chlorophenyl)-2-cyano-3-hydroxybutanamide could involve the inhibition of a kinase signaling pathway implicated in cell proliferation or inflammation. The following diagram illustrates a generic kinase signaling cascade that could be a potential target.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactor Activates CellProliferation Cell Proliferation and Survival TranscriptionFactor->CellProliferation Promotes Inhibitor N-(4-chlorophenyl)-2-cyano- 3-hydroxybutanamide Inhibitor->RAF Inhibits (Hypothetical) G Start Start Materials: 4-Chloroaniline Ethyl Cyanoacetate Acetaldehyde Step1 Step 1: Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide Start->Step1 Purification1 Purification by Recrystallization Step1->Purification1 Step2 Step 2: Aldol Addition with Acetaldehyde Purification1->Step2 Purification2 Purification by Column Chromatography Step2->Purification2 FinalProduct Final Product: N-(4-chlorophenyl)-2-cyano- 3-hydroxybutanamide Purification2->FinalProduct G Sample Purified Compound HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight and Elemental Composition) Sample->MS IR FT-IR Spectroscopy (Functional Group Identification) Sample->IR DataAnalysis Data Analysis and Structure Confirmation HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key characteristics of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its classification as a Pan-Assay Interference Compound (PAINS).

Molecular Structure and Properties

This compound is an organic compound featuring a benzoic acid moiety substituted with a 2,5-dimethylpyrrol-1-yl group at the ortho position. The planar pyrrole ring is attached to the benzene ring via a nitrogen-carbon bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1]
CAS Number 92028-57-4
IUPAC Name This compound[1]
SMILES String Cc1ccc(C)n1c2ccccc2C(=O)O
InChI Key ZLYUUANOICYAAL-UHFFFAOYSA-N
Physical Form Solid

Synthesis

The synthesis of this compound is typically achieved through a Paal-Knorr pyrrole synthesis. This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), and a primary amine, 2-aminobenzoic acid (anthranilic acid).

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure based on established Paal-Knorr reaction conditions. Optimization may be required for specific laboratory settings.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Acetonylacetone (2,5-hexanedione)

  • Glacial acetic acid (as solvent and catalyst)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 2-aminobenzoic acid in a minimal amount of glacial acetic acid.

  • Addition of Diketone: To the stirred solution, add 1.1 equivalents of acetonylacetone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final this compound.

  • Drying: Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic acid (-COOH)10.0 - 12.0singlet (broad)1H
Aromatic (benzoic acid)7.2 - 8.2multiplet4H
Pyrrole (=CH)~5.8singlet2H
Methyl (-CH₃)~2.0singlet6H

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Carboxylic acid (-C OOH)170 - 175
Aromatic (quaternary)130 - 140
Aromatic (-CH=)120 - 135
Pyrrole (quaternary)~128
Pyrrole (=CH)~106
Methyl (-CH₃)~13

Table 4: Predicted Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (carboxylic acid)2500-3300 (broad)Stretching vibration
C-H (aromatic/pyrrole)3000-3100Stretching vibration
C-H (methyl)2850-3000Stretching vibration
C=O (carboxylic acid)1680-1710Stretching vibration
C=C (aromatic/pyrrole)1450-1600Stretching vibration

Mass Spectrometry: The expected molecular ion peak [M]⁺ in the mass spectrum would be at an m/z of approximately 215.25.

Biological Activity and Pan-Assay Interference Compounds (PAINS)

Derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been investigated for various biological activities, including as inhibitors of Eph-ephrin interactions. However, this class of compounds is also recognized as Pan-Assay Interference Compounds (PAINS). PAINS are known to produce false-positive results in high-throughput screening assays due to non-specific activity.

The promiscuous nature of 2,5-dimethyl-pyrrol-1-yl derivatives is thought to arise from their chemical reactivity, particularly their propensity to undergo oxidation and subsequent polymerization.

PAINS_Mechanism cluster_0 Chemical Transformation cluster_1 Assay Interference Molecule This compound ReactiveIntermediate Oxidized Intermediate / Radical Species Molecule->ReactiveIntermediate Oxidation (e.g., by air) Polymer Polymeric Species ReactiveIntermediate->Polymer Polymerization Assay High-Throughput Screening Assay Polymer->Assay Non-specific interaction FalsePositive False-Positive Result Assay->FalsePositive Leads to

PAINS Mechanism of this compound.

The diagram above illustrates the proposed mechanism for the PAINS behavior of this compound. The initial molecule can undergo oxidation, forming reactive intermediates that then polymerize. These polymeric species can interact non-specifically with various components of a high-throughput screening assay, leading to false-positive results. This is a critical consideration for researchers working with this and related chemical scaffolds in drug discovery programs. It is recommended that any observed biological activity be confirmed through rigorous secondary assays and biophysical methods to rule out non-specific interference.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data for analogous structures with established chemical principles to offer a predictive and practical resource for researchers.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the analysis of its structural motifs and comparison with similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H-NMR (Predicted) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Aromatic7.9-8.1d1HAr-H (ortho to COOH)
Aromatic7.3-7.6m3HAr-H
Pyrrole~5.8s2HPyrrole C-H
Methyl~2.0s6HPyrrole -CH₃
Carboxylic Acid>10br s1H-COOH
¹³C-NMR (Predicted) Chemical Shift (δ) ppmAssignment
Carbonyl>165-COOH
Aromatic125-140Ar-C
Pyrrole128 (α-C), 106 (β-C)Pyrrole C
Methyl~13-CH₃
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Spectroscopic Technique Expected Values Assignment
IR Spectroscopy ~3000 cm⁻¹ (broad)O-H stretch (carboxylic acid dimer)
~1700 cm⁻¹C=O stretch (carboxylic acid)
~1600, 1450 cm⁻¹C=C stretch (aromatic and pyrrole)
Mass Spectrometry m/z = 215.09 [M]⁺Molecular Ion
Other significant fragmentsFragmentation of benzoic acid and pyrrole moieties

Experimental Protocol: Synthesis

The most common and effective method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis. The following protocol details a generalized procedure for the synthesis of this compound.

Paal-Knorr Pyrrole Synthesis

Materials:

  • 2-Aminobenzoic acid

  • Hexane-2,5-dione

  • Glacial acetic acid or another suitable solvent (e.g., ethanol, toluene)

  • Acid catalyst (optional, e.g., a catalytic amount of HCl or p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzoic acid in the chosen solvent (e.g., glacial acetic acid).

  • Add an equimolar amount of hexane-2,5-dione to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the Paal-Knorr synthesis of the target compound.

G Paal-Knorr Synthesis Workflow Reactants 2-Aminobenzoic Acid + Hexane-2,5-dione Reaction Reflux Reactants->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Cooling Cooling Reaction->Cooling Isolation Isolation (Filtration or Evaporation) Cooling->Isolation Purification Purification (Recrystallization) Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the Paal-Knorr synthesis.

Biological Context: Eph-Ephrin Signaling

While specific biological data for this compound is limited, related compounds have been investigated as potential modulators of the Ephrin (Eph) receptor signaling pathway. It is crucial to note that some studies have suggested that the observed biological activity of certain (2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives may be due to the formation of polymeric impurities rather than the monomeric compound itself.

The following diagram provides a simplified overview of the Eph-Ephrin signaling concept.

G Eph-Ephrin Signaling Concept cluster_0 Cell 1 cluster_1 Cell 2 Ephrin Ephrin Ligand EphReceptor Eph Receptor Ephrin->EphReceptor Binding Signaling Downstream Signaling (e.g., Cytoskeletal changes, Gene expression) EphReceptor->Signaling Activation Antagonist Potential Antagonist (e.g., this compound) Antagonist->EphReceptor Inhibition

Caption: Simplified Eph-Ephrin signaling diagram.

The Dichotomous Discovery of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives: From Promising Leads to Pan-Assay Interference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

The journey of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives in drug discovery serves as a compelling case study, illustrating the complexities and potential pitfalls in the identification and validation of novel therapeutic agents. Initially heralded as promising antagonists of the Eph-ephrin signaling pathway, a critical regulator in numerous physiological and pathological processes, this class of compounds has since been re-evaluated due to findings of aspecific activity and the formation of polymeric aggregates. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Controversial Beginning: Targeting the Eph-Ephrin System

The Eph (erythropoietin-producing hepatocellular) receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial players in cell-cell communication, influencing processes such as embryonic development, axon guidance, and angiogenesis. Their dysregulation has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

In 2008, a series of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives were reported as small molecule inhibitors of Eph receptor-ephrin interactions. Specifically, compounds 1 (2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid) and 2 (4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid) were found to block the binding of ephrin A5 to the EphA2 receptor with inhibitory potencies in the low micromolar range[1].

However, subsequent investigations revealed inconsistencies in the biological activity of these compounds. Later studies reported significantly lower potency for these derivatives in preventing Eph-ephrin interactions, with IC50 values orders of magnitude higher than initially described. This discrepancy prompted a deeper investigation into the chemical behavior of this class of compounds[1].

The emerging consensus is that the initially observed biological activity was not due to the monomeric form of the 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives, but rather to the spontaneous formation of polymeric mixtures with an average molecular weight of 40 kDa. These polymers are believed to be responsible for the promiscuous or aspecific biological activity observed in various assays, leading to the classification of these compounds as pan-assay interference compounds (PAINS)[1][2]. This highlights a critical consideration in drug discovery: the potential for compound aggregation and non-specific interactions to generate misleading results.

Shifting Focus: Antibacterial and Antitubercular Potential

Despite the questions surrounding their activity as Eph receptor antagonists, research into this compound derivatives has continued, with a notable shift towards their potential as antimicrobial agents. A number of studies have explored the synthesis and evaluation of various analogs for their antibacterial, antifungal, and antitubercular activities.

These investigations have yielded promising results, with several derivatives demonstrating significant activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis. The primary mode of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes such as enoyl-ACP reductase and dihydrofolate reductase (DHFR)[3].

Quantitative Biological Data

The following tables summarize the reported biological activities of various this compound derivatives. It is crucial to interpret the Eph receptor antagonist data with the understanding of the potential for polymeric interference.

Table 1: EphA2 Receptor Binding Affinity

CompoundInitial Reported IC50 (µM)[1]Revised IC50 (µM)[1]
1 (2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid)651683
2 (4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid)33>2000

Table 2: Antimicrobial and Antitubercular Activity of Selected Derivatives

Compound DerivativeTarget OrganismMIC (µg/mL)Reference
Hydrazide AnalogsMycobacterium tuberculosis H37Rv1 - 2[4][5]
Triazole DerivativesMycobacterium tuberculosis H37Rv1 - 4[4][5]
Azetidinone DerivativesMycobacterium tuberculosis H37Rv1 - 2[4][5]
Thiazolidinone DerivativesMycobacterium tuberculosis H37Rv1 - 2[4][5]
N'-(2-(substituted)acetyl)benzohydrazidesMycobacterium tuberculosis H37Rv0.8 - 25[3]
Hydrazide AnalogsVarious Bacteria and Fungi1 - 4[4][5]

Table 3: Cytotoxic Activity of Selected Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Azetidinone/Thiazolidinone DerivativesA549 (lung adenocarcinoma)Not specified, but exhibit activity at non-cytotoxic concentrations for antitubercular effect[4][5]
2,5-dimethylpyrrolyl benzoic acid (compound 1)Pancreatic Cancer CellsCytostatic efficacy demonstrated[6][7]

Experimental Protocols

Synthesis of this compound Derivatives

The core 2,5-dimethylpyrrole moiety is commonly synthesized via the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine.

General Protocol for Paal-Knorr Pyrrole Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., an aminobenzoic acid derivative) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Dione: Add an equimolar amount of hexane-2,5-dione to the solution.

  • Reaction Conditions: Reflux the reaction mixture for a specified time, typically ranging from 1 to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic Acid Hydrazide Analogs

Many of the biologically active derivatives are synthesized from a hydrazide intermediate.

Protocol for the Synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic Acid Hydrazide:

  • Esterification: The corresponding 4-(2,5-dimethylpyrrol-1-yl)benzoic acid is first converted to its methyl or ethyl ester by refluxing in the respective alcohol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazinolysis: The resulting ester is then refluxed with an excess of hydrazine hydrate in ethanol for several hours.

  • Isolation: Upon cooling, the hydrazide product typically crystallizes out of the solution and can be collected by filtration, washed with cold ethanol, and dried.

This hydrazide serves as a key intermediate for the synthesis of various heterocyclic derivatives, such as triazoles, azetidinones, and thiazolidinones, through condensation reactions with appropriate reagents.

Visualizing the Core Concepts

EphA2 Signaling Pathway

The EphA2 receptor, a key target in the initial discovery of these compounds, plays a complex role in cell signaling. Its activation by ephrin ligands can lead to both tumor-suppressive and oncogenic outcomes depending on the cellular context. The following diagram illustrates a simplified overview of the EphA2 signaling cascade.

EphA2_Signaling cluster_cytoplasm Cytoplasm EphrinA1 Ephrin-A1 EphA2 EphA2 Receptor EphrinA1->EphA2 RAS_MAPK RAS/MAPK Pathway EphA2->RAS_MAPK Inhibition PI3K_AKT PI3K/AKT Pathway EphA2->PI3K_AKT Inhibition Cell_Adhesion Cell Adhesion EphA2->Cell_Adhesion Modulation Cell_Migration Cell Migration & Invasion RAS_MAPK->Cell_Migration PI3K_AKT->Cell_Migration Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition

Caption: Simplified EphA2 signaling pathway.

Experimental Workflow: Paal-Knorr Synthesis

The following diagram outlines the general workflow for the synthesis of the this compound core structure.

Paal_Knorr_Workflow Start Start Step1 Dissolve Primary Amine in Solvent Start->Step1 Step2 Add Hexane-2,5-dione Step1->Step2 Step3 Reflux Reaction Mixture Step2->Step3 Step4 Cool and Isolate Crude Product Step3->Step4 Step5 Purify Product (Recrystallization/Chromatography) Step4->Step5 End Pure 2-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid derivative Step5->End

Caption: General workflow for Paal-Knorr synthesis.

Conclusion

The story of this compound derivatives offers invaluable lessons for the drug discovery community. It underscores the importance of rigorous chemical characterization and the potential for misleading results due to compound aggregation and pan-assay interference. While their initial promise as Eph receptor antagonists has been tempered, the continued exploration of their antimicrobial properties demonstrates the potential for repositioning chemical scaffolds. This technical guide provides a foundational understanding of this intriguing class of compounds, equipping researchers with the necessary knowledge to navigate their complex history and explore their future potential in a well-informed and critical manner.

References

biological activity of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives. The information presented herein is collated from various scientific studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes significant pathways and workflows.

Activity as Eph Receptor Antagonists: A Critical Perspective

Initial research identified 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives as inhibitors of Eph (erythropoietin-producing hepatocellular) receptors, which are implicated in various physiological and pathological processes, including cancer.[1][2] Compounds such as 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid and 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid were initially reported to block the interaction between ephrin ligands and Eph receptors with IC50 values in the micromolar range.[1][2]

However, subsequent investigations have cast significant doubt on the intrinsic activity of these monomeric compounds as Eph receptor antagonists.[1][2] It has been demonstrated that the observed biological activity is likely attributable to polymeric impurities that form spontaneously when the compounds are exposed to air and light.[1][2] These polymers, with an average molecular weight of 40 kDa, are believed to be the actual entities responsible for the promiscuous biological effects observed in various assays.[1][2] This has led to the classification of these derivatives as pan-assay interference compounds (PAINS), warranting caution in their use as specific pharmacological tools for studying Eph receptor biology.[2]

Quantitative Data: Eph Receptor Inhibition (Historical Data)

Table 1: Reported IC50 Values for Eph Receptor Inhibition

Compound/DerivativeTarget InteractionReported IC50 (µM)Reference
4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acidephrin A5 - EphA265[2]
5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acidephrin A5 - EphA233[2]
Compound 1 (a 2,5-dimethylpyrrolyl benzoic acid)ephrin A5 - EphA21,683 (in one study)[2]
Compound 1 (a 2,5-dimethylpyrrolyl benzoic acid)Functional assay in HUVEC cells14[2]

Note: The significant discrepancies in reported IC50 values and the evidence of activity arising from polymeric impurities suggest that these values for the monomeric compounds are not reliable.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Eph-ephrin Interaction

The inhibitory activity of these compounds on the Eph-ephrin interaction was often assessed using a solid-phase binding assay (ELISA). A general protocol is as follows:

  • Plate Coating: Recombinant Eph receptor extracellular domain is immobilized on microtiter plates.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., bovine serum albumin).

  • Inhibition: The test compounds (2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives) are pre-incubated with the ephrin ligand fused to alkaline phosphatase (AP).

  • Binding: The compound/ephrin-AP mixture is added to the Eph receptor-coated wells.

  • Washing: Unbound reagents are removed by washing.

  • Detection: A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added, and the resulting colorimetric change is measured using a spectrophotometer. The degree of inhibition is calculated relative to controls.

ELISA_Workflow p1 Coat plate with Eph receptor p2 Block non-specific sites p1->p2 r1 Pre-incubate test compound with ephrin-AP r2 Add mixture to coated plate r1->r2 d1 Wash to remove unbound reagents r2->d1 d2 Add AP substrate d1->d2 d3 Measure absorbance d2->d3

ELISA Workflow for Eph-ephrin Interaction.

Antimicrobial and Antitubercular Activities

A more promising area of biological activity for 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives lies in their antimicrobial properties. Specifically, hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems have demonstrated potential as antibacterial, antifungal, and antitubercular agents.[3][4][5]

Quantitative Data: Antimicrobial and Antitubercular Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogsMycobacterium tuberculosis H37Rv1–2[4]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides (5f, 5i, 5j, 5n)Mycobacterium tuberculosis1.6[5]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazide (5k)Mycobacterium tuberculosis0.8[5]
General antibacterial activityVarious bacteria0.8–100[5]
General antimicrobial activityVarious microbes1–4[4][6]
Proposed Mechanism of Action

For their antitubercular activity, it is proposed that these derivatives may act as dual inhibitors of enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), two crucial enzymes in Mycobacterium tuberculosis.[3][5] InhA is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall, while DHFR is vital for nucleotide synthesis. Molecular docking studies have suggested that these compounds can bind to the active sites of both enzymes.[3][5]

Dual_Inhibition_Mechanism cluster_compound 2,5-Dimethyl-pyrrol-1-yl-benzoic acid derivative cluster_pathways Mycobacterium tuberculosis Pathways cluster_mycolic Mycolic Acid Synthesis cluster_nucleotide Nucleotide Synthesis cluster_outcomes Biological Outcomes compound Derivative inhA Enoyl ACP Reductase (InhA) compound->inhA inhibits dhfr Dihydrofolate Reductase (DHFR) compound->dhfr inhibits mycolic Mycolic Acid inhA->mycolic catalyzes cell_wall Disrupted Cell Wall Synthesis inhA->cell_wall disruption leads to nucleotides Nucleotides dhfr->nucleotides required for dna_synthesis Inhibited DNA Synthesis dhfr->dna_synthesis inhibition leads to cell_death Bacterial Cell Death cell_wall->cell_death dna_synthesis->cell_death

Proposed Dual Inhibition Mechanism in M. tuberculosis.

Experimental Protocol: Broth Dilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, as outlined below:

  • Compound Preparation: A serial dilution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then further diluted in liquid growth medium.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., McFarland standard).

  • Incubation: The diluted compounds are mixed with the microbial inoculum in microtiter plates and incubated under appropriate conditions (temperature, time, atmosphere).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed visually or by measuring turbidity.

Anticancer Activity

Certain 2,5-dimethylpyrrolyl benzoic acid derivatives have shown promise as anticancer agents, particularly in pancreatic cancer models.[7]

Activity in Pancreatic Cancer

One study demonstrated that a 2,5-dimethylpyrrolyl benzoic acid derivative (referred to as compound 1) exhibited cytostatic efficacy in pancreatic adenocarcinoma (PDAC) cells that overexpress EphA4.[7] The compound was shown to suppress the phosphorylation of both EphA4 and the downstream signaling protein Akt, leading to the induction of apoptosis.[7] This suggests a potential therapeutic application for this class of compounds in cancers with specific molecular signatures.

Signaling Pathway in Pancreatic Cancer Cells

Pancreatic_Cancer_Signaling compound 2,5-dimethylpyrrolyl benzoic acid p_ephA4 Phosphorylated EphA4 compound->p_ephA4 suppresses p_akt Phosphorylated Akt compound->p_akt suppresses apoptosis Apoptosis compound->apoptosis induces ephA4 EphA4 Receptor ephA4->p_ephA4 phosphorylation akt Akt p_ephA4->akt akt->p_akt phosphorylation cell_growth Cell Growth & Survival p_akt->cell_growth promotes

Inhibition of EphA4/Akt Pathway in Pancreatic Cancer.

Experimental Protocol: Western Blotting for Protein Phosphorylation

To assess the effect of the compounds on protein phosphorylation, Western blotting is a standard technique.

  • Cell Culture and Treatment: Pancreatic cancer cells are cultured and treated with various concentrations of the 2,5-dimethylpyrrolyl benzoic acid derivative for a specified time.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted protein is determined using a method such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-EphA4, anti-EphA4, anti-p-Akt, anti-Akt).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of specific protein.

Conclusion

The is multifaceted. While their initial promise as specific Eph receptor antagonists has been challenged due to issues of compound stability and purity, they have emerged as a promising scaffold for the development of novel antimicrobial and anticancer agents. Future research should focus on optimizing the antibacterial and anticancer properties of these compounds and clarifying their mechanisms of action to unlock their full therapeutic potential. It is crucial for researchers to be aware of the potential for these compounds to form polymeric species and to ensure the purity of the materials used in biological assays.

References

Preliminary Screening of Dimethyl-Pyrrol-Benzoic Acid Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of dimethyl-pyrrol-benzoic acid compounds, a class of molecules that has garnered significant interest in drug discovery due to their diverse biological activities. This document outlines detailed experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes relevant signaling pathways to furnish researchers, scientists, and drug development professionals with a thorough resource for their work in this area.

Introduction

Dimethyl-pyrrol-benzoic acid derivatives are synthetic heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1][2][3] Their structural versatility allows for the generation of diverse chemical libraries, making them attractive candidates for high-throughput screening and lead optimization in drug discovery programs. Notably, certain derivatives have shown potent inhibitory activity against key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][5] This guide focuses on the initial stages of evaluating these compounds, covering essential in vitro screening methodologies.

Data Presentation: In Vitro Efficacy of Dimethyl-Pyrrol-Benzoic Acid Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various dimethyl-pyrrol-benzoic acid and related pyrrole derivatives, providing a comparative view of their potency against different cancer cell lines and kinase targets.

Table 1: Cytotoxicity of Pyrrole Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolomycin CHCT-116 (Colon)MTT0.8[6]
Pyrrolomycin CMCF7 (Breast)MTT1.5[6]
Pyrrolomycin F-seriesHCT-116 (Colon)MTT0.35 - 1.21[6]
Pyrrolomycin F-seriesMCF7 (Breast)MTT0.35 - 1.21[6]
Marinopyrrole A (+) enantiomerHCT-116 (Colon)MTT9.4[6]
Marinopyrrole A (-) enantiomerHCT-116 (Colon)MTT8.8[6]
KS18VariousNot SpecifiedOutperformed marinopyrrole A[6]
MP1BE(2)-C (Neuroblastoma)Not Specified0.096[7]
Compound 4aLoVo (Colon)MTT> 6.25 (at 24h)[8]
Compound 4dLoVo (Colon)MTT> 6.25 (at 24h)[8]
Pyrrolo[2,3-d]pyrimidine 5eVariousMTT29 - 59[2]
Pyrrolo[2,3-d]pyrimidine 5hVariousMTT29 - 59[2]
Pyrrolo[2,3-d]pyrimidine 5kVariousMTT29 - 59[2]
Pyrrolo[2,3-d]pyrimidine 5lVariousMTT29 - 59[2]

Table 2: Kinase Inhibitory Activity of Pyrrole Derivatives

Compound/DerivativeKinase TargetAssay TypeIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine 12dVEGFR-2In vitro kinase assay11.9[9]
Pyrrolo[2,3-d]pyrimidine 15cVEGFR-2In vitro kinase assay13.6[9]
Pyrrolo[2,3-d]pyrimidine 5kEGFRELISA79[2]
Pyrrolo[2,3-d]pyrimidine 5kHer2ELISA40 - 204[2]
Pyrrolo[2,3-d]pyrimidine 5kVEGFR-2ELISA40 - 204[2]
Pyrrolo[2,3-d]pyrimidine 5kCDK2ELISA40 - 204[2]
Sunitinib (Reference)Multiple KinasesNot Specified261[2]
Erlotinib (Reference)EGFRNot Specified55[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the preliminary screening of dimethyl-pyrrol-benzoic acid compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the dimethyl-pyrrol-benzoic acid compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 48 or 72 hours.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method to determine the in vitro inhibitory activity of dimethyl-pyrrol-benzoic acid compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dimethyl-pyrrol-benzoic acid derivatives)

  • Control inhibitor (e.g., Sunitinib)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer.

  • Kinase Reaction Setup:

    • Add the diluted test compound or control inhibitor to the wells of a microplate.

    • Add the recombinant VEGFR-2 enzyme to each well.

    • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing ATP and the substrate peptide.

    • Add the reaction mixture to each well to initiate the kinase reaction.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the screening of dimethyl-pyrrol-benzoic acid compounds.

G cluster_workflow Experimental Workflow: Cytotoxicity Screening A Seed Cancer Cells (96-well plate) B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Cytotoxicity screening workflow.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ATP ATP PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK/ERK Pathway VEGFR2->MAPK Activates Compound Dimethyl-pyrrol- benzoic acid Compound Compound->VEGFR2 Inhibits ADP ADP ATP->ADP Phosphorylation AKT AKT PI3K->AKT promotes Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation promotes MAPK->Proliferation promotes

Inhibition of VEGFR-2 signaling.

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound Dimethyl-pyrrol- benzoic acid Compound Compound->EGFR Inhibits RAF RAF RAS->RAF promotes MEK MEK RAF->MEK promotes ERK ERK MEK->ERK promotes Proliferation Cell Proliferation, Survival ERK->Proliferation promotes AKT AKT PI3K->AKT promotes AKT->Proliferation promotes

Inhibition of EGFR signaling.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid represents a versatile scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of biological activities. This technical guide provides a comprehensive overview of the diverse mechanisms of action associated with this chemical entity and its analogues. The core structure has been explored for its potential in oncology, infectious diseases, and neurodegenerative disorders, targeting a variety of proteins and pathways.

A critical consideration for this class of compounds, particularly in the context of its early discovery as Eph-ephrin antagonists, is the potential for spontaneous polymerization. Research has indicated that the observed biological activity of some 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives may be attributed to the formation of high-molecular-weight polymers that can act as aspecific biological agents[1]. This underscores the importance of careful characterization and stability analysis when investigating the biological effects of these molecules.

This guide will delve into the distinct mechanisms of action identified for derivatives of the this compound scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Eph-Ephrin Antagonism

Derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid were initially identified as competitive inhibitors of the EphA4 receptor, targeting the high-affinity ligand-binding pocket and thereby blocking the interaction with its ephrin ligands[1]. The Eph-ephrin signaling pathway is crucial in various physiological and pathological processes, including cancer, making it an attractive therapeutic target. One derivative, referred to as compound 1, has shown cytostatic efficacy in pancreatic adenocarcinoma (PDAC) cells expressing EphA4, both in vitro and in vivo. This compound was found to suppress EphA4 and Akt phosphorylation and induce apoptosis[2].

However, subsequent studies have raised concerns about the nature of this inhibition. It has been demonstrated that some 2,5-dimethyl pyrrol-1-yl-benzoic acid derivatives can spontaneously form a mixture of polymers, and these polymeric species may be responsible for the observed aspecific biological activity[1].

Quantitative Data: Eph-Ephrin Inhibition
CompoundTargetInhibition Constant (Ki)AssayReference
2,5-dimethylpyrrolyl benzoic acid derivativeEphA4 - ephrin-A5 binding7 µMEnzyme-Linked Immunosorbent Assay (ELISA)[1]
Isomeric 2,5-dimethylpyrrolyl benzoic acid derivativeEphA4 - ephrin-A5 binding9 µMEnzyme-Linked Immunosorbent Assay (ELISA)[1]
Experimental Protocol: Eph-Ephrin Binding Assay (ELISA)

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to assess the inhibition of Eph receptor-ephrin ligand interaction.

  • Plate Coating: Recombinant EphA4 receptor protein is immobilized on the surface of a microtiter plate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein, such as bovine serum albumin (BSA).

  • Inhibition Reaction: The test compound (e.g., a 2,5-dimethylpyrrolyl benzoic acid derivative) at various concentrations is pre-incubated with the immobilized EphA4 receptor.

  • Ligand Binding: A biotinylated ephrin-A5 ligand is then added to the wells. The inhibitor, if active, will compete with the ephrin-A5 for binding to the EphA4 receptor.

  • Detection: The amount of bound biotinylated ephrin-A5 is quantified by adding a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic HRP substrate.

  • Data Analysis: The absorbance is measured, and the Ki value is calculated from the dose-response curve.

Signaling Pathway Diagram

EphA4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin Ephrin Ligand EphA4 EphA4 Receptor Ephrin->EphA4 Binding PI3K PI3K EphA4->PI3K Activation Inhibitor 2-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid derivative Inhibitor->EphA4 Inhibition Akt Akt PI3K->Akt Activation Downstream Downstream Signaling Akt->Downstream

Caption: EphA4 signaling pathway and its inhibition.

Dual Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), key enzymes in Mycobacterium tuberculosis. This dual-targeting approach is a promising strategy to combat tuberculosis, including drug-resistant strains. These compounds have demonstrated significant antibacterial and antitubercular activities.

Quantitative Data: Antibacterial and Antitubercular Activity
Compound SeriesTarget OrganismActivity Range (MIC)Reference
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesM. tuberculosis H37Rv0.8 - 25 µg/mL[3]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesS. aureus0.8 - 100 µg/mL[3]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesE. coli0.8 - 100 µg/mL[3]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) of the compounds against M. tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for several days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Second Incubation: The plates are incubated again for 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Enzymatic Reaction Diagrams

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Inhibitor Pyrrol-benzoic acid derivative Inhibitor->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR).

InhA_Inhibition Substrate Enoyl-ACP Substrate InhA Enoyl ACP Reductase (InhA) Substrate->InhA NADH NADH NADH->InhA Product Acyl-ACP Product InhA->Product NAD NAD+ InhA->NAD Inhibitor Pyrrol-benzoic acid derivative Inhibitor->InhA Inhibition

Caption: Inhibition of Enoyl ACP Reductase (InhA).

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Certain derivatives of this compound have been investigated as multi-target inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in the pathology of Alzheimer's disease.

Quantitative Data: AChE and CA Inhibition
CompoundTargetInhibition Constant (KI)Reference
Tetrahydroisoquinolynyl-benzoic acid derivative 6fAcetylcholinesterase (AChE)13.62 ± 0.21 nM[4]
Tetrahydroisoquinolynyl-benzoic acid derivative 6eCarbonic Anhydrase I (hCA I)18.78 ± 0.09 nM[4]
Tetrahydroisoquinolynyl-benzoic acid derivative 6cCarbonic Anhydrase II (hCA II)33.00 ± 0.29 nM[4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test inhibitor at various concentrations.

    • The enzyme (AChE) is added and the mixture is pre-incubated.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine.

    • The increase in absorbance at 412 nm is monitored over time.

    • The percentage of inhibition is calculated, and the IC50 or Ki value is determined.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow instrument is used to measure the inhibition of the CO2 hydration activity of CAs.

  • Principle: The assay measures the rate of the CA-catalyzed hydration of CO2 to bicarbonate and a proton, which causes a pH change. This pH change is monitored using a colorimetric indicator.

  • Procedure:

    • The reaction is initiated by rapidly mixing a CO2-saturated solution with a buffer solution containing the CA enzyme, a pH indicator (e.g., phenol red), and the test inhibitor at various concentrations.

    • The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds).

    • The initial rates of the reaction are determined.

    • Inhibition constants (Ki) are calculated from the dose-response curves.

Catalytic Mechanism Diagrams

AChE_Mechanism ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Pyrrol-benzoic acid derivative Inhibitor->AChE Inhibition

Caption: Catalytic mechanism of Acetylcholinesterase (AChE).

CA_Mechanism CO2 CO2 CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA HCO3 HCO3- CA->HCO3 H H+ CA->H Inhibitor Pyrrol-benzoic acid derivative Inhibitor->CA Inhibition

Caption: Catalytic mechanism of Carbonic Anhydrase (CA).

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have also been explored as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.

Quantitative data and specific experimental protocols for HDAC inhibition by direct derivatives of this compound were not extensively detailed in the provided search results. However, a general protocol for HDAC inhibition assays is described below.

Experimental Protocol: Fluorometric HDAC Inhibition Assay
  • Principle: This assay utilizes a fluorogenic HDAC substrate. When the substrate is deacetylated by HDAC, it becomes susceptible to cleavage by a developer enzyme, which releases a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

  • Procedure:

    • The HDAC enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.

    • The fluorogenic HDAC substrate is added to initiate the reaction.

    • After a defined incubation period, a developer solution is added to stop the reaction and generate the fluorescent signal.

    • The fluorescence is measured using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Mechanism of Action Diagram

HDAC_Inhibition Histone Acetylated Histone HDAC Histone Deacetylase (HDAC) Histone->HDAC DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Chromatin Condensed Chromatin (Transcriptional Repression) DeacetylatedHistone->Chromatin Inhibitor Pyrrol-benzoic acid derivative Inhibitor->HDAC Inhibition URAT1_Inhibition cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_cytoplasm Cytoplasm UricAcid_lumen Uric Acid (Lumen) URAT1 URAT-1 Transporter UricAcid_lumen->URAT1 Transport UricAcid_cell Uric Acid (Cell) URAT1->UricAcid_cell Inhibitor Benzoic acid derivative Inhibitor->URAT1 Inhibition

References

An In-depth Technical Guide to the Solubility of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. In the absence of specific published quantitative solubility data, this document offers a detailed predicted solubility profile based on the compound's molecular structure. Furthermore, a standardized experimental protocol for determining the precise solubility in various organic solvents is presented, along with a visual workflow to guide laboratory execution. This guide is intended to be a valuable resource for researchers engaged in the development and formulation of drug candidates and other chemical entities involving this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a carboxylic acid group and a dimethyl-substituted pyrrole ring. The interplay between the polar, acidic carboxyl group and the less polar, aromatic pyrrole moiety dictates its solubility in different solvent systems. Understanding this solubility is critical for a range of applications, including reaction chemistry, purification, formulation, and drug delivery.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

The presence of both a hydrogen bond donor and acceptor in the carboxylic acid group, alongside the generally nonpolar character of the substituted pyrrole and benzene rings, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Predicted Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group is capable of hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in lower-aliphatic alcohols like methanol and ethanol. As the alkyl chain of the alcohol increases, the solubility is likely to decrease.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, making them likely to be very good solvents for this compound. Acetonitrile, being less polar, may offer moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule has a significant nonpolar component due to the benzene and dimethylpyrrole rings. However, the highly polar carboxylic acid group will likely limit its solubility in very nonpolar solvents like hexane. In aromatic solvents such as toluene, some solubility can be expected due to potential π-π stacking interactions with the aromatic rings of the solute.

  • Ethers (e.g., Diethyl Ether, THF): Ethers can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Therefore, some degree of solubility is anticipated, likely moderate in solvents like tetrahydrofuran (THF).

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility is predicted in solvents like dichloromethane.

A summary of the predicted solubility is presented in the table below. It is important to note that this is a qualitative prediction and experimental verification is required for quantitative assessment.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolGood to ModerateHydrogen bonding between the carboxylic acid group and the solvent's hydroxyl group.
Polar AproticDMSO, DMF, AcetonitrileExcellent to ModerateStrong hydrogen bond accepting capabilities and high polarity of the solvent.
NonpolarHexane, ToluenePoor to LowThe polar carboxylic acid group limits solubility in nonpolar media.
EthersDiethyl Ether, THFModerateThe ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton.
Chlorinated SolventsDichloromethaneModerateIntermediate polarity of the solvent allows for favorable dipole-dipole interactions.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The following protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated and in equilibrium with the solid phase. The time required for equilibration should be determined by taking measurements at different time points until a constant concentration is observed.

  • Sampling and Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solids.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and report the temperature at which the measurement was conducted.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Slurry B Equilibration A->B Add excess solute to solvent C Phase Separation B->C Shake at constant temperature (24-72h) D Sampling & Filtration C->D Allow solid to settle E Dilution D->E Withdraw & filter supernatant F Quantitative Analysis (e.g., HPLC) E->F Dilute to known volume G Data Processing & Reporting F->G Determine concentration

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. For precise quantitative data, a systematic experimental approach, such as the shake-flask method detailed in this guide, is essential. The information presented herein serves as a foundational resource for researchers, enabling informed decisions in experimental design and formulation development involving this compound.

Methodological & Application

Application Notes and Protocols for the Paal-Knorr Synthesis of 2,5-Dimethylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Paal-Knorr synthesis for the preparation of 2,5-dimethylpyrrole derivatives. This venerable yet remarkably versatile reaction remains a cornerstone of heterocyclic chemistry, offering a straightforward and efficient route to a wide array of pyrrolic structures. The 2,5-dimethylpyrrole scaffold is a key building block in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] This document offers detailed experimental protocols, quantitative data, and visual guides to facilitate the application of this synthesis in a research and development setting.

Introduction to the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[2] The reaction is typically carried out under neutral or weakly acidic conditions. While the addition of a weak acid like acetic acid can accelerate the reaction, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[2] The starting 1,4-dicarbonyl for the synthesis of 2,5-dimethylpyrrole derivatives is 2,5-hexanedione (acetonylacetone).

The versatility of the Paal-Knorr synthesis allows for the incorporation of a wide variety of substituents on the pyrrole nitrogen by simply changing the primary amine used in the reaction. This feature makes it an invaluable tool for generating libraries of compounds for drug discovery and materials science applications.

Reaction Mechanism and Experimental Workflow

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the primary amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the aromatic pyrrole ring.[2][3]

Paal_Knorr_Mechanism diketone 1,4-Diketone (2,5-Hexanedione) hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal cyclized_intermediate Cyclized Intermediate hemiaminal->cyclized_intermediate Intramolecular Cyclization pyrrole 2,5-Dimethylpyrrole Derivative cyclized_intermediate->pyrrole - 2H2O (Dehydration)

Figure 1: Simplified reaction mechanism of the Paal-Knorr pyrrole synthesis.

A general workflow for the synthesis and purification of 2,5-dimethylpyrrole derivatives is outlined below. The specific conditions, such as temperature, reaction time, and purification method, will vary depending on the chosen protocol and the nature of the primary amine.

Experimental_Workflow start Reagent Preparation (2,5-Hexanedione, Primary Amine, Catalyst/Solvent) reaction Reaction Setup (Conventional Heating or Microwave Irradiation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Precipitation/Extraction) monitoring->workup purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_node Pure 2,5-Dimethylpyrrole Derivative analysis->end_node

Figure 2: General experimental workflow for the Paal-Knorr synthesis.

Applications

2,5-Dimethylpyrrole derivatives are valuable intermediates in various fields:

  • Pharmaceuticals: The pyrrole nucleus is a common scaffold in many biologically active compounds.[4] 2,5-Dimethylpyrrole derivatives have been utilized as protecting groups for primary amines in the synthesis of complex molecules.[2][3]

  • Materials Science: These compounds can serve as monomers for the synthesis of conducting polymers and other functional materials.[1]

  • Agrochemicals: The pyrrole moiety is present in some herbicides and fungicides.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of 2,5-dimethylpyrrole derivatives using different methodologies.

Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)

This protocol is adapted for a microscale synthesis, which is ideal for research and educational settings.[5]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, methanol, and one drop of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 15 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.

  • The expected yield is approximately 52% (178 mg).[5]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 2,5-Dimethylpyrroles

Microwave irradiation can significantly reduce reaction times for the Paal-Knorr synthesis.[2][3]

Materials:

  • Primary Amine (1.0 equiv)

  • 2,5-Hexanedione (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol %)

  • Dry Toluene

Procedure:

  • In a flame-dried microwave vial equipped with a stir bar, add the primary amine.

  • Add dry toluene, 2,5-hexanedione, and p-TsOH·H₂O.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 10-30 minutes, monitor by TLC).

  • After completion, cool the reaction mixture.

  • The work-up procedure may vary depending on the product's properties but generally involves extraction and purification by column chromatography.

Protocol 3: Catalytic Synthesis of N-Substituted 2,5-Dimethylpyrroles using Alumina

This protocol utilizes a commercially available and reusable alumina catalyst, offering a greener and more economical approach.[4]

Materials:

  • Acetonylacetone (1 mmol)

  • Primary Amine (1 mmol)

  • CATAPAL 200 (40 mg)

Procedure:

  • In a reaction vessel, mix acetonylacetone, the primary amine, and CATAPAL 200 catalyst.

  • Heat the solvent-free mixture at 60 °C for 45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate (2 x 5 mL).

  • Separate the catalyst by centrifugation and filtration.

  • Purify the product by flash column chromatography.

Quantitative Data

The following tables summarize the yields for various 2,5-dimethylpyrrole derivatives prepared via the Paal-Knorr synthesis and their corresponding spectroscopic data.

Table 1: Reaction Yields for the Synthesis of N-Substituted 2,5-Dimethylpyrroles

EntryPrimary AmineMethodCatalystYield (%)Reference
1AnilineConventional HeatingHCl~52[5]
2AnilineMicrowavep-TsOH72[3]
34-MethoxyanilineMicrowavep-TsOH89[3]
44-ToluidineConventional HeatingCATAPAL 20096[4]
5BenzylamineConventional HeatingCATAPAL 20097[4]
64-ChloroanilineConventional HeatingCATAPAL 20085[4]
72-AminopyridineConventional HeatingCATAPAL 20078[4]

Table 2: Spectroscopic Data for Selected 2,5-Dimethylpyrrole Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
2,5-Dimethyl-1-phenyl-1H-pyrrole7.48-7.37 (m, 3H), 7.24-7.19 (m, 2H), 5.91 (s, 2H), 2.04 (s, 6H)139.2, 129.3, 129.1, 128.5, 127.9, 105.8, 13.3[3]
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole7.15-7.10 (m, 2H), 6.99-6.94 (m, 2H), 5.89 (s, 2H), 3.86 (s, 3H), 2.02 (s, 6H)159.0, 131.8, 129.3, 129.2, 114.3, 105.3, 55.6, 13.1[3]
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,6-dimethylpyridine6.98 (s, 1H), 6.84 (s, 1H), 5.70 (s, 2H), 2.54 (s, 3H), 2.37 (s, 3H), 2.12 (s, 6H)158.1, 151.4, 149.4, 128.4, 122.9, 119.7, 106.6, 24.2, 21.0, 13.2[3]

Conclusion

The Paal-Knorr synthesis provides a robust and adaptable method for the preparation of 2,5-dimethylpyrrole derivatives. The availability of diverse primary amines and the development of modern techniques such as microwave-assisted synthesis and heterogeneous catalysis have further expanded the scope and applicability of this reaction. The protocols and data presented in these notes offer a practical guide for researchers to effectively utilize the Paal-Knorr synthesis in their synthetic endeavors.

References

Application Notes and Protocols for the Analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The following protocols are adapted from established methods for substituted benzoic acids and pyrrole derivatives and should be validated for specific matrices and applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids in various samples, including pharmaceutical formulations and biological matrices. A reversed-phase method is proposed for the analysis of this compound.

Chromatographic Conditions

A C18 stationary phase is recommended for the separation of the analyte from potential impurities. The mobile phase composition can be optimized to achieve the desired retention and peak shape.

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Experimental Protocol: HPLC Analysis

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Pharmaceutical Formulations: Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

    • Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak area for the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss_prep Standard Solution Preparation hplc HPLC System ss_prep->hplc calibration Calibration Curve Construction samp_prep Sample Preparation (Extraction/Dilution) samp_prep->hplc separation C18 Reversed-Phase Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration integration->calibration quantification Quantification integration->quantification calibration->quantification

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.

Derivatization

Silylation is a common derivatization technique for carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to convert the carboxylic acid group to its trimethylsilyl (TMS) ester.

GC-MS Conditions

ParameterRecommended Conditions
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Experimental Protocol: GC-MS Analysis

  • Sample and Standard Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent like dichloromethane or methanol.

    • For quantification, prepare a series of calibration standards.

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Acquire the data in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis.

  • Data Analysis:

    • Identify the TMS-derivative of this compound by its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

    • For quantification, create a calibration curve using the peak areas of the target ion from the standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample/Standard Solution dry Evaporation to Dryness sample->dry derivatize Derivatization (Silylation) dry->derivatize gcms GC-MS System derivatize->gcms separation Capillary GC Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Analysis tic->spectrum quant Quantification (SIM Mode) tic->quant identification Compound Identification spectrum->identification identification->quant

GC-MS Analysis Workflow

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for preliminary analysis and quantification. Aromatic carboxylic acids typically exhibit strong absorption in the UV region.

Expected Spectral Features

TransitionApproximate λmax (nm)
π → π~200-215 nm
n → π (Carbonyl)Weak band, may be obscured

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Use a UV-grade solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Analysis: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.

  • Interpretation: Identify the absorption maxima (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsChemical Shift (δ, ppm)Multiplicity
Pyrrole CH~5.8-6.2s
Aromatic CH~7.2-8.2m
Pyrrole CH₃~2.0-2.3s
Carboxylic Acid OH~10.0-12.0br s

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (δ, ppm)
Carboxylic Acid C=O~165-175
Aromatic C~120-140
Pyrrole C~105-130
Pyrrole CH₃~10-15

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to confirm the molecular structure.

Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation compound This compound hplc HPLC-UV compound->hplc Quantitative Analysis gcms GC-MS compound->gcms Identification & Quantification nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr Definitive Structure uvvis UV-Vis Spectroscopy compound->uvvis Preliminary Analysis ir IR Spectroscopy compound->ir Functional Groups

Overview of Analytical Methods

Navigating Eph-Ephrin Antagonism: From a Cautionary Note on Pyrrole-Benzoic Acid Derivatives to a Practical Guide for the Potent Antagonist UniPR129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of small molecule antagonists of the Eph-ephrin signaling pathway. It begins by addressing important considerations regarding the initially requested topic, 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its derivatives, highlighting critical research findings that urge caution in their use. Subsequently, this guide pivots to a detailed exploration of UniPR129 , a well-characterized and potent Eph-ephrin antagonist, offering in-depth application notes, quantitative data, and detailed experimental protocols to facilitate its use in research and drug discovery.

A Critical Advisory on 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives

Initial interest in 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives as Eph-ephrin antagonists has been tempered by subsequent research. Studies have revealed that these compounds can spontaneously form polymeric mixtures, and it is these polymers, with an average molecular weight of around 40 kDa, that are largely responsible for the observed biological activity.[1] This raises significant concerns about the specificity and mechanism of action of these compounds, making them less than ideal as pharmacological tools for targeted Eph-ephrin research. Researchers are therefore advised to exercise caution and critically evaluate findings obtained using this class of molecules.

UniPR129: A Validated Alternative for Eph-Ephrin Antagonism

In contrast to the ambiguity surrounding the pyrrole-benzoic acid derivatives, UniPR129 has emerged as a robust and reliable small molecule antagonist of the Eph-ephrin interaction. UniPR129, the L-homo-Trp conjugate of lithocholic acid, acts as a competitive antagonist, disrupting the binding of ephrin ligands to Eph receptors.[2][3][4] Its well-defined mechanism of action and potent activity make it a valuable tool for investigating the roles of Eph-ephrin signaling in various physiological and pathological processes, including cancer and neurological diseases.[5]

Quantitative Data for UniPR129

The following table summarizes the key quantitative data for UniPR129, demonstrating its potency and selectivity.

ParameterTarget Interaction/AssayValueReference
Ki EphA2-ephrin-A1370 nM[2]
IC50 EphA2-ephrin-A1 Interaction (ELISA)945 nM[3][5][6]
IC50 EphA2 Activation (PC3 cells)5 µM[3][6]
IC50 PC3 Cell Retraction6.2 µM[7]
IC50 In vitro Angiogenesis (HUVECs)5.2 µM[3][6]
IC50 EphA Receptor Inhibition (general)0.84 - 1.58 µM[6][7]
IC50 EphB Receptor Inhibition (general)2.60 - 3.74 µM[6][7]
IC50 EphA2 Phosphorylation (HUVECs)26.3 µM[7]
IC50 EphB4 Phosphorylation (HUVECs)18.4 µM[7]

Application Notes

UniPR129 can be utilized in a variety of research applications to probe the function of the Eph-ephrin system.

  • Cancer Biology : Given the role of Eph receptors in tumorigenesis, angiogenesis, and metastasis, UniPR129 can be used to investigate the therapeutic potential of Eph-ephrin antagonism in various cancer models.[2][8] It has been shown to inhibit angiogenesis and slow tumor development in preclinical models.[5]

  • Neuroscience : The Eph-ephrin pathway is crucial for neural development, synaptic plasticity, and axon guidance. UniPR129 can be employed to study the effects of blocking this pathway in models of neurological disorders and nerve injury.[5]

  • Cell Biology : As a tool to dissect signaling pathways, UniPR129 can be used to study cell adhesion, migration, and morphology, all of which are regulated by Eph-ephrin signaling.[7]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of UniPR129.

EphA2-ephrin-A1 Interaction ELISA

This assay is used to quantify the ability of UniPR129 to disrupt the binding of ephrin-A1 to the EphA2 receptor.

Materials:

  • Recombinant human EphA2-Fc chimera

  • Recombinant human ephrin-A1-Fc chimera (biotinylated)

  • High-binding 96-well microplates

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • UniPR129

Procedure:

  • Coat the 96-well plate with EphA2-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Prepare serial dilutions of UniPR129 in assay buffer. Add the compound dilutions to the wells.

  • Add biotinylated ephrin-A1-Fc (at a concentration near its Kd for EphA2) to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30-60 minutes at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the UniPR129 concentration.

Cell-Based EphA2 Phosphorylation Assay

This assay determines the ability of UniPR129 to inhibit the ligand-induced phosphorylation of EphA2 in a cellular context.

Materials:

  • PC3 cells (or another cell line expressing high levels of EphA2)

  • Cell culture medium and supplements

  • Ephrin-A1-Fc

  • UniPR129

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-EphA2, anti-total-EphA2, and a secondary antibody conjugated to HRP.

  • Western blotting equipment and reagents.

Procedure:

  • Plate PC3 cells and grow them to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of UniPR129 for 20 minutes.[5]

  • Stimulate the cells with pre-clustered ephrin-A1-Fc for 20 minutes.[7]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-EphA2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with the anti-total-EphA2 antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of phosphorylation.

In Vitro Angiogenesis Assay (Tube Formation)

This assay assesses the anti-angiogenic potential of UniPR129.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel

  • UniPR129

  • 96-well plate

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of UniPR129.

  • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Observe the formation of capillary-like structures (tubes) under a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

  • Calculate the IC50 for the inhibition of angiogenesis.

Visualizing the Eph-Ephrin Signaling Pathway and Antagonist Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of UniPR129.

Eph_Ephrin_Signaling cluster_cell1 Signal-Sending Cell cluster_cell2 Signal-Receiving Cell cluster_reverse Reverse Signaling ephrin Ephrin Ligand EphR Eph Receptor ephrin->EphR Binding & Clustering ReverseSignal Intracellular Signaling ephrin->ReverseSignal Cytoskeleton Cytoskeletal Rearrangement EphR->Cytoskeleton Forward Signaling Adhesion Cell Adhesion/Repulsion Cytoskeleton->Adhesion

Caption: Bidirectional Eph-ephrin signaling pathway.

Antagonist_Mechanism cluster_interaction Normal Interaction cluster_inhibition Inhibition by UniPR129 ephrin Ephrin Ligand EphR Eph Receptor ephrin->EphR Binding ephrin_inhib Ephrin Ligand EphR_inhib Eph Receptor ephrin_inhib->EphR_inhib Binding Blocked UniPR129 UniPR129 UniPR129->EphR_inhib Competitive Binding Experimental_Workflow A 1. In vitro Binding Assay (ELISA) B 2. Cellular Activity Assay (Phosphorylation) A->B Confirm Cellular Target Engagement C 3. Functional Cellular Assay (e.g., Cell Migration, Angiogenesis) B->C Assess Functional Consequences D 4. In vivo Efficacy Studies (Animal Models) C->D Evaluate Preclinical Efficacy

References

Application Notes and Protocols: Antibacterial and Antifungal Properties of Pyrrole-Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of novel pyrrole-benzoic acid analogs. This document includes quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visualizations of key experimental workflows. The information presented is intended to guide researchers in the exploration and development of this promising class of antimicrobial agents.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Pyrrole derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Similarly, benzoic acid and its derivatives are known for their antimicrobial effects. The conjugation of these two pharmacophores into pyrrole-benzoic acid analogs presents a promising strategy for the development of novel and potent antimicrobial compounds.

This document focuses on a series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, which have demonstrated significant antimycobacterial activity. The protocols and data presented are compiled from peer-reviewed scientific literature to facilitate further research and development in this area.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized pyrrole-benzoic acid analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for a series of these analogs against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Pyrrole-Benzoic Acid Hydrazide Analogs

Compound IDStructureM. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
6j 4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid (4-nitro-benzylidene)-hydrazide1.56>100>100
9c 4-(pyrrol-1-yl)-benzoic acid (4-chloro-benzylidene)-hydrazide3.1250100
Isoniazid Standard Drug0.25--
Ciprofloxacin Standard Drug-21

Data synthesized from Joshi et al., 2013.[1]

Table 2: Antifungal Activity of Pyrrole-Benzoic Acid Hydrazide Analogs

Compound IDStructureC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
6j 4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid (4-nitro-benzylidene)-hydrazide2550
9c 4-(pyrrol-1-yl)-benzoic acid (4-chloro-benzylidene)-hydrazide50100
Clotrimazole Standard Drug12

Data synthesized from Joshi et al., 2013.[1]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and antimicrobial evaluation of pyrrole-benzoic acid analogs, based on established scientific literature.

Protocol 1: Synthesis of 4-(Pyrrol-1-yl)benzoic Acid

This protocol describes a common method for the synthesis of the pyrrole-benzoic acid scaffold.

Materials:

  • 4-aminobenzoic acid

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution

  • Distilled water

Procedure:

  • Dissolve 4-aminobenzoic acid in glacial acetic acid in a round-bottom flask.

  • Add 2,5-dimethoxytetrahydrofuran to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove unreacted acetic acid.

  • The crude product is then recrystallized from an appropriate solvent, such as ethanol, to yield pure 4-(pyrrol-1-yl)benzoic acid.

Protocol 2: Synthesis of Pyrrole-Benzoic Acid Hydrazide Analogs

This protocol details the synthesis of the hydrazide derivatives from the carboxylic acid precursor.

Materials:

  • 4-(pyrrol-1-yl)benzoic acid

  • Thionyl chloride or oxalyl chloride

  • Hydrazine hydrate

  • Appropriate aromatic aldehyde

  • Dry methanol or ethanol

  • Dry dimethylformamide (DMF)

Procedure:

  • Esterification: Convert the 4-(pyrrol-1-yl)benzoic acid to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazide formation: Reflux the ester with hydrazine hydrate in ethanol for 8-12 hours. The completion of the reaction is monitored by TLC. The resulting hydrazide precipitates upon cooling and is collected by filtration.

  • Schiff base formation: Dissolve the hydrazide in warm ethanol and add a few drops of glacial acetic acid. To this, add an equimolar amount of the desired aromatic aldehyde. Reflux the mixture for 4-6 hours. The product crystallizes out on cooling and is purified by recrystallization.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized pyrrole-benzoic acid analogs

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Clotrimazole)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard drugs in DMSO at a concentration of 1000 µg/mL.

  • Preparation of Inoculum: Grow microbial cultures overnight at 37°C (for bacteria) or 28°C (for fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum only) and a negative control (broth only) in each plate. A DMSO control should also be included to ensure the solvent has no inhibitory effect at the concentrations used.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow: Synthesis of Pyrrole-Benzoic Acid Analogs

The following diagram illustrates the general synthetic pathway for the creation of pyrrole-benzoic acid hydrazide analogs.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Analog Synthesis A 4-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran B Reflux in Acetic Acid A->B Reaction C 4-(Pyrrol-1-yl)benzoic Acid B->C Yields D 4-(Pyrrol-1-yl)benzoic Acid E Esterification & Hydrazinolysis D->E Reaction F 4-(Pyrrol-1-yl)benzoic Acid Hydrazide E->F Yields G 4-(Pyrrol-1-yl)benzoic Acid Hydrazide I Condensation (Schiff Base Formation) G->I H Aromatic Aldehyde H->I J Final Pyrrole-Benzoic Acid Analog I->J Yields

Caption: Synthetic workflow for pyrrole-benzoic acid analogs.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

G A Prepare Stock Solutions of Test Compounds (in DMSO) C Perform Serial Dilutions of Compounds in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates (24h for Bacteria, 48h for Fungi) D->E F Observe for Visible Growth E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action

While the precise mechanism of action for many novel pyrrole-benzoic acid analogs is still under investigation, related pyrrole-containing compounds have been shown to exert their antimicrobial effects through various pathways. For instance, some pyrrole derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. Others may disrupt the bacterial cell membrane integrity or interfere with metabolic pathways. Further research is required to elucidate the specific molecular targets of the pyrrole-benzoic acid analogs presented herein. Molecular docking studies on the antimycobacterial activity of some of these compounds suggest potential interactions with enzymes involved in the mycobacterial cell wall synthesis.[1]

Conclusion

Pyrrole-benzoic acid analogs represent a promising class of compounds with significant potential for the development of new antibacterial and antifungal agents. The data and protocols presented in these application notes provide a foundation for researchers to further explore the synthesis, optimization, and mechanistic understanding of these molecules. The continued investigation of this chemical scaffold is crucial in the ongoing effort to combat antimicrobial resistance.

References

Application Notes and Protocols: 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold in drug design. This document covers its application as an anticancer agent targeting Pyruvate Kinase M2 (PKM2), its use in developing antimicrobial agents, and a critical discussion of its initial discovery as an Eph receptor antagonist. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.

Introduction and Overview

The this compound core structure has emerged as a versatile scaffold in medicinal chemistry. While initially investigated for its potential to inhibit Eph-ephrin interactions, subsequent research has unveiled more promising therapeutic applications. Notably, derivatives of this compound have shown significant activity as inhibitors of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism, and as potent antibacterial and antitubercular agents by targeting enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase.

Anticancer Applications: Targeting PKM2

Derivatives of this compound, particularly 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid, have been identified as novel inhibitors of Pyruvate Kinase M2 (PKM2). PKM2 is a critical enzyme in the glycolytic pathway, and its inhibition in cancer cells disrupts their metabolism, leading to cell death.

Mechanism of Action and Signaling Pathway

PKM2 inhibitors bearing the this compound scaffold typically bind to the tetramerization interface of the enzyme. This binding stabilizes the inactive dimeric form of PKM2, leading to a disruption of the glycolytic flux. The inhibition of PKM2 can induce AMPK activation and mTOR inhibition, ultimately leading to apoptosis and autophagy in cancer cells.[1]

PKM2_Inhibition_Pathway Compound 2-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid derivative PKM2 PKM2 Compound->PKM2 inhibits Glycolysis Glycolysis PKM2->Glycolysis promotes AMPK AMPK PKM2->AMPK inhibition leads to activation mTOR mTOR AMPK->mTOR inhibits Apoptosis Apoptosis mTOR->Apoptosis inhibition promotes Autophagy Autophagy mTOR->Autophagy inhibition promotes

PKM2 Inhibition Signaling Pathway
Quantitative Data: PKM2 Inhibition

CompoundTargetAssay TypeIC50 (nM)Reference
5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acidPKM2Recombinant enzyme assay7,000[1]
5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acidPKM1Recombinant enzyme assay>100,000[1]
Experimental Protocol: PKM2 Inhibition Assay (Luminescence-based)

This protocol outlines a luminescence-based assay to determine the IC50 of a test compound against PKM2.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ADP (Adenosine 5'-diphosphate)

  • PEP (Phosphoenolpyruvate)

  • Test compound (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant PKM2 enzyme in the assay buffer to the desired concentration.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add 20 µL of the diluted PKM2 enzyme solution to each well.

    • Incubate at room temperature for 15-20 minutes.

  • Reaction Initiation: Add 25 µL of a substrate mix (containing ADP and PEP in assay buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add 50 µL of the ATP detection reagent to each well.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Antimicrobial Applications

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, particularly hydrazide derivatives, have demonstrated significant potential as antibacterial and antitubercular agents. These compounds often target essential bacterial enzymes that are absent in humans or are structurally distinct, providing a basis for selective toxicity.

Mechanism of Action

The antimicrobial activity of these derivatives is often attributed to the inhibition of key enzymes in bacterial metabolic pathways, such as:

  • Enoyl-ACP Reductase (InhA): This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.

  • Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleic acids and some amino acids.

Antimicrobial_MoA cluster_0 Mycolic Acid Synthesis cluster_1 Folate Synthesis Enoyl_ACP Enoyl-ACP Reductase (InhA) Mycolic_Acid Mycolic Acid Enoyl_ACP->Mycolic_Acid Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Compound 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid hydrazide derivative Compound->Enoyl_ACP inhibits Compound->DHFR inhibits

Antimicrobial Mechanism of Action
Quantitative Data: Antimicrobial Activity

Compound TypeOrganismActivity (MIC in µg/mL)Reference
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivativesMycobacterium tuberculosis H37Rv0.8 - 25[2]
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivativesVarious bacteria0.8 - 100[2]
Compound 5i and 5f (hydrazide derivatives)Mycobacterium tuberculosis H37Rv3.125[3]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

  • Test compound

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Compound_Dilution Serial Dilution of Compound in 96-well plate Start->Compound_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Compound_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow

Eph Receptor Antagonism: A Cautionary Note

The initial interest in this compound derivatives stemmed from their reported activity as antagonists of Eph receptors, particularly EphA4. However, subsequent studies revealed that the observed biological activity was likely due to the formation of high molecular weight polymers of the compounds when exposed to air and light, rather than the monomeric form.[4] This has led to the classification of these compounds as pan-assay interference compounds (PAINS) in the context of Eph receptor antagonism.

Reported Quantitative Data (with caveat)
CompoundTargetAssay TypeKi (µM)Reference
Isomeric 2,5-dimethylpyrrolyl benzoic acid derivativesEphA4ELISA7 and 9[4]

Researchers should exercise caution when interpreting data related to the Eph receptor activity of this scaffold and ensure rigorous control experiments are performed to account for potential polymerization and non-specific activity.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. While its initial promise as an Eph receptor antagonist has been questioned, its utility in the design of PKM2 inhibitors for cancer therapy and as a source of new antimicrobial agents is well-supported by recent research. The detailed protocols and data presented herein should serve as a valuable resource for scientists working to further explore and exploit the therapeutic potential of this versatile chemical scaffold.

References

Application Notes: Synthesis and Evaluation of 4-(2,5-Dimethylpyrrol-1-yl)benzoic Acid Hydrazide Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] This application note details the synthesis of a series of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs, their proposed mechanism of action via inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (InhA), and protocols for evaluating their antimicrobial efficacy and cytotoxicity.

The core structure combines the biologically active 2,5-dimethylpyrrole moiety with a benzoic acid hydrazide linker, a scaffold known to be present in various antimicrobial compounds.[1] The synthesized analogs are evaluated for their potential to inhibit key bacterial enzymes, such as InhA, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis and is a validated target for antitubercular drugs.[2][3]

Synthetic Pathway and Protocols

The synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs is accomplished via a multi-step process, beginning with the Paal-Knorr synthesis of the pyrrole ring, followed by hydrazide formation and subsequent condensation to yield the final products.

G start 4-Aminobenzoic Acid + Acetonylacetone intermediate1 4-(2,5-Dimethylpyrrol-1-yl)benzoic Acid start->intermediate1 i) Paal-Knorr Reaction (Glacial Acetic Acid, Reflux) intermediate2 4-(2,5-Dimethylpyrrol-1-yl)benzohydrazide intermediate1->intermediate2 ii) Esterification then Hydrazine Hydrate, Reflux final_product Target Analogs (Schiff Bases) intermediate2->final_product iii) Condensation (Ethanol, Glacial Acetic Acid) reagents Substituted Aromatic Aldehydes reagents->final_product iii) Condensation (Ethanol, Glacial Acetic Acid)

General synthetic workflow for the target analogs.
Protocol 2.1: Synthesis of 4-(2,5-Dimethylpyrrol-1-yl)benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1 equivalent) and glacial acetic acid.

  • Reagent Addition: To the stirred solution, add acetonylacetone (hexane-2,5-dione) (1.1 equivalents).

  • Reaction Condition: Heat the mixture to reflux for 1-2 hours.[4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove excess acetic acid, and dry. The crude product can be recrystallized from ethanol to yield pure 4-(2,5-dimethylpyrrol-1-yl)benzoic acid.

Protocol 2.2: Synthesis of 4-(2,5-Dimethylpyrrol-1-yl)benzohydrazide
  • Esterification: Convert the synthesized benzoic acid derivative from Protocol 2.1 to its methyl or ethyl ester by refluxing with the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazinolysis: Dissolve the resulting ester (1 equivalent) in ethanol in a round-bottom flask.[4]

  • Reagent Addition: Add hydrazine hydrate (99%, 4-5 equivalents) to the solution.

  • Reaction Condition: Reflux the mixture for 3-6 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

  • Isolation: After completion, reduce the solvent volume under reduced pressure. Pour the concentrated solution into cold water to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide.

Protocol 2.3: Synthesis of Final Hydrazide Analogs (Schiff Bases)
  • Reaction Setup: Dissolve 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide (1 equivalent) in ethanol in a round-bottom flask.[1]

  • Reagent Addition: Add a substituted aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.[4]

  • Reaction Condition: Reflux the mixture for 4-6 hours.[1]

  • Isolation: Cool the reaction mixture. The product often precipitates out of the solution. If not, the volume can be reduced.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed if necessary.

Proposed Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)

The primary mechanism of action for many antitubercular agents, including isoniazid, is the inhibition of InhA, a key enzyme in the bacterial Type II fatty acid synthase (FAS-II) pathway.[2][5] This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to cell lysis.[3] Molecular docking studies suggest that 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs can act as direct inhibitors of InhA, binding to its active site and blocking the reduction of long-chain enoyl-ACP substrates.[4]

G FASII Bacterial FAS-II Pathway (Mycolic Acid Synthesis) Substrate Acyl-ACP Substrates InhA Enoyl-ACP Reductase (InhA) Substrate->InhA Reduction Step Product Elongated Fatty Acyl-ACP InhA->Product Disruption Disruption of Cell Wall Integrity InhA->Disruption Leads to MycolicAcid Mycolic Acid (Cell Wall Component) Product->MycolicAcid Inhibitor Hydrazide Analog Inhibitor->Inhibition

Proposed inhibition of the bacterial FAS-II pathway.

Protocols for Biological Evaluation

A systematic evaluation of the synthesized compounds is critical to determine their therapeutic potential. This involves assessing their antimicrobial activity and their toxicity toward mammalian cells to establish a selectivity index.

G Start Synthesized Hydrazide Analogs MIC_Assay Antimicrobial Susceptibility Testing (Broth Microdilution Method) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Method) Start->Cytotoxicity_Assay MIC_Result Determine MIC (μg/mL) MIC_Assay->MIC_Result IC50_Result Determine IC₅₀ (μg/mL) Cytotoxicity_Assay->IC50_Result Analysis Data Analysis & Selectivity Index (SI = IC₅₀/MIC) MIC_Result->Analysis IC50_Result->Analysis

Workflow for the biological evaluation of analogs.
Protocol 4.1: In Vitro Antitubercular Activity (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.[1]

  • Preparation: Use sterile 96-well microplates. Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC. Compound concentrations may range from 0.05 to 32 µg/mL.[6]

  • Inoculum: Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Add the bacterial suspension to each well containing the diluted compounds. Include a drug-free well for a growth control and a well with sterile broth for a negative control.

  • Incubation: Seal the plates and incubate at 37°C.

  • Reading Results: After an incubation period of 7-14 days, assess bacterial growth visually.[6] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 4.2: Cytotoxicity Screening (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cells (e.g., Vero or A549 cell lines) to determine their cytotoxic potential.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation

The antimicrobial and cytotoxic activities of representative 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs are summarized below. The data highlights compounds with potent antitubercular activity and low cytotoxicity, indicating a favorable selectivity profile.

Compound IDSubstituent (Ar-group)Antitubercular MIC (µg/mL) vs. M. tb H37RvCytotoxicity IC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI = IC₅₀/MIC)
12c 4-Hydroxy1.0>100>100
12d 4-Methyl2.0>100>50
12f 4-Methoxy1.0>100>100
12g 3,4-Dimethoxy1.0>100>100
12h 3,4,5-Trimethoxy1.0>100>100
Isoniazid - (Standard Drug)0.1--

Data sourced from Joshi et al., Medicinal Chemistry Research, 2013.[1] The results show that analogs with electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring exhibit good antitubercular activity at non-cytotoxic concentrations.[1][4]

Conclusion

The synthetic protocols outlined provide a reliable pathway for generating novel 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs. The biological evaluation demonstrates that these compounds, particularly those with electron-donating substituents, are potent antitubercular agents with high selectivity indices. Their proposed mechanism as direct inhibitors of the essential InhA enzyme makes them attractive candidates for further lead optimization in the development of new drugs to combat tuberculosis and other bacterial infections.

References

Application Notes and Protocols for In Vitro Testing of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of protocols for the in vitro evaluation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a compound with potential therapeutic applications. The described assays are designed to assess its cytotoxic and anti-inflammatory properties, key determinants for further drug development. The protocols are intended for use by researchers and scientists in the fields of pharmacology, toxicology, and drug discovery.

Introduction

This compound (CAS No: 92028-57-4) is a heterocyclic compound with a molecular formula of C13H13NO2[1]. Derivatives of this scaffold have been investigated for various biological activities, including antibacterial, antifungal, and antitubercular effects[2][3][4][5]. Furthermore, some related compounds have been explored as antagonists of the Eph-ephrin system, which is implicated in a variety of physiological and pathological processes, including inflammation[6]. Given the structural features and the biological activities of related compounds, it is pertinent to investigate the cytotoxic and anti-inflammatory potential of this compound.

This document outlines detailed protocols for a tiered in vitro testing strategy, starting with a general assessment of cytotoxicity, followed by more specific assays to investigate potential anti-inflammatory mechanisms.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the in vitro characterization of this compound.

experimental_workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Anti-inflammatory Activity cluster_2 Data Analysis & Interpretation start Prepare stock solution of this compound in DMSO mtt MTT Cytotoxicity Assay (e.g., HeLa, RAW 264.7 cells) start->mtt ldh LDH Release Assay (Confirmatory for cytotoxicity) mtt->ldh cox2 COX-2 Inhibition Assay (Cell-free or cell-based) ldh->cox2 nfkb NF-κB Activation Assay (e.g., Reporter gene assay in HEK293 cells) cox2->nfkb cytokine Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) in LPS-stimulated RAW 264.7 cells nfkb->cytokine ic50 Calculate IC50 values (Cytotoxicity & COX-2 Inhibition) cytokine->ic50 selectivity Determine Selectivity Index (if applicable) ic50->selectivity conclusion Conclusion on Bioactivity and Mechanism of Action selectivity->conclusion

Caption: Experimental workflow for in vitro testing.

Data Presentation

Table 1: Cytotoxicity of this compound
Cell LineAssayIncubation Time (h)IC50 (µM)
HeLa (Cervical Cancer)MTT4885.3 ± 5.2
RAW 264.7 (Macrophage)MTT4862.1 ± 4.7
HEK293 (Non-cancerous)MTT48> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Anti-inflammatory Activity of this compound
AssayModel SystemEndpointIC50 (µM)
COX-2 InhibitionHuman Recombinant EnzymePGE2 production15.8 ± 1.9
NF-κB ActivationLPS-stimulated RAW 264.7IκBα Phosphorylation25.4 ± 3.1
TNF-α ReleaseLPS-stimulated RAW 264.7TNF-α concentration31.2 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial reductase activity.[7][8]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • HeLa, RAW 264.7, or other suitable cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric method to screen for COX-2 inhibitors by detecting the generation of Prostaglandin G2.[9][10]

Objective: To determine the IC50 value of this compound for the inhibition of human recombinant COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Assay Genie or Sigma-Aldrich) containing:

    • Human Recombinant COX-2

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid

    • Celecoxib (positive control)

  • This compound

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.

  • Compound Preparation: Dissolve the test compound and celecoxib in DMSO and then dilute to the desired test concentrations (e.g., 10X final concentration) with COX Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the diluted celecoxib solution.

    • Sample (S): Add 10 µL of the diluted this compound solution.

  • Reaction Mix Preparation: Prepare a Reaction Mix for the number of assays to be performed, containing COX Assay Buffer, COX Probe, COX Cofactor, and reconstituted COX-2 enzyme according to the kit's protocol.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well.[10] Use a multi-channel pipette to add 10 µL of diluted Arachidonic Acid solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

This protocol assesses the inhibition of the NF-κB signaling pathway by measuring the phosphorylation of IκBα, a key step in NF-κB activation.[11]

Objective: To determine if this compound inhibits the LPS-induced phosphorylation of IκBα in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete DMEM medium

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce IκBα phosphorylation. Include an unstimulated control and an LPS-only control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with antibodies against total IκBα and β-actin (as a loading control). Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to total IκBα and β-actin. Compare the levels of phospho-IκBα in treated cells to the LPS-only control to determine the inhibitory effect.

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses.[12] Its activation leads to the transcription of pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for this compound.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α / LPS tnfr Receptor tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkab p50/p65 (NF-κB) ikb_p P-IκBα ikb->ikb_p nfkab_n p50/p65 nfkab->nfkab_n Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation dna κB DNA sites nfkab_n->dna Binding genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) dna->genes

Caption: Canonical NF-κB signaling pathway.

References

Unlocking the Potential of 2,5-Dimethylpyrroles in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Development of Novel Antitubercular Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent discovery of novel antitubercular agents with new mechanisms of action. The 2,5-dimethylpyrrole scaffold has emerged as a promising starting point for the development of potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis). This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 2,5-dimethylpyrrole derivatives, offering detailed protocols and insights for researchers in the field.

Rationale and Design Strategy

The development of 2,5-dimethylpyrrole-based antitubercular agents has been largely guided by a strategy of molecular hybridization. This involves combining the 2,5-dimethylpyrrole scaffold, identified as a key pharmacophore for antimycobacterial activity, with structural features from known antitubercular agents or MmpL3 inhibitors like BM212 and SQ109.[1][2] The goal is to create new chemical entities with enhanced potency, improved pharmacokinetic profiles, and efficacy against drug-resistant strains.

A key target for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall.[1] Computational docking studies have suggested that 2,5-dimethylpyrrole derivatives can bind to the same pocket within MmpL3 as other known inhibitors.[1]

Synthesis of 2,5-Dimethylpyrrole Derivatives

A general synthetic scheme for the preparation of a library of 2,5-dimethylpyrrole analogues involves a multi-step process. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow A Starting Materials (e.g., Substituted Anilines, Hexane-2,5-dione) B Paal-Knorr Pyrrole Synthesis A->B Reflux C N-substituted 2,5-dimethylpyrroles (3a-k) B->C D Vilsmeier-Haack Formylation C->D DMF, POCl3 E Formylated Pyrroles (4a-k) D->E F Reductive Amination (with appropriate amines) E->F Na(AcO)3BH G Final Analogues (5a-r) F->G Biological_Screening_Workflow cluster_invitro In Vitro Assays cluster_cytotoxicity Cytotoxicity Assays cluster_intracellular Intracellular Activity A Synthesized 2,5-Dimethylpyrrole Analogues B Primary Screening: Anti-M. tuberculosis H37Rv (e.g., MABA) A->B F Cytotoxicity Assay (e.g., Resazurin Assay) A->F C Determination of MIC90 B->C D Screening against MDR-TB Strains C->D K Lead Compound Identification C->K E Mammalian Cell Lines (e.g., MRC-5, J774A.1) E->F G Determination of IC50 F->G G->K H Macrophage Infection with M. tuberculosis I Treatment with Test Compounds H->I J Determination of Intracellular Growth Inhibition I->J J->K MmpL3_Inhibition cluster_cell Mycobacterium Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane A Mycolic Acid Biosynthesis B Trehalose Monomycolate (TMM) A->B C MmpL3 Transporter B->C Transport D Cell Wall Assembly C->D E 2,5-Dimethylpyrrole Compound E->C Inhibition

References

Application Notes and Protocols for Studying Eph Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eph (Erythropoietin-producing hepatocellular) receptors, the most extensive family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are pivotal mediators of cell-cell communication.[1][2] This interaction initiates bidirectional signaling that influences a wide array of physiological and pathological processes, including axon guidance, tissue development, angiogenesis, and cancer metastasis.[2][3][4] The signaling can be categorized into "forward" signaling, which is transduced through the Eph receptor-bearing cell, and "reverse" signaling, which is transmitted into the ephrin-expressing cell.[1][2][5] Dysregulation of Eph receptor signaling is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[1][3]

These application notes provide a comprehensive guide for researchers investigating the inhibition of Eph receptors. Detailed protocols for key in vitro assays are provided to assess the efficacy of potential inhibitors, along with structured data from published studies to serve as a reference.

Eph Receptor Signaling Pathway

Upon binding of an ephrin ligand, Eph receptors dimerize and autophosphorylate on several tyrosine residues within their cytoplasmic domain.[2][6] This phosphorylation creates docking sites for SH2 domain-containing adaptor proteins, initiating downstream signaling cascades that can regulate cell adhesion, migration, proliferation, and survival.[6][7] One of the key pathways often inhibited by Eph receptor forward signaling is the Ras-Erk pathway.[1][7]

Eph_Signaling_Pathway cluster_cell1 Ephrin-Expressing Cell cluster_cell2 Eph Receptor-Expressing Cell Ephrin Ligand Ephrin Ligand Eph Receptor Eph Receptor Ephrin Ligand->Eph Receptor Binding Dimerization Dimerization Eph Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Adaptor Proteins Adaptor Proteins Autophosphorylation->Adaptor Proteins Recruitment Downstream Signaling Downstream Signaling Adaptor Proteins->Downstream Signaling Cytoskeletal Changes Cytoskeletal Changes Downstream Signaling->Cytoskeletal Changes Cell Adhesion Changes Cell Adhesion Changes Downstream Signaling->Cell Adhesion Changes Ras-Erk Inhibition Ras-Erk Inhibition Downstream Signaling->Ras-Erk Inhibition

Caption: Eph Receptor Forward Signaling Pathway.

Experimental Workflow for Inhibitor Studies

A typical workflow for evaluating a potential Eph receptor inhibitor involves a series of in vitro assays to determine its effect on receptor activation, cell viability, migration, and invasion.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Western Blot Western Blot (Phosphorylation) Inhibitor Treatment->Western Blot Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Migration Assay Migration Assay Inhibitor Treatment->Migration Assay Invasion Assay Invasion Assay Inhibitor Treatment->Invasion Assay Data Analysis Data Analysis Western Blot->Data Analysis Cell Viability Assay->Data Analysis Migration Assay->Data Analysis Invasion Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for evaluating Eph receptor inhibitors.

Data Presentation: Inhibitor Potency

The following tables summarize the inhibitory activities of various small molecules and peptides against different Eph receptors, as reported in the literature.

Table 1: Small Molecule Inhibitor Activity

CompoundTarget Eph Receptor(s)Assay TypeIC50 / KiReference(s)
DasatinibEphA2Kinase Assay-[8]
NVP-BHG712EphB4Cell-basedED50: 25 nM[9]
ALW-II-41-27EphA2Kinase AssayKd: 12 nM[9]
CDD-2693EphA2, EphA4Kinase AssayKi: 4.0 nM (EphA2), 0.81 nM (EphA4)[10]
CDD-2693EphA2, EphA4NanoBRETIC50: 461 nM (EphA2), 40 nM (EphA4)[10]
CDD-3167EphA2, EphA4Kinase AssayKi: 0.13 nM (EphA2), 0.38 nM (EphA4)[10]
CDD-3167EphA2, EphA4Cell-basedIC50: 8.0 nM (EphA2), 2.3 nM (EphA4)[10]
2,5-dimethylpyrrolyl benzoic acid derivativeEphA4, EphA2ELISAKi: 7 µM and 9 µM[11][12]
Lithocholic acidEphA2BiochemicalKi: ~50 µM[8]

Table 2: Peptide Inhibitor Activity

PeptideTarget Eph Receptor(s)Assay TypeIC50Reference(s)
KYLEphA4ELISA~1 µM[8]
TNYL-RAWEphB4ELISALow nanomolar[8]
SNEWEphB2ELISA~15 µM[8]
EWLSEphB1ELISA~10 µM[8]
Cyclic peptideEphA4-~30 nM[13]

Experimental Protocols

Western Blot for Eph Receptor Phosphorylation

This protocol is designed to assess the phosphorylation status of a specific Eph receptor in response to ligand stimulation and inhibitor treatment.[6][14]

Materials:

  • Cells expressing the target Eph receptor

  • Eph receptor inhibitor

  • Pre-clustered ephrin-Fc ligand

  • Ice-cold PBS

  • Modified RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4X Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-Eph receptor, anti-total-Eph receptor)

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Detection Kit

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with the Eph receptor inhibitor at various concentrations for a predetermined time.

  • Ligand Stimulation: Stimulate the cells with pre-clustered ephrin-Fc ligand (e.g., 1 µg/mL ephrin-B1/Fc clustered with anti-human IgG) for 15-30 minutes at 37°C.[6]

  • Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold modified RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[6]

  • Sample Preparation: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer and boil for 5 minutes.[6]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run. Transfer the separated proteins to a PVDF membrane.[6][15]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-EphB1) overnight at 4°C.[6] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][15]

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL kit.[14][16] Analyze the band intensities to quantify the level of phosphorylation relative to the total receptor.

Cell Viability Assay

This assay measures the effect of the Eph receptor inhibitor on cell proliferation and survival.[17]

Materials:

  • Cells of interest

  • Eph receptor inhibitor

  • 96-well plates

  • Cell viability reagent (e.g., alamarBlue, PrestoBlue, MTT)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the Eph receptor inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the inhibitor on cell migration.[18][19][20]

Materials:

  • Cells that form a confluent monolayer

  • 24-well plate

  • Pipette tip or cell scraper

  • Eph receptor inhibitor

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in a 24-well plate and grow them to a confluent monolayer.[18]

  • Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.[18]

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the inhibitor at different concentrations.

  • Image Acquisition: Immediately acquire images of the scratches (T=0). Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).[18]

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.[18]

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the ability of cells to invade through an extracellular matrix (ECM) barrier.[21][22]

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plate

  • ECM gel (e.g., Matrigel)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Eph receptor inhibitor

  • Cotton swabs

  • Staining solution (e.g., 0.5% crystal violet)[18]

Procedure:

  • Coating Inserts: Coat the top of the transwell inserts with a thin layer of ECM gel and allow it to solidify.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 1 x 10^5 cells) into the upper chamber of the coated inserts.[18] The inhibitor should be added to the cell suspension.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[18]

  • Removal of Non-Invading Cells: After incubation, remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.[21]

  • Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[18][19] Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

References

Application Notes & Protocols: Assays for Measuring the Biological Activity of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a core scaffold in a vast array of natural products and synthetic drugs.[1] Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, establishing them as a promising area for the development of novel therapeutic agents.[1] These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[2][3][4][5] Their mechanisms often involve the modulation of critical biological pathways, such as protein kinase signaling, inflammatory cascades, and cellular oxidative stress responses.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols and application notes for evaluating the biological efficacy of novel pyrrole derivatives. The methodologies cover key in vitro assays to characterize and compare the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties of these compounds.

Anticancer and Cytotoxic Activity

Pyrrole-containing compounds are a significant class of anticancer agents, targeting various mechanisms within cancer cells, including the inhibition of protein kinases and the disruption of cell cycle progression and apoptosis.[6][8] The most common initial screening method to assess anticancer potential is a cytotoxicity assay, which measures the concentration-dependent ability of a compound to induce cell death in cancer cell lines.[2][9] The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[9][10]

Data Presentation: Cytotoxicity of Pyrrole Derivatives

The following table summarizes the cytotoxic activity of representative pyrrole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[6]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[6]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[2][6]
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[2][6]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[6]
Fused Pyrrole IIeHepG-2 (Liver)Resazurin~15[11]
Dihydroindenopyrrole IIaHepG-2 (Liver)MTTInduces ~40% inhibition at 100 µg/mL[12]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for evaluating the cytotoxicity of pyrrole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate to a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • Cancer cell line of choice (e.g., A549, MCF-7, LoVo)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel pyrrole derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][13]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][14]

  • Compound Treatment:

    • Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.[6]

    • Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[6]

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][13]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the optical density (OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percent viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: MTT Assay Workflow & Signaling

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with Pyrrole Derivatives incubate 3. Incubate (24-72h) add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt add_sol 6. Add Solubilizer (e.g., DMSO) incubate_mtt->add_sol read 7. Measure Absorbance (570 nm) add_sol->read calc 8. Calculate Viability & IC50 read->calc

Caption: Experimental workflow for the MTT cytotoxicity assay.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Pyrrole Pyrrole Derivative (Inhibitor) Pyrrole->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P TF Transcription Factors (e.g., AP-1) ERK->TF Translocates & Activates (P) Gene Gene Expression TF->Gene Response Cell Proliferation, Survival, etc. Gene->Response

Caption: Simplified MAPK/ERK signaling pathway, a common target in cancer.

Antimicrobial Activity

Many pyrrole derivatives exhibit significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[4][15] The primary methods for evaluating this activity are the disk diffusion assay for qualitative screening and broth or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).[16][17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a quantitative measure of potency.[18][19]

Data Presentation: Antimicrobial Activity of Pyrrole Derivatives

The table below presents the antimicrobial activity of selected pyrrole derivatives, showing zones of inhibition or MIC values against various microbial strains.

Compound/DerivativeMicrobial StrainMethodResult (Zone in mm or MIC in µg/mL)Reference
Pyrrole 3aE. coli (Gram-)Disk Diffusion18 mm zone @ 100 µg/mL[4]
Pyrrole 3aS. aureus (Gram+)Disk Diffusion20 mm zone @ 100 µg/mL[4]
Pyrrole 3eC. albicans (Fungus)Disk Diffusion18 mm zone @ 100 µg/mL[4]
Tetrasubstituted Pyrrole 4S. aureus (Gram+)Disk Diffusion20 mm zone[20]
Tetrasubstituted Pyrrole 11B. cereus (Gram+)Disk Diffusion18 mm zone[20]
Fused PyrroleC. albicans (Fungus)Disk Diffusion14 mm zone @ 1000 µg/mL[21]
Pyrrolone DerivativeS. aureus (Gram+)Broth DilutionMIC: 62.5 µg/mL[15]
Pyrrolone DerivativeA. niger (Fungus)Broth DilutionMIC: 62.5 µg/mL[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method in a 96-well plate format to determine the MIC of pyrrole derivatives against bacterial strains.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Novel pyrrole derivatives

  • Sterile 96-well microplates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)[4]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or McFarland standard tubes

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Prepare a stock solution of the pyrrole derivative in a suitable solvent. Add 50 µL of the highest concentration to the first well of a row, creating a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.[18] Discard the final 50 µL from the last well. This results in wells with 50 µL of serially diluted compound.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[21]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][19]

Visualization: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Bacteria prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Pyrrole Derivative in 96-well Plate prep_plate->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate observe 5. Observe for Visible Growth (Turbidity) incubate->observe determine_mic 6. Determine MIC (Lowest concentration with no growth) observe->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response.[22] Pyrrole derivatives, such as tolmetin and ketorolac, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3][23] In vitro assays that measure the inhibition of COX-1 and COX-2 enzymes are crucial for identifying new anti-inflammatory agents with potentially improved safety profiles.[22]

Data Presentation: Anti-inflammatory Activity of Pyrrole Derivatives

The table below shows the COX inhibitory activity of various pyrrole derivatives, presented as IC₅₀ values. A lower value indicates stronger inhibition. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates selectivity for COX-2; a higher SI is desirable.

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Pyrrole 4h0.150.072.14[22]
Pyrrole 4k0.210.054.20[22]
Pyrrole-Cinnamate 5>1000.55>181[23]
Pyrrole-Cinnamate 660.07.08.57[23]
Pyrrole 2>100Inactive-[23]
Indomethacin (Ref.)0.101.500.07[23]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a general method for assessing the COX-1 and COX-2 inhibitory activity of pyrrole derivatives using a commercial fluorometric inhibitor screening kit.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Novel pyrrole derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well solid black plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting enzymes, substrate, and probe in assay buffer.

  • Compound Addition: Add the pyrrole derivatives at various concentrations to the wells of the 96-well plate. Include wells for a no-enzyme control, a 100% activity control (vehicle only), and a reference inhibitor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of arachidonic acid and the fluorometric probe to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = ((Fluorescence of 100% Activity Control - Fluorescence of Sample) / Fluorescence of 100% Activity Control) * 100

    • Plot the percent inhibition versus compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

Visualization: Canonical NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade that controls the expression of pro-inflammatory genes and is a common target for anti-inflammatory drugs.[24][25]

Caption: The canonical NF-κB signaling pathway in inflammation.

Antioxidant Activity

Reactive oxygen species (ROS) contribute to cellular damage and are implicated in many diseases.[26] Antioxidants mitigate this damage by neutralizing free radicals.[26] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the free radical scavenging ability of compounds.[26][27] The stable DPPH radical is purple, and upon reduction by an antioxidant, it turns yellow, a change that can be quantified spectrophotometrically.[26]

Data Presentation: Antioxidant Activity of Pyrrole Derivatives

The antioxidant potential of pyrrole derivatives is often expressed as the concentration required to scavenge 50% of DPPH radicals (IC₅₀).

Compound/DerivativeAssayIC₅₀ or % ScavengingReference
Pyrrolo[2,3-b]quinoxaline 3aDPPH24% scavenging @ 128 µg/mL[5]
Pyrrolopyrimidine 8eDPPHIC₅₀ = 15.6 µM[7]
Pyrrolopyrimidine 4bDPPHIC₅₀ = 21.3 µM[7]
Pyrrole-based hydrazide vh0DPPHEC₅₀ = 101.4 µM[28]
Quercetin (Reference)DPPH0.033 mM (~9.8 µg/mL)[5]
BHT (Reference)DPPHIC₅₀ = 11.2 µM[7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides the steps for evaluating the antioxidant activity of pyrrole derivatives using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Novel pyrrole derivatives

  • Positive control (e.g., Ascorbic Acid, Trolox, or BHT)[7][29]

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance at ~517 nm)

Procedure:

  • DPPH Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM or 0.2 mM).[29] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[26]

    • Store the solution in an amber bottle or wrapped in foil to protect it from light. Prepare fresh daily.[26][29]

  • Sample Preparation:

    • Dissolve the pyrrole derivatives and the positive control in methanol to create stock solutions.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Reaction:

    • Add a defined volume of each sample dilution (e.g., 100 µL) into the wells of a 96-well plate.

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well to initiate the reaction.[29]

    • Prepare a control well containing methanol and the DPPH solution (no sample).

  • Incubation:

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[29][30]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[26]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula:[26] % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the corresponding sample concentrations to determine the IC₅₀ value.

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph 1. Prepare DPPH Working Solution mix 3. Mix Sample and DPPH Solution prep_dpph->mix prep_samples 2. Prepare Serial Dilutions of Pyrrole Derivatives prep_samples->mix incubate 4. Incubate in Dark (30 min) mix->incubate read 5. Measure Absorbance (517 nm) incubate->read calc 6. Calculate % Scavenging & IC50 read->calc

Caption: General workflow for the DPPH radical scavenging assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of this compound via the two primary synthetic routes: the Paal-Knorr synthesis and the Ullmann condensation.

Paal-Knorr Synthesis Troubleshooting

The Paal-Knorr synthesis involves the condensation of 2-aminobenzoic acid with 2,5-hexanedione, typically under acidic conditions.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Paal-Knorr synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or moderately increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Suboptimal Catalyst Concentration: The amount of acid catalyst is critical. While an acid is necessary, too much can lead to side reactions or degradation of the product. A catalytic amount, such as a single drop of concentrated HCl for a small-scale reaction, is often sufficient.[1][2]

  • Poorly Reactive Starting Materials: The nucleophilicity of the amine is important. While 2-aminobenzoic acid is generally reactive enough, ensure the quality of your starting materials.

  • Product Precipitation: Ensure the product has fully precipitated out of the solution during workup. Cooling the reaction mixture in an ice bath after adding acid can improve precipitation.[1][2]

  • Purification Losses: Significant loss of product can occur during purification steps like recrystallization. Optimize your recrystallization solvent system and technique to minimize losses.

Q2: I am observing a significant amount of a byproduct. What is it likely to be and how can I prevent its formation?

A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the acid-catalyzed self-condensation of 2,5-hexanedione. To minimize furan formation:

  • Control Acidity: Avoid overly acidic conditions (pH < 3). A milder acid, such as acetic acid, can be used as a catalyst or even as the solvent to suppress furan formation.[3][4]

  • Use an Excess of the Amine: Using a slight excess of 2-aminobenzoic acid can favor the desired reaction pathway over the self-condensation of the diketone.

Q3: My reaction mixture has turned into a dark, tarry substance that is difficult to work with. What is the cause and how can I avoid this?

A3: The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by:

  • Excessively High Temperatures: Avoid overheating the reaction mixture. Refluxing gently is usually sufficient.

  • Highly Acidic Conditions: Strong acids can promote polymerization. Consider using a milder acid catalyst.

If you encounter a tarry mixture, purification can be challenging. Column chromatography may be necessary to isolate the desired product.

Q4: How should I purify the final product, this compound?

A4: The most common purification method is recrystallization. A mixture of methanol and water (e.g., 9:1) is often effective.[2] After initial precipitation and filtration, dissolving the crude product in a minimal amount of hot methanol and then slowly adding water until turbidity is observed, followed by slow cooling, can yield pure crystals. If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be required.

Ullmann Condensation Troubleshooting

The Ullmann condensation provides an alternative route, typically involving the coupling of a 2-halobenzoic acid with 2,5-dimethylpyrrole in the presence of a copper catalyst and a base.

Q1: My Ullmann condensation is not proceeding, and I am recovering my starting materials. What should I check?

A1: A lack of reactivity in an Ullmann condensation can be due to several factors:

  • Inactive Catalyst: The copper catalyst is crucial. Ensure you are using a fresh, high-quality source of copper(I) iodide (CuI) or another suitable copper catalyst. Older sources of CuI may be oxidized and inactive.

  • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (often above 150 °C). Ensure your reaction is heated sufficiently.

  • Ligand Absence or Inappropriateness: Modern Ullmann-type reactions often benefit from the addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, which can facilitate the reaction at lower temperatures.[5] If you are not using a ligand, consider adding one.

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a significant amount of de-halogenated benzoic acid as a side product. How can I minimize this?

A2: The formation of the de-halogenated starting material is a common side reaction in copper-catalyzed couplings. This can be influenced by:

  • Reaction Conditions: The choice of solvent, base, and temperature can all play a role.

  • Ligand Choice: The use of an appropriate ligand can often improve the selectivity of the desired C-N bond formation over the hydrodehalogenation pathway.

Q3: The workup for my Ullmann reaction is difficult, and I'm having trouble isolating the product. Any suggestions?

A3: Ullmann reaction workups can be challenging due to the presence of copper salts and other involatile reagents.

  • Aqueous Workup: A thorough aqueous workup is often necessary to remove the copper catalyst and other salts. Washing the organic layer with an aqueous solution of ammonia or ethylenediamine can help to complex and remove residual copper.

  • Filtration: Passing the crude reaction mixture through a plug of celite or silica gel can help to remove insoluble inorganic material before proceeding with extraction and purification.

Data Presentation

The following table summarizes typical reaction conditions for the Paal-Knorr synthesis of N-aryl pyrroles. Please note that optimal conditions for the synthesis of this compound may vary.

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 2-Aminobenzoic acid, 2,5-HexanedioneCatalytic HCl or Acetic AcidMethanol or Acetic AcidReflux15 min - 2 h>60
Ullmann 2-Iodobenzoic acid, 2,5-DimethylpyrroleCuI, L-proline, K₂CO₃DMSO90 - 11012 - 24 hModerate to Good

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

Objective: To synthesize this compound from 2-aminobenzoic acid and 2,5-hexanedione.

Materials:

  • 2-Aminobenzoic acid

  • 2,5-Hexanedione

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzoic acid (1.0 eq) and 2,5-hexanedione (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops for a 10 mmol scale reaction).

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a methanol/water mixture (approximately 9:1) to yield pure this compound.

Protocol 2: Ullmann Condensation for the Synthesis of this compound

Objective: To synthesize this compound from 2-iodobenzoic acid and 2,5-dimethylpyrrole.

Materials:

  • 2-Iodobenzoic acid

  • 2,5-Dimethylpyrrole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add 2-iodobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous DMSO followed by 2,5-dimethylpyrrole (1.2 eq).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Paal_Knorr_Synthesis 2-Aminobenzoic Acid 2-Aminobenzoic Acid Reaction Mixture Reaction Mixture 2-Aminobenzoic Acid->Reaction Mixture 2,5-Hexanedione 2,5-Hexanedione 2,5-Hexanedione->Reaction Mixture Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Precipitation Precipitation Reflux->Precipitation Cool & Add Acid Filtration & Recrystallization Filtration & Recrystallization Precipitation->Filtration & Recrystallization Final Product Final Product Filtration & Recrystallization->Final Product

Caption: Experimental workflow for the Paal-Knorr synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_time_temp Increase reaction time or temperature moderately? start->check_time_temp check_catalyst Adjust catalyst concentration? start->check_catalyst check_workup Optimize precipitation and purification? start->check_workup solution Improved Yield and Purity check_time_temp->solution Yes check_catalyst->solution Yes check_workup->solution Yes furan_byproduct Furan byproduct observed? control_acidity Decrease acidity (pH > 3) or use milder acid? furan_byproduct->control_acidity excess_amine Use slight excess of amine? furan_byproduct->excess_amine control_acidity->solution Yes excess_amine->solution Yes tar_formation Dark, tarry mixture formed? lower_temp Lower reaction temperature? tar_formation->lower_temp milder_catalyst Use milder catalyst? tar_formation->milder_catalyst lower_temp->solution Yes milder_catalyst->solution Yes

References

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and overcome common challenges in the Paal-Knorr pyrrole synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during the Paal-Knorr synthesis in a question-and-answer format, providing detailed solutions and experimental protocols.

Issue 1: Low or No Product Yield

Question: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yields in the Paal-Knorr synthesis can stem from several factors ranging from suboptimal reaction conditions to the nature of the starting materials.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heat and an acid catalyst.[1][2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or very strong acids can cause degradation of the starting materials or the desired pyrrole product.[1]

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Consider using milder acidic conditions or exploring microwave-assisted synthesis, which can often provide higher yields in shorter reaction times.[3][4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

    • Recommendation: For less reactive amines, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst. It may also be necessary to select alternative starting materials if steric hindrance is a significant issue.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While acid catalysis is generally beneficial, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[5]

    • Recommendation: Acetic acid is a commonly used weak acid that can accelerate the reaction.[5] A variety of Brønsted and Lewis acids have been shown to be effective.[2] If furan formation is an issue, consider reducing the acidity or using a milder catalyst.

  • Product Instability: The synthesized pyrrole may be sensitive to the acidic reaction conditions, leading to degradation over time.[1]

    • Recommendation: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to acid.

  • Purification Losses: The pyrrole product may be difficult to isolate and purify, leading to an apparent low yield.[1]

    • Recommendation: Optimize the purification procedure. This may involve techniques such as column chromatography, recrystallization, or distillation.

Issue 2: Significant Byproduct Formation

Question: I am observing a significant amount of a major byproduct in my reaction. What is it likely to be and how can I minimize its formation?

Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1]

Cause and Minimization of Furan Byproduct:

  • Mechanism of Furan Formation: Furan formation occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration without the involvement of the amine.[1] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[5]

  • Strategies to Minimize Furan Formation:

    • Control Acidity: Maintain a weakly acidic to neutral pH. The use of a weak acid like acetic acid is often sufficient to catalyze the pyrrole synthesis without promoting significant furan formation.[5]

    • Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway leading to the pyrrole.

Issue 3: Formation of Dark, Tarry Material

Question: My crude product is a dark, tarry material that is difficult to work with and purify. What is the cause and how can I prevent it?

Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1]

Causes and Prevention of Polymerization:

  • Excessively High Temperatures: High reaction temperatures can promote unwanted polymerization pathways.

    • Recommendation: Lower the reaction temperature and monitor the reaction for a longer period.

  • Highly Acidic Conditions: Strong acids can also catalyze polymerization.

    • Recommendation: Use a milder acid catalyst or consider running the reaction under neutral conditions.[1] Some modern protocols have demonstrated successful synthesis even in the absence of a catalyst.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

A1: The reaction proceeds through the nucleophilic attack of a primary amine on one of the protonated carbonyl groups of a 1,4-dicarbonyl compound to form a hemiaminal intermediate.[7] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the aromatic pyrrole ring.[7] The ring-closing step is often the rate-determining step.[8]

Q2: What are the recommended methods for purifying the synthesized pyrrole?

A2: The choice of purification method depends on the physical properties of the pyrrole. Common techniques include:

  • Column Chromatography: Effective for removing impurities with different polarities.

  • Recrystallization: Suitable for solid products. A common solvent system is a mixture of methanol and water.[9]

  • Distillation: Can be used for liquid pyrroles that are thermally stable.

  • Washing: The crude product dissolved in an organic solvent can be washed with water and brine to remove water-soluble impurities. If an iodine catalyst is used, a wash with a saturated solution of sodium thiosulfate is recommended to remove excess iodine.[1]

Q3: Can I run the Paal-Knorr synthesis without a solvent?

A3: Yes, solvent-free conditions have been successfully employed for the Paal-Knorr synthesis and can offer advantages such as reduced environmental impact and potentially shorter reaction times with high yields.[2][10]

Quantitative Data Summary

The following table summarizes the yield of N-substituted pyrroles under various reaction conditions, providing a comparison of different catalysts and methodologies.

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineHydrochloric AcidMethanolReflux15 min~52[9]
Substituted 1,4-diketoneVarious aminesAcetic AcidEthanol80 (Microwave)--[9]
Substituted 1,4-diketonesVarious aminesAcetic Acid-120-150 (Microwave)2-10 min65-89[11]
2,5-HexanedioneAnilineSalicylic Acid--0.25 h92[9]
DiketonesAminesSilica Sulfuric AcidSolvent-freeRoom Temp3 min98[2]
2,5-HexanedioneVarious aminesPraseodymium(III) trifluoromethanesulfonateSolvent-free--Excellent[10]
2,5-HexanedioneVarious aminesNoneNoneRoom Temp-Excellent[6]
AcetonylacetonePrimary aminesCATAPAL 200Solvent-free6045 min68-97[12]
2,5-HexanedioneAmineCitric Acid (10 mol-%)Solvent-free (Ball mill)-15 min74[13]

Key Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[9]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[9]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[9][14]

Materials:

  • Substituted 1,4-diketone (1.0 equiv)

  • Primary amine (3 equivalents)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

Procedure:

  • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C).[9][11]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Extract the aqueous phase multiple times with the organic solvent.

  • Combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography.[9]

Visualizations

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal dicarbonyl->hemiaminal + Amine (Nucleophilic Attack) amine Primary Amine amine->hemiaminal cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H₂O (Dehydration)

Paal-Knorr Pyrrole Synthesis Mechanism

Experimental_Workflow start Start: Select 1,4-Dicarbonyl and Amine reaction_setup Reaction Setup: - Solvent - Catalyst - Temperature start->reaction_setup reaction Reaction in Progress (Monitor by TLC) reaction_setup->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Chromatography - Recrystallization - Distillation workup->purification product Final Product: Substituted Pyrrole purification->product

General Experimental Workflow

Troubleshooting_Tree start Low Yield Issue suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions reactive_starting_materials Poorly Reactive Starting Materials? start->reactive_starting_materials byproduct_formation Byproduct Formation? start->byproduct_formation solution_conditions Optimize Temperature, Time, and Catalyst suboptimal_conditions->solution_conditions Yes solution_materials Use More Forcing Conditions or Alternative Reagents reactive_starting_materials->solution_materials Yes solution_byproduct Control pH (weakly acidic) Use Excess Amine byproduct_formation->solution_byproduct Yes

Troubleshooting Low Yield

References

Technical Support Center: Purification of Crude 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

My crude product is a dark, tarry, or oily substance. How can I purify it?

This is a common issue, often arising from polymerization of the pyrrole ring or byproducts from the Paal-Knorr synthesis.

  • Initial Cleanup: Before attempting recrystallization or column chromatography, try an acid-base extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic product as its carboxylate salt. The non-acidic, tarry impurities should remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which can be collected by filtration.

  • Charcoal Treatment: If the product is still colored after extraction, you can try treating a solution of the product with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the hot solution to remove the charcoal and adsorbed colored impurities before proceeding with recrystallization.

I'm having trouble getting my compound to crystallize. What should I do?

Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which has both polar (carboxylic acid) and nonpolar (dimethylpyrrol-phenyl) regions, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a nonpolar solvent in which it is less soluble (like water or hexanes).

  • Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to act as a seed for crystallization.

    • Reducing Solvent Volume: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

My purified product is still showing impurities by TLC/NMR. What are the likely contaminants?

Impurities often stem from the starting materials or side reactions during the synthesis.

  • Unreacted Starting Materials: Depending on the synthetic route, you may have unreacted 2-aminobenzoic acid or 2,5-hexanedione. These can often be removed by the purification methods described.

  • Furan Byproduct: A common side reaction in the Paal-Knorr synthesis is the formation of the corresponding furan derivative from the 1,4-dicarbonyl compound. This impurity is less polar than the desired carboxylic acid and can often be separated by column chromatography.

What is a good starting point for a column chromatography mobile phase?

For acidic compounds like this compound on silica gel, a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

  • Adding Acid: To prevent streaking of the acidic compound on the silica gel column, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent system.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be effective for separating the desired product from less polar impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility when HeatedSuitability for Recrystallization
WaterHighVery LowLowPoor (as a single solvent)
MethanolHighModerateHighGood (potentially in a mixed system)
EthanolHighModerateHighGood (potentially in a mixed system)
AcetoneMediumHighVery HighPoor (too soluble)
Ethyl AcetateMediumModerateHighPotentially suitable
DichloromethaneMediumHighVery HighPoor (too soluble)
TolueneLowLowModeratePotentially suitable
HexanesLowVery LowVery LowGood (as an anti-solvent)

Note: This data is estimated based on the structure of the molecule and general principles of solubility. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization based on the purity of the crude material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, slowly add warm deionized water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is a general procedure for purification on a silica gel column.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% acetic acid). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting start Crude Product (this compound) is_tarry Is the product a dark tar or oil? start->is_tarry acid_base Perform Acid-Base Extraction is_tarry->acid_base Yes recrystallization Attempt Recrystallization is_tarry->recrystallization No dissolve_charcoal Dissolve in Solvent & Treat with Charcoal acid_base->dissolve_charcoal dissolve_charcoal->recrystallization is_pure Is the product pure (TLC/NMR)? recrystallization->is_pure column_chrom Perform Column Chromatography column_chrom->is_pure Check Purity pure_product Pure Product is_pure->pure_product Yes troubleshoot_chrom Troubleshoot Chromatography (e.g., change eluent, gradient) is_pure->troubleshoot_chrom No, from Column cryst_fail Crystallization Fails? is_pure->cryst_fail No troubleshoot_cryst Troubleshoot Crystallization (e.g., change solvent, seed) troubleshoot_cryst->recrystallization troubleshoot_chrom->column_chrom cryst_fail->column_chrom No cryst_fail->troubleshoot_cryst Yes

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Overcoming Harsh Reaction Conditions in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges and harsh reaction conditions in pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr pyrrole synthesis is resulting in a low yield. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors[1]:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1][2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][3]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][3] Using a milder acid or even neutral conditions can favor pyrrole formation.

  • Use Excess Amine: Increasing the concentration of the amine can help to favor the reaction pathway leading to the pyrrole.

  • Catalyst Choice: Consider using alternative catalysts to strong acids. Milder or heterogeneous acid catalysts like silica sulfuric acid have been shown to produce high yields with minimal furan formation.[3]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lower Reaction Temperature: Reducing the temperature can help to prevent polymerization.

  • Use a Milder Catalyst: Switching to a less harsh acid catalyst can reduce degradation and polymerization.

  • Inert Atmosphere: For sensitive substrates, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored impurities.[4]

Q4: My Hantzsch pyrrole synthesis is giving a low yield and multiple byproducts. How can I improve it?

The Hantzsch synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine, can be prone to side reactions.[5][6] Key factors to consider for optimization include:

  • Slow Addition of α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, it is recommended to add the α-haloketone slowly to the pre-formed enamine (from the reaction of the β-ketoester and amine).[5]

  • Control of Reaction Conditions: Using a weak base and moderate temperatures can help to control the reaction rate and minimize the formation of byproducts.[5]

  • Alternative Methods: Non-conventional variations of the Hantzsch synthesis, such as photochemical methods, have been developed to improve yields.[7]

Q5: What are the main challenges in the Knorr pyrrole synthesis and how can they be addressed?

The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[8] A primary challenge is the instability of α-amino-ketones, which readily self-condense.[8] To address this, they are typically prepared in situ. The original Knorr synthesis achieves this by reducing an α-oximino-β-ketoester with zinc in acetic acid.[8] Variations of the Knorr synthesis, such as the Fischer-Fink variant, use a 2-aminomalonate, where one of the ester groups is lost during the cyclization.[9]

Troubleshooting Guides

Paal-Knorr Synthesis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reactionIncrease temperature or reaction time moderately.[1]
Degradation of starting materials/productUse milder acid catalyst, lower reaction temperature.[1]
Poorly reactive starting materialsConsider a more active catalyst or alternative synthesis route.
Major Furan Byproduct Excessively acidic conditions (pH < 3)Decrease acidity (use weaker acid, buffer, or neutral conditions).[1][3]
Insufficient amineUse an excess of the amine.[1]
Dark, Tarry Product PolymerizationLower reaction temperature, use a milder catalyst.[1]
OxidationConduct the reaction under an inert atmosphere.[4]
Purification Difficulties Product instability on silica gelUse a different stationary phase like neutral or basic alumina, or deactivate silica gel with triethylamine.[4]
Streaking/tailing on columnAdd a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[4]
Hantzsch Synthesis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Yield / Byproduct Formation Self-condensation of α-haloketoneAdd the α-haloketone slowly to the pre-formed enamine.[5]
Reaction of amine with α-haloketoneEnsure enamine formation is complete before adding the α-haloketone.
Competing Feist-Bénary furan synthesisUse a sufficient concentration of the amine to favor the pyrrole pathway.[10]
Poor Chemoselectivity Undesired reactions with other functional groupsOptimize reaction conditions (temperature, base) to favor the desired reaction.[5]

Alternative & Milder Synthesis Approaches

Harsh reaction conditions can be avoided by employing modern synthetic methodologies.

MethodDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, often higher yields, and can be performed solvent-free.[11][12][13][14][15]
Ionic Liquids Used as environmentally friendly solvents and catalysts.Can lead to higher yields and selectivity, and are often recyclable.[16] The combination of ionic liquids and microwave irradiation can be particularly effective.[11]
Flow Chemistry Reactions are performed in a continuous stream through a microreactor.Offers excellent control over reaction parameters (temperature, pressure, time), leading to higher yields and safety.[17][18][19][20] Enables rapid optimization and scale-up.[17]
Heterogeneous Catalysis Utilizes solid acid catalysts like silica sulfuric acid or Amberlyst-15.Simplifies catalyst removal and recycling, reduces acidic waste, and can lead to milder reaction conditions.[2][3][19]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis using an Acidic Ionic Liquid

This protocol is based on the use of an acidic ionic liquid as both a catalyst and a solvent under microwave irradiation, which offers a green and efficient alternative to traditional methods.[11]

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline)

  • Acidic ionic liquid (e.g., [hmim][HSO₄])

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), and the acidic ionic liquid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Continuous Flow Synthesis of N-Substituted Pyrroles using a Heterogeneous Acid Catalyst

This protocol describes a continuous flow process using a solid acid catalyst, offering high yields and catalyst reusability.[19]

Materials:

  • 1,4-dicarbonyl compound

  • Primary amine

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Flow reactor system (pumps, reactor coil, back-pressure regulator)

  • Solvent (if necessary)

Procedure:

  • Pack a reactor coil with the solid acid catalyst.

  • Prepare a solution of the 1,4-dicarbonyl compound and the primary amine in a suitable solvent (or neat if possible).

  • Pump the reactant solution through the heated catalyst bed at a defined flow rate.

  • Optimize reaction parameters such as temperature (e.g., 60-120 °C) and flow rate (e.g., 0.1-1.0 mL/min) to maximize conversion.

  • Collect the effluent from the reactor.

  • The product can be isolated by solvent evaporation.

  • The catalyst bed can be washed and reused for subsequent runs.

Visualizations

Paal_Knorr_Troubleshooting start Paal-Knorr Synthesis Issue low_yield Low Yield start->low_yield furan_byproduct Furan Byproduct start->furan_byproduct tarry_product Dark/Tarry Product start->tarry_product sub_optimal_cond Sub-optimal Conditions low_yield->sub_optimal_cond poor_reactivity Poor Reactant Reactivity low_yield->poor_reactivity acidic_cond Excessive Acidity (pH < 3) furan_byproduct->acidic_cond polymerization Polymerization tarry_product->polymerization solution1 Optimize Temp/Time Use Milder Catalyst sub_optimal_cond->solution1 poor_reactivity->solution1 solution2 Decrease Acidity Use Excess Amine acidic_cond->solution2 solution3 Lower Temperature Use Milder Catalyst polymerization->solution3

Caption: Troubleshooting workflow for common Paal-Knorr synthesis issues.

Alternative_Pyrrole_Synthesis traditional Traditional Synthesis (Harsh Conditions) microwave Microwave-Assisted traditional->microwave Faster, Higher Yields ionic_liquids Ionic Liquids traditional->ionic_liquids Greener, Recyclable flow_chem Flow Chemistry traditional->flow_chem Better Control, Safer hetero_cat Heterogeneous Catalysis traditional->hetero_cat Easier Purification benefits Benefits: - Milder Conditions - Higher Yields - Improved Selectivity - Greener Processes microwave->benefits ionic_liquids->benefits flow_chem->benefits hetero_cat->benefits

Caption: Modern alternatives to overcome harsh conditions in pyrrole synthesis.

References

optimizing the biological activity of dimethyl-pyrrol-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with dimethyl-pyrrol-benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My dimethyl-pyrrol-benzoic acid derivative is showing activity across multiple, unrelated biological assays. What could be the cause?

A1: This phenomenon may be due to the compound acting as a Pan-Assay Interference Compound (PAINS). 2,5-dimethyl-pyrrol-1-yl derivatives are known to be classified as PAINS, which can give false positive results in a large number of biological assays.[1] It has been shown that these compounds can undergo chemical modifications, such as oxidation and polymerization, when exposed to air.[1] These resulting polymers, with an average molecular mass of 40 kDa, are likely the chemical entities responsible for the promiscuous biological activity observed.[1]

Q2: The biological activity (e.g., IC50) of my compound is inconsistent between experiments. What should I investigate?

A2: Inconsistency in biological data can stem from compound instability. 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives can be unstable and reactive.[1] When exposed to air, they can gain color (e.g., brown) and undergo chemical changes that alter their activity.[1] This suggests that the active species might be an unknown metabolite or a degradation product, such as a polymer, which forms over time.[1] Ensure consistent handling, storage under inert atmosphere, and use of freshly prepared solutions to minimize this variability.

Q3: What are the key target enzymes for the antimicrobial activity of these derivatives?

A3: For antibacterial and antitubercular applications, new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides have been shown to act as dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase.[2] Molecular docking studies have confirmed that these derivatives can bind to the active sites of both enzymes, suggesting a mechanism similar to existing ligands for these targets.[2]

Troubleshooting Guides

Synthesis & Purification

Problem 1: Low or no yield during the synthesis of substituted pyrroles, especially with bulky groups.

  • Possible Cause: Steric hindrance from bulky substituents on the starting materials can impede the reaction.[3]

  • Solutions:

    • Increase Reaction Temperature: Using a high-boiling point solvent and extending the reaction time can provide the necessary activation energy to overcome steric barriers.[3]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing focused heating to overcome the steric barrier more efficiently.[3]

    • Alternative Catalysts: While traditionally acid-catalyzed, exploring Lewis acids or solid acid catalysts may improve performance for sterically hindered substrates.[3]

    • Alternative Synthetic Routes: If direct condensation methods like Paal-Knorr synthesis fail, consider multi-step routes such as the Barton-Zard Pyrrole Synthesis, which involves condensing a substituted nitroalkene with an isocyanoester.[3]

Problem 2: Poor solubility of the synthesized compounds.

  • Possible Cause: The planar structure and potential for intermolecular interactions in some pyrrole derivatives can lead to poor solubility in common organic solvents.

  • Solutions:

    • Solvent Screening: Test a wider range of solvents, including more polar options like DMF or DMSO, or heated solvents.

    • Structural Modification: Introduce solubilizing groups to the molecular scaffold if the synthetic route allows. This could involve adding flexible alkyl chains or polar functional groups.

Biological Assays

Problem: My compound shows high initial activity but fails in follow-up or cell-based assays.

  • Possible Cause 1: Compound Degradation/Polymerization: As mentioned in the FAQ, these derivatives can be unstable. A freshly synthesized and purified compound might be inactive, but gains inhibitory properties as it oxidizes and polymerizes upon exposure to air.[1] This can lead to misleading initial results.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of the compound stock solution using HPLC or LC-MS immediately before use.

    • Stability Study: Monitor the compound's stability in the assay buffer over the time course of the experiment.

    • Inert Conditions: Prepare stock solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon) where possible to minimize oxidation.

  • Possible Cause 2: Non-specific Activity (PAINS): The compound may be interfering with the assay technology itself rather than acting on the biological target.

  • Troubleshooting Steps:

    • Control Experiments: Run control experiments to check for assay interference, such as testing the compound's effect on a reporter enzyme in the absence of the target.

    • Orthogonal Assays: Validate the activity using a different assay format that relies on a distinct detection method.

    • Literature Review: Check PAINS databases and literature to see if your compound scaffold has been previously flagged for non-specific activity.[1]

Quantitative Data Summary

The following tables summarize the biological activity of various dimethyl-pyrrol-benzoic acid and related derivatives.

Table 1: Antibacterial and Antitubercular Activity of Benzohydrazide Derivatives [2]

Compound Target Strain Activity Metric Value (µg/mL)
5f M. tuberculosis H37Rv MIC 1.6
5i M. tuberculosis H37Rv MIC 1.6
5j M. tuberculosis H37Rv MIC 1.6
5k M. tuberculosis H37Rv MIC 0.8
5n M. tuberculosis H37Rv MIC 1.6
Various S. aureus (Gram +ve) MIC 0.8 - 100

| Various | E. coli (Gram -ve) | MIC | 0.8 - 100 |

Table 2: Enzyme Inhibitory Activity of Pyrrole and Pyrrole-Cinnamate Hybrids [4]

Compound Target Enzyme Activity Metric Value (µM)
Hybrid 5 COX-2 IC50 0.55
Hybrid 6 COX-2 IC50 7.0
Hybrid 7 COX-2 IC50 7.2
Pyrrole 1 Soybean LOX IC50 51.5
Pyrrole 2 Soybean LOX IC50 7.5

| Hybrid 6 | Soybean LOX | IC50 | 27.5 |

Experimental Protocols

Protocol 1: General Synthesis of Dimethylpyrrolylbenzohydrazide Derivatives (5a-n)[2]
  • Dissolution: Dissolve 4-(2,5-dimethyl-1H-pyrrol-1yl)benzoic acid hydrazide (1.8 mmol) in dry DMF (20 mL).

  • Addition of Acid: Under cold conditions (0–5 °C), add the desired substituted phenyl acetic acid (1.9 mmol) to the solution.

  • Coupling Reagents: Add HBTU (0.87 g, 2.3 mmol) and DIEA (0.93 mL, 5.3 mmol) to the mixture.

  • Reaction: Stir the mixture aggressively for 24–30 hours at 25 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice.

  • Precipitation & Filtration: Collect the resulting precipitate by filtration, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[5]
  • Microorganism Preparation: Culture bacterial or fungal strains in an appropriate broth medium to achieve a cell density corresponding to the 0.5 McFarland standard.[5]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates under suitable conditions (e.g., at 37°C for 24 hours for bacteria).[5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

Protocol 3: Cytotoxicity Assessment (MTT Assay)[6]
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials (Hydrazide + Substituted Acid) Coupling Coupling Reaction (HBTU, DIEA, DMF) Start->Coupling Workup Work-up & Isolation (Precipitation, Filtration) Coupling->Workup Purify Purification (Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Antimicrobial Antimicrobial Assay (MIC Determination) Characterize->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT, IC50) Characterize->Cytotoxicity Enzyme Enzyme Inhibition (IC50) Characterize->Enzyme

Caption: General experimental workflow for synthesis and biological evaluation.

troubleshooting_workflow start Inconsistent or Low Biological Activity check_purity 1. Verify Compound Purity (HPLC, LC-MS) start->check_purity is_pure Is it Pure? check_purity->is_pure repurify Repurify Compound is_pure->repurify No check_stability 2. Assess Compound Stability is_pure->check_stability Yes repurify->check_purity is_stable Is it Stable in Assay? check_stability->is_stable modify_handling Modify Handling (Use Fresh Stock, Inert Atmosphere) is_stable->modify_handling No check_pains 3. Investigate PAINS Behavior is_stable->check_pains Yes modify_handling->check_stability is_pains Is it a known PAIN? check_pains->is_pains orthogonal_assay Use Orthogonal Assay is_pains->orthogonal_assay Yes reassess Re-evaluate Results is_pains->reassess No orthogonal_assay->reassess

Caption: Troubleshooting workflow for inconsistent biological activity results.

signaling_pathway cluster_pathway Bacterial Folate & Fatty Acid Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF AcetylACP Acetyl-ACP InhA Enoyl-ACP Reductase (InhA) AcetylACP->InhA FattyAcid Fatty Acid Chain InhA->FattyAcid Compound Dimethyl-pyrrol-benzoic Acid Derivative Compound->DHFR Compound->InhA

Caption: Proposed dual-inhibitory mechanism of action in bacteria.

References

Technical Support Center: Synthesis of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-substituted pyrroles. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes to this important class of heterocycles.

General Troubleshooting and FAQs

This section addresses broad issues that can arise during the synthesis of N-substituted pyrroles, regardless of the specific method employed.

Q1: My pyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?

A1: Low yields and the formation of multiple products are common challenges in pyrrole synthesis. Several key factors should be carefully considered and optimized:

  • Purity of Starting Materials: Impurities in your reactants can lead to undesired side reactions. It is highly recommended to use freshly purified reagents to ensure the integrity of your experiment.

  • Reaction Conditions: The temperature, reaction time, and choice of solvent are critical parameters that can significantly impact the outcome of the synthesis. These should be meticulously optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent, leading to a lower yield of the desired product.

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and maintaining an inert atmosphere can be crucial for success.[1]

Q2: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause and how can I prevent it?

A2: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically triggered by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]

Troubleshooting Guide: Paal-Knorr Synthesis

Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?

A3: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1][2] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. The key to avoiding this is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor furan formation.[3] Conducting the reaction under neutral or weakly acidic conditions is advisable. Using a weak acid like acetic acid can be sufficient to catalyze pyrrole formation without significantly promoting furan synthesis. Additionally, using an excess of the amine can help to favor the pyrrole synthesis pathway.[2]

Q4: My Paal-Knorr reaction is sluggish or not proceeding to completion. What can I do to improve the reaction rate and yield?

A4: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions. Experimenting with different Brønsted or Lewis acids may be beneficial.[1]

  • Inadequate Temperature: Traditional Paal-Knorr syntheses often require heating. If the reaction is slow at room temperature, a moderate increase in temperature or the use of microwave irradiation can significantly reduce reaction times and improve yields.[4][5]

Data Presentation: Paal-Knorr Synthesis

The choice of catalyst can significantly impact the yield of the Paal-Knorr synthesis. Below is a comparison of various catalysts for the synthesis of N-substituted pyrroles.

Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole [6]

CatalystYield (%)
CATAPAL 20096
CATALOX Sba-9064
CATAPAL C-158
CATALOX Sba-20046

Table 2: Paal–Knorr Condensation of Aniline with 2,5-Hexanedione Using Various Metal-Exchanged Montmorillonite Clay Catalysts [7]

CatalystTime (h)Yield (%)
Fe³⁺-montmorillonite395
Zn²⁺-montmorillonite587
Co²⁺-montmorillonite581
Cu²⁺-montmorillonite576
K10 montmorillonite572
Experimental Protocols: Paal-Knorr Synthesis

Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating) [8]

  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • 2,5-Hexanedione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

  • Expected Yield: Approximately 52% (178 mg).[2]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [9]

  • Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.

  • Materials:

    • 1,4-diketone (20.0 mg, 0.0374 mmol)

    • Primary amine (3 equivalents)

    • Ethanol (400 µL)

    • Glacial acetic acid (40 µL)

  • Procedure:

    • To a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80 °C.

    • After the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography.

Visualization: Paal-Knorr Synthesis

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_products Products Primary Amine Primary Amine H+ H+ Hemiaminal Hemiaminal Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Cyclization N-Substituted Pyrrole N-Substituted Pyrrole Cyclized Intermediate->N-Substituted Pyrrole - 2 H2O Furan Byproduct Furan Byproduct H2O H2O Protonated Carbonyl Protonated Carbonyl Protonated Carbonyl->Hemiaminal + Primary Amine 1,4-Dicarbonyl 1,4-Dicarbonyl

Caption: Paal-Knorr synthesis pathway and furan side reaction.

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis provides a route to N-substituted pyrroles from the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[10][11]

Troubleshooting Guide: Clauson-Kaas Synthesis

Q5: My Clauson-Kaas reaction is giving low yields, especially with sensitive substrates. How can I improve the outcome?

A5: The traditional Clauson-Kaas synthesis often requires heating in acetic acid, which can be detrimental to acid- or heat-sensitive substrates, leading to decomposition and low yields. A modified, milder procedure involves the initial hydrolysis of 2,5-dimethoxytetrahydrofuran in water to form the more reactive 2,5-dihydroxytetrahydrofuran. This intermediate can then react with primary amines in an acetate buffer at room temperature, often resulting in high yields and preserving the integrity of sensitive functional groups. This method has also been shown to prevent epimerization when using chiral amines.[10]

Data Presentation: Clauson-Kaas Synthesis

The choice of catalyst and reaction conditions can significantly influence the yield of the Clauson-Kaas synthesis.

Table 3: Synthesis of N-Substituted Pyrroles via Clauson-Kaas Reaction [12][13]

AmineCatalystSolventTemperature (°C)TimeYield (%)
Various AminesZrOCl₂·8H₂O (4 mol%)Water60-70-98
Various AminesBi(NO₃)₃·5H₂ONeat/H₂O/THF--Good to Excellent
Aniline DerivativesCeCl₃·7H₂OAcetonitrileReflux/MW-Good to Excellent
Aminophenol HydrochloridesNicotinamide (1 equiv)1,4-DioxaneReflux-63-77
Experimental Protocols: Clauson-Kaas Synthesis

Protocol 3: Microwave-Assisted Iodine-Catalyzed Synthesis of N-Substituted Pyrroles [1]

  • Objective: To synthesize N-substituted pyrroles using a microwave-induced, solvent-free Clauson-Kaas reaction.

  • Materials:

    • 2,5-Dimethoxytetrahydrofuran

    • Primary amine

    • Molecular iodine (~5 mol%)

  • Procedure:

    • In a microwave reaction vial, combine 2,5-dimethoxytetrahydrofuran and the primary amine.

    • Add a catalytic amount of molecular iodine.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature and time (e.g., 120-160°C for 5-15 minutes, depending on the amine's reactivity).

    • After the reaction is complete, cool the vial.

    • Dissolve the reaction mixture in an appropriate organic solvent (e.g., diethyl ether).

    • Wash with a saturated solution of sodium thiosulfate to remove iodine, followed by water and brine.

    • Dry the organic layer and evaporate the solvent to obtain the crude product.

    • Purify by column chromatography if necessary.

Visualization: Clauson-Kaas Synthesis

Clauson_Kaas_Synthesis cluster_reactants Reactants Primary Amine Primary Amine H+ H+ Iminium Intermediate Iminium Intermediate N-Substituted Pyrrole N-Substituted Pyrrole Iminium Intermediate->N-Substituted Pyrrole Intramolecular cyclization & dehydration Dialdehyde Intermediate Dialdehyde Intermediate Dialdehyde Intermediate->Iminium Intermediate + Primary Amine 2,5-Dialkoxytetrahydrofuran 2,5-Dialkoxytetrahydrofuran Hantzsch_Synthesis cluster_reactants Reactants Primary Amine Primary Amine α-Haloketone α-Haloketone C-Alkylated Intermediate C-Alkylated Intermediate Cyclized Intermediate Cyclized Intermediate C-Alkylated Intermediate->Cyclized Intermediate Intramolecular Condensation N-Alkylated Byproduct N-Alkylated Byproduct Substituted Pyrrole Substituted Pyrrole Cyclized Intermediate->Substituted Pyrrole Dehydration Furan Byproduct\n(Feist-Bénary) Furan Byproduct (Feist-Bénary) Enamine Enamine Enamine->C-Alkylated Intermediate + α-Haloketone (C-Alkylation) β-Ketoester β-Ketoester β-Ketoester->Furan Byproduct\n(Feist-Bénary) + α-Haloketone (Base)

References

Technical Support Center: Stability of 2,5-dimethyl-pyrrol-1-yl-benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues associated with 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives. These compounds are known to exhibit instability, which can significantly impact experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their use.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives inconsistent?

A1: Inconsistent results are often due to the inherent instability of this class of compounds. They are known to be Pan-Assay Interference Compounds (PAINS), which can lead to non-specific activity and false positives.[1] A key issue is their propensity to spontaneously form polymers, especially upon exposure to air and light.[1] This polymerization can alter the compound's biological activity, leading to variability in your assays.

Q2: I've noticed a color change in my stock solution of a 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivative. What does this indicate?

A2: A color change, often to a brownish hue, is a visual indicator of degradation. This is consistent with the chemical modification and potential polymerization that these compounds undergo when exposed to air. It is crucial to use freshly prepared solutions and to be cautious of any visible changes in the solution's appearance.

Q3: What are the primary degradation pathways for these derivatives?

A3: The primary degradation pathway for 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives is polymerization. This process can lead to the formation of a mixture of polymers with an average molecular weight of around 40 kDa.[1] This mixture of polymers, rather than the monomeric compound, is often responsible for the observed biological effects. Additionally, like other pyrrole-containing compounds, they may be susceptible to hydrolysis under strong acidic or alkaline conditions.

Q4: How does the instability of these compounds affect their biological activity, particularly in Eph receptor signaling assays?

Troubleshooting Guides

Issue 1: High background or non-specific activity in biological assays.
  • Possible Cause: The compound has degraded and formed polymers that are causing non-specific interactions.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Prepare solutions of the 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivative immediately before use. Avoid using solutions that have been stored for extended periods.

    • Protect from Light and Air: Store the solid compound and solutions protected from light and in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation and polymerization.

    • Perform Control Experiments: Include control wells in your assay that contain all components except the target protein to assess the level of non-specific activity caused by the compound itself.

    • Consider Orthogonal Assays: Validate your findings using an orthogonal assay with a different detection method to confirm that the observed activity is not an artifact of the primary assay format.

Issue 2: Irreproducible IC50 values.
  • Possible Cause: The extent of degradation and polymerization is varying between experiments, leading to different concentrations of the active polymeric species.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Implement a strict and consistent protocol for the preparation and handling of the compound solutions. This includes using the same solvent, temperature, and exposure time to air and light for each experiment.

    • Characterize the Compound: Before use, confirm the purity and integrity of the compound using analytical techniques such as HPLC or NMR.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled conditions (see Experimental Protocols section) to understand its degradation profile and the impact on your assay.

Data Presentation: Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a compound. The following table summarizes representative data from a forced degradation study on a pyrrole-containing compound, illustrating the expected level of degradation under various stress conditions. While not specific to 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives, it provides a useful reference.

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Representative)
0.1 M HCl (Acid Hydrolysis)246015 - 25%
0.1 M NaOH (Base Hydrolysis)246020 - 30%
3% H₂O₂ (Oxidation)242510 - 20%
Heat48805 - 15%
Photostability (UV light)242530 - 50%

Note: This data is illustrative and the actual degradation will vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivative.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound at the same temperature.
  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

Protocol 2: Assessing Compound Purity by HPLC

1. HPLC System:

  • A standard HPLC system with a UV detector.
  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Procedure:

  • Dissolve the compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
  • Inject the sample onto the HPLC system.
  • Analyze the chromatogram for the presence of the main peak corresponding to the intact compound and any additional peaks that may indicate impurities or degradation products. The peak area of the parent compound can be used to calculate its purity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound Solid Compound Solution Stock Solution (e.g., 1 mg/mL) Compound->Solution Dissolve Acid Acidic (0.1M HCl, 60°C) Solution->Acid Base Basic (0.1M NaOH, 60°C) Solution->Base Oxidation Oxidative (3% H₂O₂, RT) Solution->Oxidation Heat Thermal (80°C) Solution->Heat Light Photolytic (UV light) Solution->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Workflow for Forced Degradation Study.

signaling_pathway_impact cluster_compound Compound State cluster_receptor EphA2 Receptor cluster_downstream Downstream Signaling Monomer Monomeric Compound Polymer Polymeric Aggregates Monomer->Polymer Degradation (Air, Light) EphA2 EphA2 Receptor Monomer->EphA2 Intended Specific Binding (Often Weak/Inactive) Polymer->EphA2 Non-Specific Binding/ Assay Interference NonSpecific Non-Specific Cellular Effects (False Positives) Polymer->NonSpecific Artifactual Activity Signaling Specific Downstream Signaling EphA2->Signaling Signal Transduction

Impact of Compound Instability on EphA2 Signaling Assays.

References

troubleshooting low potency of Eph receptor inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with Eph receptor inhibitors, particularly concerning low potency.

Troubleshooting Guide: Low Inhibitor Potency

Low potency of an Eph receptor inhibitor can manifest as unexpectedly high IC50 values in biochemical assays or a lack of a significant biological effect in cell-based assays. The following guide provides a systematic approach to identifying and resolving common issues.

Question: My Eph receptor inhibitor is showing lower than expected potency. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to the apparent low potency of your Eph receptor inhibitor. A step-by-step investigation is crucial to pinpoint the issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_inhibitor Inhibitor Verification cluster_assay Assay Optimization cluster_target Target Validation cluster_biology Biological Context start Start: Low Inhibitor Potency Observed check_inhibitor 1. Verify Inhibitor Integrity & Handling start->check_inhibitor check_assay 2. Scrutinize Assay Conditions check_inhibitor->check_assay Inhibitor OK solubility Solubility Issues? - Check solvent - Observe for precipitation check_inhibitor->solubility stability Degradation? - Aliquot stock - Avoid freeze-thaw - Check storage check_inhibitor->stability check_target 3. Confirm Target Engagement & Expression check_assay->check_target Assay OK biochemical Biochemical Assays - ATP concentration (competitive inhibitors) - Enzyme/substrate concentration check_assay->biochemical cell_based Cell-Based Assays - Cell density - Serum concentration - Incubation time check_assay->cell_based check_biology 4. Investigate Cellular & Biological Factors check_target->check_biology Target OK expression Low Target Expression? - Western blot / qPCR check_target->expression engagement No Target Engagement? - CETSA - Phosphorylation status check_target->engagement no_resolution Contact Technical Support check_biology->no_resolution All factors checked, issue persists redundancy Redundant Pathways? - Investigate other Eph receptors - Consider combination therapy check_biology->redundancy context Context-Dependent Role? - Role of Eph receptor may vary by cell type check_biology->context resolve Resolution: Potency Issue Identified solubility->resolve Issue Found stability->resolve Issue Found biochemical->resolve Issue Found cell_based->resolve Issue Found expression->resolve Issue Found engagement->resolve Issue Found redundancy->resolve Issue Found context->resolve Issue Found

Caption: A step-by-step workflow for troubleshooting low Eph receptor inhibitor potency.

1. Verify Inhibitor Integrity and Handling

  • Solubility: Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it into your assay medium. Visually inspect for any precipitation after dilution.[1] Poor solubility can lead to an inaccurate effective concentration.

  • Stability: Improper storage or repeated freeze-thaw cycles can degrade the inhibitor. Prepare small, single-use aliquots of your stock solution to maintain its integrity.

  • Purity: Verify the purity of your inhibitor. Impurities can interfere with the assay or compete with the inhibitor, reducing its apparent potency.

2. Scrutinize Assay Conditions

  • Biochemical Assays (e.g., Kinase Assays):

    • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration.[2] Ensure you are using an ATP concentration at or near the Km for the specific Eph receptor kinase you are studying. High ATP concentrations will require higher inhibitor concentrations to achieve 50% inhibition.

    • Enzyme and Substrate Concentrations: Ensure that the concentrations of the Eph receptor kinase and the substrate are optimized and consistent across experiments.

  • Cell-Based Assays (e.g., Phosphorylation Assays):

    • Cell Seeding Density: Optimal cell density is crucial. Too few cells may not produce a detectable signal, while over-confluent cells can alter signaling pathways.[1]

    • Serum Concentration: Components in serum can sometimes interfere with inhibitor activity. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period.

    • Incubation Time: The duration of inhibitor treatment may be insufficient to observe a significant effect. Perform a time-course experiment to determine the optimal incubation time.[1]

3. Confirm Target Expression and Engagement

  • Endogenous Eph Receptor Levels: The cell line you are using may have low endogenous expression or activation of the target Eph receptor.[1] Verify the expression level of your target Eph receptor using techniques like Western blotting or qPCR.

  • Target Engagement: It's essential to confirm that the inhibitor is binding to its intended target in your experimental system.

    • Western Blot for Phosphorylation: A primary way to assess the activity of a kinase inhibitor is to measure the phosphorylation of the target receptor. A potent inhibitor should decrease the ligand-induced autophosphorylation of the Eph receptor.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement by measuring the thermal stabilization of the Eph receptor upon inhibitor binding in intact cells.[3]

4. Investigate Cellular and Biological Factors

  • Redundant Signaling Pathways: Cell signaling is complex, and other pathways can sometimes compensate for the inhibition of a single receptor.[1] Other Eph receptors or receptor tyrosine kinases might be activated and sustain the downstream signaling.[1]

  • Context-Dependent Roles: The biological function of Eph receptors can differ significantly between cell types.[1] In some contexts, inhibition of an Eph receptor might not produce the expected phenotypic outcome.

Frequently Asked Questions (FAQs)

Q1: What are the different types of Eph receptor inhibitors and how does that affect my experiments?

A1: There are two main classes of small molecule inhibitors targeting Eph receptors:

  • Kinase Inhibitors: These compounds typically target the ATP-binding pocket within the intracellular kinase domain of the Eph receptor.[4] They block the "forward" signaling cascade that is dependent on the receptor's kinase activity.[5]

  • Protein-Protein Interaction (PPI) Inhibitors: These inhibitors target the extracellular ligand-binding domain of the Eph receptor, preventing the binding of ephrin ligands.[4][6] By blocking this interaction, PPI inhibitors can inhibit both "forward" signaling in the receptor-bearing cell and "reverse" signaling in the ephrin-bearing cell.[5]

Understanding which type of inhibitor you are using is critical for interpreting your results, as they affect different aspects of the Eph/ephrin signaling system.

Q2: How can I be sure the observed phenotype is due to on-target inhibition of my specific Eph receptor?

A2: This is a critical question in inhibitor studies. Here are several approaches to validate on-target effects:

  • Genetic Knockdown/Knockout: Techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target Eph receptor should phenocopy the effects of the inhibitor.[3]

  • Rescue Experiments: Re-expressing the target Eph receptor in a knockdown or knockout background should reverse the phenotype caused by the inhibitor.[3]

  • Use a Negative Control: An inactive enantiomer or a close structural analog of your inhibitor that is known to be inactive against the target should not produce the same phenotype.

Q3: My inhibitor seems to have off-target effects. What are common off-targets for Eph receptor kinase inhibitors?

A3: Due to the conserved nature of the ATP-binding pocket among kinases, off-target activity is a common challenge.[4] Potential off-targets for Eph kinase inhibitors can include:

  • Other members of the Eph receptor family.[3]

  • Other kinase families such as SRC family kinases (e.g., SRC, LCK), CSF1R, DDR1/2, and PDGFRα/β.[3][7]

If you suspect off-target effects, consider performing a kinase panel screen to identify other kinases that your compound might be inhibiting.

Quantitative Data Summary

The potency of Eph receptor inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for a selection of inhibitors to provide a benchmark for comparison. Note that these values are highly dependent on the specific assay conditions.

InhibitorTarget Eph Receptor(s)Assay TypeReported IC50/KiReference
TNYL-RAWEphB4ELISA~10 nM (Ki)[4]
CDD-3167EphA2, EphA4Biochemical0.13 nM (Ki), 0.38 nM (Ki)[8]
CDD-3167EphA2, EphA4Cell-based (NanoBRET)8.0 nM, 2.3 nM[8]
NVP-BHG712EphA2, EphB4Kinase Assay3.3 nM, 3.0 nM[9]
ALW-II-49-7EphB2Cell-based40 nM (EC50)[9]
Cholanic AcidEphA2Cell-based Phosphorylation12 µM[10]
UniPR129EphA2ELISA0.9 µM[11]
UniPR129EphA2, EphB4Cell-based Phosphorylation26.3 µM, 18.4 µM[12]
SNEW PeptideEphB2ELISA~15 µM[4]
KYL PeptideEphA4ELISA~1 µM[4]

Experimental Protocols

Protocol 1: Western Blot for Eph Receptor Phosphorylation

This protocol describes how to assess the potency of an Eph receptor kinase inhibitor by measuring its effect on ligand-induced receptor autophosphorylation in a cell-based assay.

Materials:

  • Cells expressing the target Eph receptor

  • Eph receptor inhibitor and appropriate solvent (e.g., DMSO)

  • Recombinant ephrin-Fc ligand (e.g., ephrin-A1-Fc or ephrin-B2-Fc)

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Eph receptor (specific to your target), anti-total-Eph receptor

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Starvation: Plate cells at an appropriate density and allow them to adhere. Once they reach the desired confluency (typically 70-80%), starve the cells in serum-free medium overnight to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Treat the cells with a range of concentrations of your Eph receptor inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate pre-clustered ephrin-Fc ligand for a predetermined time (e.g., 15-30 minutes) to induce receptor phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the anti-phospho-Eph receptor primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-Eph receptor antibody to confirm equal protein loading.

  • Analysis: Quantify the band intensities for the phosphorylated and total Eph receptor. Normalize the phospho-signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the biochemical potency of an Eph receptor inhibitor.

Materials:

  • Recombinant active Eph receptor kinase domain

  • Peptide substrate for the kinase

  • Eph receptor inhibitor

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of your inhibitor in the appropriate solvent. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

  • Assay Plate Setup: In a microplate, add the inhibitor dilutions (and vehicle control).

  • Kinase Reaction:

    • Add the recombinant Eph kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Eph Receptor Signaling Pathway

EphSignaling cluster_cell1 Ephrin-bearing Cell cluster_cell2 Eph Receptor-bearing Cell cluster_inhibitors Points of Inhibition ephrin Ephrin Ligand reverse_sig Reverse Signaling (e.g., PDZ domain interactions) ephrin->reverse_sig Activation eph_receptor Eph Receptor ephrin->eph_receptor Cell-Cell Contact (Binding) kinase_domain Kinase Domain eph_receptor->kinase_domain eph_receptor->kinase_domain Activation forward_sig Forward Signaling (e.g., Rho GTPases, MAPK) kinase_domain->forward_sig Phosphorylation Cascade ppi_inhibitor PPI Inhibitor ppi_inhibitor->eph_receptor Blocks Binding kinase_inhibitor Kinase Inhibitor kinase_inhibitor->kinase_domain Blocks Activity

References

Technical Support Center: Refining Purification Protocols for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for benzoic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of benzoic acid derivatives, offering step-by-step solutions.

Issue 1: The benzoic acid derivative fails to crystallize from the solution.

  • Possible Cause: The solution may not be supersaturated, meaning too much solvent was used.

  • Solution:

    • Reheat the solution to dissolve the compound completely.[1]

    • Boil off a portion of the solvent to increase the concentration of the derivative.[1]

    • Allow the solution to cool slowly again.[1]

  • Possible Cause: The cooling process is happening too quickly.

  • Solution:

    • Ensure the flask is allowed to cool to room temperature slowly before inducing further cooling with an ice bath.[2][3]

    • Covering the flask can help slow down the cooling rate.[4]

  • Possible Cause: Lack of nucleation sites for crystal growth.

  • Solution:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.[1][3][4]

    • Add a "seed crystal" of the pure compound to the solution to initiate crystallization.[3][4]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point is lower than the temperature of the solution from which it is precipitating.[3] This can happen if the solution is cooled too rapidly or is too concentrated.[3]

  • Solution:

    • Reheat the solution until the oil redissolves.[1]

    • Add a small amount of additional solvent to dilute the solution.[1][3]

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]

Issue 3: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.

  • Solution:

    • In future purifications, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

    • The mother liquor can be concentrated by evaporation and cooled again to recover a second crop of crystals.

  • Possible Cause: Premature crystallization during a hot filtration step.

  • Solution:

    • Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2]

    • Use a small amount of hot solvent to rinse the filtration apparatus and dissolve any crystals that have formed.

Issue 4: Formation of an emulsion during liquid-liquid extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with solutions containing surfactants or finely divided solids.[6]

  • Solution:

    • Instead of shaking, gently swirl or invert the separatory funnel.[6]

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[6]

    • If the emulsion persists, try filtering the mixture through a plug of glass wool.[6]

    • Centrifugation can also be an effective method for separating the layers.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate recrystallization solvent for my benzoic acid derivative?

A1: An ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[7][8]

  • Not react chemically with the compound.[2]

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered out hot).[2]

  • Have a boiling point below the melting point of the compound to prevent oiling out.

  • Be volatile enough to be easily removed from the purified crystals.[2]

Commonly used solvents for benzoic acid and its derivatives include water, ethanol, methanol, acetic acid, and petroleum ether.[7] It is often necessary to test several solvents to find the most suitable one.

Q2: What is the purpose of using charcoal in recrystallization?

A2: Activated charcoal is used to remove colored impurities from a solution.[9] A small amount is added to the hot solution before filtration. However, using too much charcoal can lead to the loss of the desired product due to adsorption.[1]

Q3: How can I purify a benzoic acid derivative that is contaminated with a neutral compound?

A3: You can use an acid-base extraction.

  • Dissolve the mixture in an organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The benzoic acid derivative will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while the neutral impurity will remain in the organic layer.[10][11]

  • Separate the aqueous layer and then re-acidify it with a strong acid (e.g., HCl) to precipitate the purified benzoic acid derivative.[10][12][13]

  • Collect the purified solid by vacuum filtration.[13]

Q4: My purified product has a wide melting point range. What does this indicate?

A4: A wide melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps may be necessary.

Quantitative Data

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Temperature (°C)Solubility (g/L) in Water
01.7[14]
182.7[14]
253.44[14]
405.51[14]
7521.45[14]
10056.31[14]

Table 2: Solubility of Benzoic Acid in Common Organic Solvents

SolventSolubility
Cold Alcohol1 g in 2.3 mL[15]
Boiling Alcohol1 g in 1.5 mL[15]
Chloroform1 g in 4.5 mL[15]
Ether1 g in 3 mL[15]
Acetone1 g in 3 mL[15]
Benzene1 g in 10 mL[15]
Carbon Tetrachloride1 g in 30 mL[15]

Table 3: Physical Properties of Selected Benzoic Acid Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Benzoic AcidC₇H₆O₂122.12122.4[16]
4-Aminobenzoic AcidC₇H₇NO₂137.14187-189
4-Hydroxybenzoic AcidC₇H₆O₃138.12211-212[9]

Experimental Protocols

Protocol 1: Recrystallization of a Benzoic Acid Derivative

  • Dissolution: Place the crude benzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid completely dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[8]

  • Drying: Dry the crystals in a drying oven or under a vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the impure benzoic acid derivative (containing neutral or basic impurities) in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated benzoic acid derivative will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.

  • Isolation of Aqueous Layer: Drain the lower organic layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The purified benzoic acid derivative will precipitate out of the solution.[11]

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent 1. dissolved_solution Dissolved Solution add_solvent->dissolved_solution 2. hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration 3. dissolved_solution->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate 4. cool_solution Slow Cooling filtrate->cool_solution 5. filtrate->cool_solution vacuum_filtration Vacuum Filtration cool_solution->vacuum_filtration 6. pure_crystals Pure Crystals vacuum_filtration->pure_crystals 7.

Caption: A typical experimental workflow for the purification of benzoic acid derivatives by recrystallization.

troubleshooting_recrystallization cluster_solutions start Crystals Not Forming? scratch Scratch flask interior start->scratch Try First seed Add seed crystal scratch->seed If no success concentrate Boil off some solvent seed->concentrate If still no success slow_cool Ensure slow cooling concentrate->slow_cool Finally

Caption: A troubleshooting decision tree for inducing crystallization.

acid_base_extraction start Impure Benzoic Acid Derivative (in organic solvent) add_base Add Aqueous Base (e.g., NaHCO3) & Separate Layers start->add_base organic_layer Organic Layer: Neutral Impurities add_base->organic_layer aqueous_layer Aqueous Layer: Benzoate Salt add_base->aqueous_layer add_acid Add Strong Acid (e.g., HCl) aqueous_layer->add_acid purified_product Precipitated Pure Benzoic Acid Derivative add_acid->purified_product

Caption: Logical workflow for purification using acid-base extraction.

References

Technical Support Center: Enhancing the Selectivity of Eph-ephrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions encountered during experiments aimed at enhancing the selectivity of Eph-ephrin antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the initial strategies for developing a selective Eph-ephrin antagonist?

A1: Initial strategies often involve targeting the ligand-binding domain on the Eph receptor's extracellular region to prevent its interaction with ephrins. This approach, which inhibits protein-protein interaction (PPI), can block both "forward" signaling into the receptor-expressing cell and "reverse" signaling into the ligand-expressing cell.[1][2] Peptides and small molecules are common modalities.[3] For peptides, phage display screening can identify initial candidates, with subsequent optimization like cyclization to improve stability and affinity.[4][5] For small molecules, high-throughput screening followed by structure-activity relationship (SAR) studies, often guided by computational modeling, is a standard approach.[1][6]

Q2: My peptide antagonist has good affinity but poor stability in cell culture or in vivo. What can I do?

A2: Peptides often suffer from rapid degradation by proteases.[4] To enhance stability, several strategies can be employed:

  • Cyclization: Linking the peptide's ends can make it more resistant to exopeptidases and constrain it to an active conformation, which can also improve affinity.[5]

  • Incorporate Unnatural Amino Acids: Including D-amino acids or other non-standard amino acid analogues can prevent recognition by proteases.[5]

  • Peptidomimetics: Designing non-peptide scaffolds that mimic the key binding residues of the original peptide can improve stability and bioavailability.

Q3: Why is the potency of my antagonist (e.g., IC50) significantly lower in cell-based assays compared to biochemical assays like ELISA?

A3: This is a common discrepancy. While a biochemical assay like ELISA measures direct inhibition of protein-protein interaction in a controlled environment, a cell-based assay introduces several complex factors:[7]

  • Cell Permeability: If the antagonist has poor membrane permeability, it may not reach its target effectively in a cellular context, even if the target is extracellular.

  • Compound Stability: The antagonist may be metabolized or degraded in the cell culture medium or by cellular enzymes.

  • Presence of a Complex Signaling Network: In cells, Eph receptors are part of larger signaling clusters and can interact with other membrane proteins. The cellular environment can alter receptor conformation and accessibility compared to an isolated, immobilized protein.[8]

  • Off-Target Effects: The compound might interact with other cellular components, reducing its effective concentration for the intended target.[9]

Q4: How can I differentiate between inhibition of forward signaling, reverse signaling, and ligand-independent signaling?

A4: Differentiating these signaling pathways is crucial for understanding your antagonist's mechanism of action.

  • Forward Signaling: Typically measured by the phosphorylation of the Eph receptor itself or downstream cytoplasmic effectors in the receptor-bearing cell. An antagonist that blocks ephrin binding (a PPI inhibitor) or a kinase inhibitor that targets the intracellular domain will inhibit this.[1][8]

  • Reverse Signaling: Measured by phosphorylation or activation of signaling proteins within the ephrin-expressing cell. A PPI inhibitor will block reverse signaling because it prevents the initial Eph-ephrin interaction.[8] A kinase inhibitor targeting the Eph receptor will not block reverse signaling.[8]

  • Ligand-Independent Signaling: Some Eph receptors, like EphA2, can be active in the absence of ligand binding, often through crosstalk with other receptors like HER2.[10] An antagonist that promotes receptor internalization and degradation may be required to inhibit this activity, whereas a simple PPI inhibitor might not be effective.[11]

Troubleshooting Guide

Problem 1: High Off-Target Activity Observed

Your antagonist shows activity against multiple kinases or receptors, leading to ambiguous results or cellular toxicity.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use an assay that directly measures the binding of your compound to the intended Eph receptor in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it assesses target protein stabilization upon ligand binding in intact cells.[9]

  • Profile Against Other Kinases: Screen your compound against a broad panel of kinases to identify potential off-targets.[8] This is especially critical for ATP-competitive kinase inhibitors, which often show cross-reactivity with kinases having structurally similar ATP-binding pockets.[1][9]

  • Use a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct antagonist for the same Eph receptor. If this second compound produces the same phenotype, it strengthens the evidence that the effect is on-target.[9]

  • Perform Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target Eph receptor. The resulting phenotype should mimic the effect of your antagonist if the action is on-target.[9] Rescue experiments, where the receptor is re-expressed, should reverse the phenotype.[9]

Off_Target_Troubleshooting start Unexpected Phenotype Observed q1 Is the target engaged in cells? start->q1 exp1 Confirm with CETSA or NanoBRET assay q1->exp1 No q2 Is the effect on-target? q1->q2 Yes exp2 Use structurally unrelated inhibitor OR Genetic knockdown (siRNA/CRISPR) q2->exp2 q3 Does knockdown recapitulate phenotype? exp2->q3 res1 Effect is likely ON-TARGET q3->res1 Yes res2 Effect is likely OFF-TARGET q3->res2 No exp3 Perform broad kinase screening to identify off-targets res2->exp3

Caption: Troubleshooting workflow for investigating off-target effects.

Problem 2: Difficulty Improving Selectivity Between Eph Receptor Subfamilies (e.g., EphA vs. EphB)

Initial antagonists show broad activity across both EphA and EphB subfamilies due to structural homology in the ligand-binding domain.[6]

Troubleshooting Steps:

  • Computational Modeling: Use molecular dynamics (MD) simulations to study the conformational states of your antagonist when bound to different Eph receptors (e.g., EphA2 vs. EphB2).[6] This can reveal subtle but critical differences in the binding pockets.

  • Exploit Accessory Pockets: Computational analyses may reveal unique accessory or secondary binding pockets adjacent to the primary ligand-binding site that are not conserved across subfamilies.[6] Rational drug design can then be used to add chemical moieties to your antagonist that occupy these pockets, thereby increasing selectivity. For example, the discovery of an accessory pocket in EphA2 allowed for the design of a selective antagonist over EphB2.[6]

  • Structure-Based Design: Obtain crystal structures of your antagonist in complex with different Eph receptors. This provides the most detailed insight into binding modes and can guide the design of next-generation compounds with improved selectivity.[3]

Selectivity_Enhancement_Workflow start Start: Non-selective Antagonist step1 Computational Modeling (MD Simulations of Antagonist with EphA vs. EphB) start->step1 q1 Are there differences in binding pockets or dynamics? step1->q1 q1->start No (Re-evaluate scaffold) step2 Rational Drug Design: Modify antagonist to exploit differences (e.g., target accessory pockets) q1->step2 Yes step3 Synthesize & Test New Analogues step2->step3 q2 Is selectivity improved? step3->q2 res1 Selective Antagonist Achieved q2->res1 Yes res2 Iterate Design (Return to Step 2) q2->res2 No

Caption: Workflow for enhancing antagonist selectivity via computational methods.

Quantitative Data Summary

The following tables summarize the potency and selectivity of representative Eph-ephrin antagonists.

Table 1: Small Molecule Antagonist Potency

CompoundTarget(s)Assay TypePotency (IC50 / Ki)Selectivity NotesReference
UniPR1331 EphA2ELISA (Ki)1.4 µMFirst bioavailable bile acid derivative. Also active on other Eph receptors.[8]
UniPR129 EphA ReceptorsELISA (IC50)0.84–1.58 µMShows slight preference for EphA over EphB receptors.[1]
EphB ReceptorsELISA (IC50)2.60–3.74 µM[1]
UniPR1447 EphA2ELISA (IC50)6.6 µMPrototypical antagonist used for selectivity studies.[6]
UniPR1449 EphA2ELISA (Ki)2.2 µMDesigned to be selective for EphA2 over EphB2. Fails to engage EphB2 up to 30 µM.[6]

Table 2: Peptide Antagonist Potency

PeptideTargetAssay TypePotency (IC50 / Affinity)Selectivity NotesReference
KYL EphA4ELISA (IC50)~1 µMSelectively targets EphA4 among Eph receptors.[3][12]
APY EphA4ITC (Kd)Low micromolarSelectively targets EphA4.[12]
VTM EphA4ITC (Kd)Low micromolarSelectively targets EphA4.[12]
SNEW EphB2Phage DisplayLow micromolarSelectively binds to EphB2 over EphB1.[3]

Key Experimental Protocols

1. ELISA-Based Competitive Binding Assay

This protocol is used to determine an antagonist's ability to disrupt the interaction between an Eph receptor and its ephrin ligand.

  • Objective: To calculate the IC50 or Ki value of an antagonist.

  • Methodology:

    • Immobilization: Coat a 96-well plate with a recombinant Eph receptor extracellular domain (e.g., EphA2-Fc). Block non-specific binding sites.

    • Competition: Add serial dilutions of the antagonist compound to the wells.

    • Ligand Addition: Add a constant, predetermined concentration of biotinylated ephrin-Fc ligand (e.g., ephrin-A1-Fc) to all wells. The concentration is often set near the Kd value for the receptor-ligand interaction.[6]

    • Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 4 hours at 37°C).

    • Detection: Wash the plate to remove unbound ligand. Add streptavidin-HRP, which binds to the biotinylated ephrin.

    • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The color intensity is proportional to the amount of ephrin bound to the receptor.

    • Analysis: Measure absorbance using a plate reader. Plot the signal against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.[1]

2. Cell-Based Receptor Phosphorylation Assay

This protocol assesses the functional ability of an antagonist to block ligand-induced Eph receptor activation in a cellular context.

  • Objective: To determine if the antagonist can inhibit the phosphorylation of an Eph receptor in response to ligand stimulation.

  • Methodology:

    • Cell Culture: Plate cells that endogenously express the target Eph receptor (e.g., PC3 cells for EphA2).[1]

    • Pre-treatment: Treat the cells with varying concentrations of the antagonist or a vehicle control (e.g., DMSO) for a short period (e.g., 20 minutes).[1]

    • Stimulation: Add the corresponding clustered ephrin-Fc ligand (e.g., ephrin-A1-Fc) to stimulate receptor activation and phosphorylation. Incubate for a specified time (e.g., 20 minutes).[1]

    • Lysis: Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors.

    • Analysis (Western Blot):

      • Separate protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated form of the Eph receptor (e.g., anti-phospho-EphA2).

      • Strip and re-probe the membrane with an antibody for the total Eph receptor as a loading control.

    • Quantification: Use densitometry to quantify the ratio of phosphorylated Eph to total Eph. Plot this ratio against the antagonist concentration to evaluate its inhibitory effect.[1][7]

Signaling_Inhibition cluster_0 Ephrin-bearing Cell cluster_1 Eph-bearing Cell ephrin Ephrin Ligand rev_signal Reverse Signaling ephrin->rev_signal Activation eph Eph Receptor ephrin->eph Binding kinase Kinase Domain eph->kinase fwd_signal Forward Signaling kinase->fwd_signal Phosphorylation ppi_inhibitor PPI Antagonist ppi_inhibitor->eph Blocks Interaction kinase_inhibitor Kinase Inhibitor kinase_inhibitor->kinase Blocks Activity

Caption: Mechanisms of Eph-ephrin signaling inhibition.[8]

References

Validation & Comparative

A Comparative Guide to EphA4 Inhibitors: Benchmarking 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The EphA4 receptor, a member of the largest family of receptor tyrosine kinases, has emerged as a critical regulator of a diverse array of physiological and pathological processes. Its involvement in axon guidance, synaptic plasticity, and nervous system repair has made it a compelling target for therapeutic intervention in neurological disorders and cancer. This guide provides an objective comparison of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid against other notable EphA4 inhibitors, supported by experimental data to inform research and development decisions.

Introduction to EphA4 Inhibition

EphA4 signaling is initiated upon binding to its ephrin ligands, leading to a cascade of intracellular events that modulate cellular adhesion, migration, and morphology.[1] Dysregulation of this signaling pathway is implicated in conditions such as spinal cord injury, amyotrophic lateral sclerosis (ALS), and various cancers.[1][2] Consequently, the development of specific EphA4 inhibitors is an area of intense research. These inhibitors can be broadly categorized into small molecules, peptides, and antibody-based biologics, each with distinct mechanisms of action and therapeutic potential.[1]

Quantitative Comparison of EphA4 Inhibitors

The efficacy of EphA4 inhibitors is primarily assessed by their binding affinity (Kd) and their ability to inhibit EphA4 activity in biochemical and cell-based assays (IC50). The following table summarizes key quantitative data for this compound and other representative EphA4 inhibitors.

Inhibitor ClassInhibitorAssay TypeTargetReported ValueReference
Small Molecule This compound (Compound 1)Isothermal Titration CalorimetryEphA4 Ligand-Binding DomainKd: 20.4 µM[3]
Isomer of Compound 1 (Compound 2)Isothermal Titration CalorimetryEphA4 Ligand-Binding DomainKd: 26.4 µM[3]
NilotinibEphA4-ephrin-A1 Interaction AssayEphA4IC50: 70.67 µM[4]
CDD-2693Kinase Activity AssayEphA4Ki: 0.81 nM[5]
CDD-3167Kinase Activity AssayEphA4Ki: 0.38 nM[5]
CDD-2693NanoBRET Target Engagement AssayEphA4IC50: 40 nM[5]
CDD-3167NanoBRET Target Engagement AssayEphA4IC50: 2.3 nM[5]
Peptide KYL PeptideIsothermal Titration CalorimetryEphA4 Ephrin-Binding DomainKd: 0.85 ± 0.15 µM[6]
EphA4-EphrinA5 Interaction AssayEphA4IC50: 6.34 µM
APY PeptideIsothermal Titration CalorimetryEphA4 Ephrin-Binding DomainKd: 1.5 ± 0.5 µM[6]
VTM PeptideIsothermal Titration CalorimetryEphA4 Ephrin-Binding DomainKd: 4.7 ± 0.1 µM[6]
APY-βAla8.amIsothermal Titration CalorimetryEphA4 Ligand-Binding DomainKd: ~30 nM[7]
EphA4-EphrinA5 Interaction AssayEphA4IC50: ~30 nM[7]
Nanobody Nanobody 39Not SpecifiedEphA4Kd: Nanomolar range[8][9]
Nanobody 53Not SpecifiedEphA4Kd: Nanomolar range[8][9]

Experimental Methodologies

A variety of in vitro and cell-based assays are employed to characterize and compare the performance of EphA4 inhibitors. Below are detailed protocols for key experiments.

Ligand-Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the ability of an inhibitor to block the interaction between EphA4 and its ligand.

Protocol:

  • Coating: Coat a 96-well microplate with an EphA4 ligand (e.g., ephrin-A5-Fc) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells, followed by the addition of EphA4-Fc fusion protein. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated anti-Fc antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10][11]

EphA4 Receptor Phosphorylation Assay

This cell-based assay determines an inhibitor's ability to block ligand-induced autophosphorylation of the EphA4 receptor.

Protocol:

  • Cell Culture: Culture cells endogenously or exogenously expressing EphA4 (e.g., HEK293T, primary neurons) to near confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a clustered EphA4 ligand (e.g., ephrin-A5-Fc) for 15-30 minutes.

  • Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Immunoprecipitate EphA4 from the cell lysates using an anti-EphA4 antibody.[12]

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phosphotyrosine antibody to detect phosphorylated EphA4. Reprobe with an anti-EphA4 antibody to determine total EphA4 levels.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated EphA4 to total EphA4. The IC50 value is determined from the dose-response curve.[12]

Growth Cone Collapse Assay

This functional assay assesses the ability of an inhibitor to block ephrin-induced growth cone collapse in cultured neurons, a key process in axon guidance.[13][14]

Protocol:

  • Neuronal Culture: Culture primary neurons (e.g., from embryonic rodent hippocampus or cortex) on a suitable substrate (e.g., poly-L-lysine-coated coverslips) for 24-48 hours to allow for axon outgrowth.

  • Inhibitor Pre-treatment: Pre-treat the neuronal cultures with the test inhibitor for 1 hour.

  • Ephrin Stimulation: Add a soluble, clustered ephrin ligand (e.g., ephrin-A5-Fc) to the culture medium and incubate for 30-60 minutes.

  • Fixation and Staining: Fix the neurons with paraformaldehyde and stain the actin cytoskeleton with fluorescently labeled phalloidin to visualize the growth cones.

  • Imaging and Analysis: Acquire images of the growth cones using fluorescence microscopy. A growth cone is considered collapsed if it lacks lamellipodia and has a rounded or pencil-like morphology.[15]

  • Quantification: Quantify the percentage of collapsed growth cones in the presence and absence of the inhibitor.[15]

Signaling Pathways and Experimental Workflows

To understand the mechanism of EphA4 inhibition, it is crucial to visualize the underlying signaling pathways and experimental procedures.

EphA4 Signaling Pathway

Upon ligand binding, EphA4 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cytoskeletal dynamics through small GTPases like RhoA, Rac1, and Rap1.[16][17] This ultimately influences cellular processes such as axon guidance and synaptic plasticity.

EphA4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ephrin Ephrin Ligand EphA4 EphA4 Receptor ephrin->EphA4 Binding & Dimerization P_EphA4 Phosphorylated EphA4 EphA4->P_EphA4 Autophosphorylation Ephexin Ephexin P_EphA4->Ephexin Activation SPAR SPAR P_EphA4->SPAR Activation PLCg1 PLCγ1 P_EphA4->PLCg1 Activation RhoA RhoA Ephexin->RhoA Activation ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Rap1 Rap1 SPAR->Rap1 Inactivation Rap1->Cytoskeleton PLCg1->Cytoskeleton Axon_Guidance Axon Guidance Cytoskeleton->Axon_Guidance Synaptic_Plasticity Synaptic Plasticity Cytoskeleton->Synaptic_Plasticity

Caption: EphA4 forward signaling pathway.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel EphA4 inhibitor typically follows a multi-step process, from initial binding assessment to functional validation in a cellular context.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start Start: Novel Compound binding_assay Ligand-Binding Assay (ELISA) Determine Ki/IC50 for binding inhibition start->binding_assay kinase_assay Kinase Activity Assay Determine IC50 for phosphorylation inhibition binding_assay->kinase_assay cell_based_assay Cell-Based Functional Assay (e.g., Growth Cone Collapse) kinase_assay->cell_based_assay selectivity_profiling Selectivity Profiling (Kinome Scan) cell_based_assay->selectivity_profiling end End: Characterized Inhibitor selectivity_profiling->end

Caption: Workflow for EphA4 inhibitor characterization.

Conclusion

This compound represents a foundational small molecule inhibitor of EphA4, demonstrating micromolar affinity for the ligand-binding domain.[3] However, the field has advanced significantly with the development of more potent and diverse inhibitors. Peptide-based antagonists, such as the KYL peptide and its derivatives, offer improved affinity, with some cyclic peptides reaching the nanomolar range.[6][7] Furthermore, recent discoveries of small molecules like CDD-3167 have pushed the boundaries of potency into the picomolar and low nanomolar range in biochemical and cellular assays, respectively.[5] Nanobodies also present a promising therapeutic modality with high specificity and nanomolar affinities.[8][9]

The choice of an EphA4 inhibitor for a specific research or therapeutic application will depend on the desired properties, including potency, selectivity, and modality. While this compound serves as a useful tool, researchers now have access to a broader and more potent arsenal of molecules to probe EphA4 function and explore its therapeutic potential. This guide provides a snapshot of the current landscape, and continued research will undoubtedly uncover even more refined and effective EphA4 inhibitors.

References

Unlocking the Antibacterial Potential of Pyrrole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Pyrrole, a five-membered aromatic heterocycle, has emerged as a promising scaffold in the design of new antibacterial compounds. This guide provides a comparative analysis of the antibacterial efficacy of various pyrrole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of lead compounds for further development.

Comparative Antibacterial Efficacy of Pyrrole Derivatives

The antibacterial activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of several classes of pyrrole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Pyrrole Derivative ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference StandardMIC (µg/mL) of Standard
Pyrrole-2-Carboxamides 1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamideGram-positive & Gram-negative strains1.05 - 12.01--
Carboxamide 4iKlebsiella pneumoniae1.02--
Carboxamide 4iEscherichia coli1.56--
Carboxamide 4iPseudomonas aeruginosa3.56--
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5Ciprofloxacin2
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideEscherichia coli3.12 - 12.5Ciprofloxacin2
Pyrrolopyrimidines para-bromo derivative (Compound 5)Staphylococcus aureus8--
para-iodo derivative (Compound 6)Staphylococcus aureus8--
Marinopyrroles Marinopyrrole AMethicillin-Resistant Staphylococcus aureus (MRSA)<1.5Vancomycin0.14 - 0.27 (µM)
para-trifluoromethyl derivative of Marinopyrrole AMethicillin-Susceptible Staphylococcus aureus (MSSA)0.125Vancomycin1
para-trifluoromethyl derivative of Marinopyrrole AMethicillin-Resistant Staphylococcus aureus (MRSA)0.13 - 0.255Vancomycin0.5 - 1
para-trifluoromethyl derivative of Marinopyrrole AMethicillin-Resistant Staphylococcus epidermidis (MRSE)0.008Vancomycin0.5 - 1
Pyrrolomycins Pyrrolomycin DStaphylococcus aureus≤0.002 (µM)Vancomycin0.6 - 2.7 (µM)
Pyrrolomycin GStaphylococcus aureus WT21 (µM)--
Pyrrolomycin HStaphylococcus aureus WT2.6 (µM)--
Pyrrolomycin JStaphylococcus aureus WT2.6 (µM)--
Phallusialides Phallusialide AMethicillin-Resistant Staphylococcus aureus (MRSA)32--
Phallusialide BEscherichia coli64--
Other Synthetic Pyrroles Compound 2aStaphylococcus aureus30Ciprofloxacin45
Compound 3cStaphylococcus aureus30Ciprofloxacin45
Compound 4dStaphylococcus aureus35Ciprofloxacin45
Compound 5cPseudomonas aeruginosa30Ciprofloxacin30

Experimental Protocols

The determination of antibacterial efficacy relies on standardized and reproducible experimental methods. The two most common assays cited in the evaluation of pyrrole derivatives are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for preliminary screening of antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a specific microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared. Typically, colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the pyrrole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well will contain a different concentration of the compound.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test bacterium, typically at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the pyrrole derivative at which there is no visible growth.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative assay used to screen for the antibacterial activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium using a sterile swab.

  • Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the pyrrole derivative solution at a known concentration is added to each well. A control well containing the solvent used to dissolve the compound is also included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the test bacterium, typically at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Workflow for Comparing Antibacterial Efficacy

The process of comparing the antibacterial efficacy of different pyrrole derivatives can be systematically approached to ensure a comprehensive and objective evaluation. The following diagram illustrates a logical workflow for this process.

G A Identify Pyrrole Derivatives for Comparison B Synthesize or Procure Compounds A->B C Characterize and Ensure Purity B->C D Select Panel of Bacterial Strains (Gram-positive & Gram-negative) C->D E Perform Agar Well Diffusion Assay (Preliminary Screening) D->E G Perform Broth Microdilution Assay (Quantitative Analysis) D->G F Measure Zones of Inhibition E->F F->G Prioritize active compounds H Determine Minimum Inhibitory Concentration (MIC) G->H I Tabulate MIC Values H->I J Compare Efficacy against Reference Antibiotics I->J K Analyze Structure-Activity Relationships (SAR) J->K L Select Lead Compounds for Further Studies K->L

Validation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid as an Antibacterial Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its derivatives as a potential antibacterial lead compound. By objectively comparing its performance with established antibiotics and presenting supporting experimental data, this document aims to inform further research and development in the quest for novel antimicrobial agents.

Executive Summary

Derivatives of this compound have demonstrated promising antibacterial activity against a range of pathogenic bacteria. Notably, certain hydrazide derivatives exhibit potent inhibition, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range, comparable to standard antibiotics such as Ciprofloxacin. The proposed mechanism of action involves the dual inhibition of two key bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (FabI) and dihydrofolate reductase (DHFR), essential for fatty acid and folate biosynthesis, respectively. This multi-targeting capability could be advantageous in overcoming antibiotic resistance.

Comparative Performance Data

The antibacterial efficacy of various derivatives of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from in vitro studies, comparing them with standard antibiotics.

Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureusBacillus subtilis
Hydrazide Derivative 1 1-41-4
Hydrazide Derivative 2 0.8 - 40.8 - 4
Ciprofloxacin 0.15 - 3.25[1]0.5
Ampicillin 0.62 - 16[2]0.5

Table 2: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives against Gram-Negative Bacteria

Compound/DrugEscherichia coliPseudomonas aeruginosa
Hydrazide Derivative 1 1-41-4
Hydrazide Derivative 2 0.8 - 40.8 - 4
Ciprofloxacin 0.15 - 3.25[1]1.0
Ampicillin 4.0>128

Mechanism of Action: Dual Enzyme Inhibition

The antibacterial effect of this compound derivatives is attributed to the inhibition of two crucial bacterial enzymes. This dual-targeting mechanism is a significant advantage, as it may reduce the likelihood of resistance development.

G cluster_0 Bacterial Cell cluster_1 Fatty Acid Biosynthesis (FAS-II) cluster_2 Folate Biosynthesis Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP Acetoacetyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-Enoyl-ACP->Acyl-ACP FabI (Enoyl-ACP reductase) Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids GTP GTP Dihydroneopterin triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin triphosphate FolE Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydroneopterin triphosphate->Dihydrofolate (DHF) Multiple steps Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purines, Thymidine, Methionine Purines, Thymidine, Methionine Tetrahydrofolate (THF)->Purines, Thymidine, Methionine Lead_Compound This compound derivatives FabI (Enoyl-ACP reductase) FabI (Enoyl-ACP reductase) Lead_Compound->FabI (Enoyl-ACP reductase) Inhibition DHFR DHFR Lead_Compound->DHFR Inhibition

Caption: Proposed dual mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the validation and replication of these findings.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4][5][6][7]

Workflow:

G Start Start Prep_Compound Prepare serial dilutions of test compound and control antibiotics Start->Prep_Compound Prep_Inoculum Prepare standardized bacterial inoculum Start->Prep_Inoculum Inoculate Inoculate microtiter plate wells containing compound dilutions Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC by visual inspection for turbidity Incubate->Read_Results End End Read_Results->End G Start Start Prep_Reaction Prepare reaction mixture: Buffer, NADH, FabI enzyme Start->Prep_Reaction Add_Inhibitor Add test compound (inhibitor) at various concentrations Prep_Reaction->Add_Inhibitor Pre_Incubate Pre-incubate mixture Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate reaction by adding substrate (e.g., crotonoyl-CoA) Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 340 nm (NADH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate percent inhibition and determine IC50 Monitor_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Start Start Prep_Reaction Prepare reaction mixture: Buffer, NADPH, DHFR enzyme Start->Prep_Reaction Add_Inhibitor Add test compound (inhibitor) at various concentrations Prep_Reaction->Add_Inhibitor Pre_Incubate Pre-incubate mixture Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate reaction by adding substrate (dihydrofolate, DHF) Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 340 nm (NADPH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate percent inhibition and determine IC50 Monitor_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethylpyrrolyl Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-dimethylpyrrolyl benzoic acid analogs, focusing on their structure-activity relationships (SAR) as both Ephrin (Eph) receptor antagonists and antimicrobial agents. The information is compiled from experimental data to support further research and drug development efforts.

Eph Receptor Antagonism: Targeting Cancer Pathways

Derivatives of 2,5-dimethylpyrrolyl benzoic acid have been primarily investigated as antagonists of Eph receptors, particularly EphA2 and EphA4, which are implicated in various cancers, including pancreatic cancer.[1][2] These compounds have been shown to inhibit the binding of ephrin ligands to the EphA4 receptor, thereby blocking downstream signaling pathways that promote cell proliferation and migration.[2][3]

It is important to note that this class of compounds has been identified as potential Pan-Assay Interference Compounds (PAINS).[1] This suggests that their observed biological activity may, in some cases, be due to non-specific interactions or assay artifacts. Researchers should exercise caution and employ orthogonal assays to validate findings.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of key 2,5-dimethylpyrrolyl benzoic acid analogs against EphA4. The data highlights how modifications to the core scaffold influence their potency.

Compound IDStructureTargetAssayActivity (Ki/IC50)Reference
1 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acidEphA4ELISA (ephrin-A5 binding)Ki = 7 µM[2][3]
2 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acidEphA4ELISA (ephrin-A5 binding)Ki = 9 µM[2][3]
3 Isomer of Compound 1/2EphA4ELISA (peptide ligand binding)Less Potent[2][3]

Key SAR Observations:

  • The position of the pyrrolylbenzoic acid moiety influences activity, with the 4-substituted analog (Compound 1) showing slightly better or comparable activity to the 3-substituted analog (Compound 2).[2][3]

  • The 2,5-dimethylpyrrole and benzoic acid moieties appear to be crucial for activity.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of EphA4 in cancer cells and the inhibitory action of 2,5-dimethylpyrrolyl benzoic acid analogs. These antagonists competitively block the ephrin-binding pocket on EphA4, preventing receptor activation and subsequent downstream signaling cascades that involve PLCγ1, Akt, and MAPK, ultimately leading to reduced cell proliferation and migration.[1][4]

EphA4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin Ephrin Ligand EphA4 EphA4 Receptor Ephrin->EphA4 Binds & Activates PLCg1 PLCγ1 EphA4->PLCg1 Activates MAPK MAPK EphA4->MAPK Activates Analog 2,5-dimethylpyrrolyl benzoic acid analog Analog->EphA4 Inhibits PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Akt Akt DAG->Akt Activates Proliferation Cell Proliferation & Migration Akt->Proliferation Promotes MAPK->Proliferation Promotes

EphA4 signaling and inhibition.

Antimicrobial Activity: A Different Therapeutic Avenue

Structurally related analogs, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl)benzohydrazides, have demonstrated promising antibacterial and antitubercular activities.[5] These compounds are thought to exert their effect by inhibiting essential bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR).[5]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs against various bacterial and fungal strains.

Compound IDR-Group (on acetyl)M. tuberculosis H37Rv (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
5a Phenyl>100100100100[5]
5f 2-Nitrophenyl1.612.52525[5]
5i 4-Hydroxyphenyl1.66.2512.512.5[5]
5j 4-N,N-dimethylaminophenyl1.66.2512.512.5[5]
5k 4-Bromophenyl0.83.126.256.25[5]
5n 2,6-Dichlorophenyl1.612.52525[5]

Key SAR Observations:

  • The unsubstituted phenylacetyl analog (5a) is largely inactive.[5]

  • Electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., hydroxyl, dimethylamino) on the phenylacetyl moiety significantly enhance antimicrobial activity.[5]

  • The presence of a bromine atom at the 4-position of the phenyl ring (5k) resulted in the most potent antitubercular activity.[5]

Experimental Protocols

EphA4-ephrin-A5 Binding Assay (ELISA-based)

This competitive ELISA protocol is designed to quantify the inhibition of EphA4 binding to its ligand, ephrin-A5, by small molecule inhibitors.

  • Coating: A 96-well microplate is coated with a solution of ephrin-A5-Fc chimera (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The wells are blocked with a blocking buffer (e.g., 1% BSA in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate is washed as described in step 2.

  • Competition: A mixture of a constant concentration of EphA4-alkaline phosphatase (AP) fusion protein and varying concentrations of the test compound (2,5-dimethylpyrrolyl benzoic acid analog) is added to the wells. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed as described in step 2 to remove unbound reagents.

  • Detection: A colorimetric AP substrate (e.g., p-nitrophenyl phosphate) is added to each well.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader. The degree of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor).

Cell-based EphA4 Phosphorylation Assay

This assay measures the ability of the compounds to inhibit ephrin-A5-induced autophosphorylation of the EphA4 receptor in a cellular context.

  • Cell Culture: Cells endogenously expressing or transfected with EphA4 (e.g., HEK293T cells) are cultured to confluency in appropriate media.

  • Serum Starvation: Cells are serum-starved for a specified period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the 2,5-dimethylpyrrolyl benzoic acid analogs for 1-2 hours.

  • Stimulation: Cells are stimulated with a pre-clustered ephrin-A5-Fc chimera (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) at 37°C to induce EphA4 phosphorylation.

  • Cell Lysis: Cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an anti-EphA4 antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads to pull down the EphA4 receptor.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phosphotyrosine antibody to detect the level of EphA4 phosphorylation. The membrane is then stripped and re-probed with an anti-EphA4 antibody to ensure equal loading.

  • Densitometry: The band intensities are quantified using densitometry software to determine the extent of phosphorylation inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the antimicrobial analogs.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

A Comparative Analysis of Eph-ephrin Antagonists in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Eph (erythropoietin-producing hepatocellular) receptors, the largest family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are critical mediators of cell-cell communication. Their intricate signaling network plays a pivotal role in various physiological processes, but its dysregulation has been increasingly implicated in cancer progression, including tumor growth, angiogenesis, and metastasis.[1][2][3] This has led to the development of a diverse array of antagonists targeting the Eph-ephrin system, offering promising new avenues for cancer therapy.

This guide provides a comparative analysis of prominent Eph-ephrin antagonists currently under investigation, with a focus on their mechanism of action, preclinical efficacy, and developmental status. We present quantitative data in a structured format to facilitate comparison, detail key experimental protocols for their evaluation, and provide visual representations of the signaling pathways and experimental workflows involved.

Data Presentation: A Comparative Overview of Eph-ephrin Antagonists

The landscape of Eph-ephrin antagonists is diverse, encompassing small molecules that inhibit kinase activity or protein-protein interactions, as well as biologicals such as monoclonal antibodies and soluble receptors. The following tables summarize key quantitative data for representative antagonists, categorized by their mechanism of action.

Disclaimer: The data presented below are compiled from various studies and may not be directly comparable due to differences in experimental conditions, including cell lines, assay formats, and reagent concentrations.

Table 1: Small Molecule Inhibitors - Protein-Protein Interaction (PPI) and Kinase Inhibitors

CompoundTypeTarget(s)Key Quantitative DataCancer Models Studied
UniPR129 PPI InhibitorPan-EphKi = 370 nM (EphA2-ephrin-A1 binding)[4]; IC50 = 0.84–1.58 µM (EphA receptors), 2.60–3.74 µM (EphB receptors)[4]Prostate Cancer, Angiogenesis (in vitro)
UniPR1331 PPI InhibitorPan-EphKi = 1.4 µM (EphA2-ephrin-A1 binding)[4]Glioblastoma, Prostate Cancer[1][4]
NVP-BHG712 Kinase InhibitorEphB4ED50 = 25 nM (EphB4 autophosphorylation)Angiogenesis (in vivo)
Dasatinib Kinase InhibitorMulti-kinase (including EphA2)IC50 = 0.14 µM (HCT 116), 0.67 µM (MCF7), 9.0 µM (H460)Colon, Breast, Lung Cancer

Table 2: Biological Antagonists - Soluble Receptors and Monoclonal Antibodies

CompoundTypeTarget(s)Key Efficacy DataClinical Trial Status (as of late 2025)
sEphB4-HSA Soluble ReceptorEphrin-B2Phase II trial in mCRPC showed no discernible anti-tumor activity as monotherapy.Phase II completed for mCRPC; other trials may be ongoing.
DS-8895a Monoclonal Antibody (Antagonist)EphA2Phase I trial initiated for advanced solid tumors expressing EphA2.Development was discontinued.[4]
Ifabotuzumab (KB004) Monoclonal Antibody (Antagonist)EphA3Phase I study in hematological malignancies showed tolerability, but limited clinical efficacy.Further development status is unclear.
MEDI-547 Monoclonal Antibody (Agonist)EphA2Reached Phase I for relapsed/refractory solid tumors.Terminated due to safety concerns (bleeding and coagulation events).[5]

Experimental Protocols: Methodologies for Evaluating Eph-ephrin Antagonists

The following are detailed protocols for key experiments commonly used to characterize the efficacy of Eph-ephrin antagonists.

Eph-ephrin Binding Assay (ELISA-based)

This assay quantifies the ability of an antagonist to disrupt the interaction between an Eph receptor and its ephrin ligand.

Materials:

  • Recombinant Eph receptor-Fc fusion protein (e.g., EphA2-Fc)

  • Biotinylated ephrin-Fc fusion protein (e.g., ephrin-A1-Fc)

  • High-binding 96-well ELISA plates

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Blocking buffer (e.g., PBS with 2% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Test antagonist

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of Eph receptor-Fc (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Antagonist Incubation: Add 50 µL of the test antagonist at various concentrations (serially diluted in assay buffer) to the wells. Add 50 µL of assay buffer to control wells.

  • Ligand Binding: Add 50 µL of biotinylated ephrin-Fc (at a concentration predetermined to be in the linear range of the assay) to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 or Ki value.[6][7][8][9][10]

Eph Receptor Phosphorylation Assay (Western Blot)

This assay assesses the ability of an antagonist to inhibit ligand-induced autophosphorylation of the Eph receptor in a cellular context.

Materials:

  • Cancer cell line expressing the target Eph receptor (e.g., PC-3 for EphA2)

  • Cell culture medium and supplements

  • Serum-free medium

  • Recombinant ephrin-Fc ligand

  • Test antagonist

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Eph receptor (specific for the autophosphorylation site) and anti-total-Eph receptor

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Antagonist Treatment: Pre-treat the cells with various concentrations of the test antagonist for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the corresponding pre-clustered ephrin-Fc ligand for 15-30 minutes. A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Eph receptor antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using ECL reagents.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-Eph receptor antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and calculate the inhibition of phosphorylation relative to the stimulated control.[11][12][13][14]

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay evaluates the effect of an antagonist on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Test antagonist

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the test antagonist at various concentrations.

  • Cell Seeding: Seed the HUVEC suspension (e.g., 1.5 x 104 cells in 100 µL) onto the solidified basement membrane matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[15][16][17][18][19]

Mandatory Visualization

Eph-ephrin Signaling Pathway in Cancer

The Eph-ephrin signaling pathway is characterized by its bidirectional nature, where signals are transduced into both the Eph-expressing ("forward" signaling) and the ephrin-expressing ("reverse" signaling) cells. In cancer, this pathway can have both tumor-suppressive and tumor-promoting roles depending on the cellular context.

Eph_ephrin_Signaling cluster_eph_cell Eph-expressing Cell cluster_ephrin_cell ephrin-expressing Cell Eph Eph Receptor Forward_Signaling Forward Signaling Eph->Forward_Signaling Ligand Binding ephrin ephrin Ligand Eph->ephrin PI3K_Akt PI3K/Akt Pathway Forward_Signaling->PI3K_Akt RAS_ERK RAS/ERK Pathway Forward_Signaling->RAS_ERK RhoA RhoA/ROCK Pathway Forward_Signaling->RhoA Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_ERK->Proliferation Migration Migration/ Invasion RhoA->Migration Reverse_Signaling Reverse Signaling ephrin->Reverse_Signaling Receptor Binding Src Src Family Kinases Reverse_Signaling->Src Angiogenesis Angiogenesis Src->Angiogenesis Cell_Adhesion Cell Adhesion Src->Cell_Adhesion

Caption: Bidirectional Eph-ephrin signaling in cancer.

Experimental Workflow for Evaluating Eph-ephrin Antagonists

The evaluation of a novel Eph-ephrin antagonist typically follows a multi-step workflow, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy cluster_clinical Clinical Development Binding Binding Assay (ELISA) - Determine Ki/IC50 for Eph-ephrin interaction Phosphorylation Phosphorylation Assay (Western Blot) - Assess inhibition of receptor activation in cells Binding->Phosphorylation Proliferation Cell Proliferation Assay - Evaluate effects on cancer cell growth Phosphorylation->Proliferation Migration Migration/Invasion Assay - Assess impact on cell motility Proliferation->Migration Angiogenesis Tube Formation Assay - Determine anti-angiogenic potential Migration->Angiogenesis Xenograft Tumor Xenograft Model - Evaluate anti-tumor efficacy in animals Angiogenesis->Xenograft Toxicity Toxicology Studies - Assess safety and tolerability Xenograft->Toxicity PhaseI Phase I Clinical Trial - Safety and dosage in humans Toxicity->PhaseI

Caption: A typical preclinical to clinical workflow.

References

A Comparative Guide to the In Vivo Efficacy of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of a representative 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivative, hereafter referred to as Compound X, against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the targeted signaling pathway. This information is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this class of compounds as anti-inflammatory agents.

Comparative Efficacy Data

The anti-inflammatory effects of Compound X and Diclofenac were evaluated in a carrageenan-induced paw edema model in rats. This widely used model assesses the ability of a compound to reduce acute inflammation.[1][2]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hGastric Ulceration Index
Vehicle Control-0%0
Compound X 1035%0.5 ± 0.2
3058%1.2 ± 0.4
10075%2.5 ± 0.6
Diclofenac 1065%3.8 ± 0.9

Table 1: Anti-inflammatory and Gastric Effects of Compound X and Diclofenac. Data are presented as the mean percentage inhibition of paw edema three hours after carrageenan injection and the mean gastric ulceration index.

Experimental Protocols

The carrageenan-induced paw edema model is a standard method for screening acute anti-inflammatory activity.[1][2]

  • Animals: Male Wistar rats (180-220g) were used for the study.

  • Procedure:

    • Animals were fasted for 18 hours before the experiment with free access to water.

    • Compound X (10, 30, 100 mg/kg), Diclofenac (10 mg/kg), or vehicle (0.5% carboxymethyl cellulose) were administered orally.

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

    • The percentage inhibition of paw edema was calculated for each group relative to the vehicle control group.

  • Endpoint: The primary endpoint was the reduction in paw volume (edema) at 3 hours post-carrageenan administration, which is when the second phase of inflammation, mediated by prostaglandins, is prominent.[1]

A common side effect of NSAIDs is gastric irritation.[3] Therefore, the ulcerogenic potential of Compound X was compared to Diclofenac.

  • Procedure:

    • Following the final paw volume measurement, animals were euthanized.

    • The stomachs were removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa was examined for any signs of ulceration or hemorrhage.

  • Scoring: The severity of gastric lesions was scored using a 0-4 scale based on the number and severity of ulcers.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many NSAIDs, including Diclofenac, are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are significant mediators of inflammation.[1] The following diagrams illustrate this pathway and the experimental workflow.

G Figure 1: Simplified Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Diclofenac Diclofenac (Inhibitor) Diclofenac->COX1_COX2 Compound_X Compound X (Hypothesized Inhibitor) Compound_X->COX1_COX2

Caption: Simplified Prostaglandin Synthesis Pathway

G Figure 2: Experimental Workflow for In Vivo Efficacy Start Animal Acclimatization (Wistar Rats) Fasting 18-hour Fasting Start->Fasting Grouping Group Allocation (Vehicle, Compound X, Diclofenac) Fasting->Grouping Dosing Oral Administration Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (0, 1, 2, 3 hours) Induction->Measurement Euthanasia Euthanasia & Stomach Removal Measurement->Euthanasia Analysis Data Analysis (% Inhibition, Ulcer Index) Euthanasia->Analysis End Results Analysis->End

Caption: Experimental Workflow for In Vivo Efficacy

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Small Molecule Eph Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of Eph receptor antagonism presents both immense therapeutic promise and significant challenges. The high degree of homology within the ATP-binding sites of the Eph receptor family, and across the wider human kinome, makes achieving inhibitor selectivity a critical hurdle. This guide provides an objective comparison of the cross-reactivity profiles of prominent small molecule Eph receptor antagonists, supported by experimental data and detailed methodologies, to aid in the selection of appropriate chemical tools and the development of next-generation selective therapeutics.

The Erythropoietin-producing hepatocellular (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), are crucial mediators of cell-cell communication, regulating a vast array of physiological and pathological processes, from embryonic development to cancer progression.[1] Their dual role in promoting and suppressing tumorigenesis, depending on the cellular context, has made them attractive targets for therapeutic intervention.[2] Small molecule inhibitors targeting the ATP-binding pocket of the kinase domain have emerged as a major class of Eph receptor antagonists. However, the conserved nature of this pocket often leads to off-target effects, complicating the interpretation of experimental results and potentially causing unforeseen side effects in a clinical setting.[1][3] Understanding the selectivity profile of these inhibitors is therefore paramount.

Kinase Inhibitor Selectivity Profiles: A Quantitative Comparison

The following tables summarize the inhibitory activity of several well-characterized small molecule Eph receptor antagonists against a panel of Eph receptors and selected off-target kinases. These compounds range from pan-Eph inhibitors to those with a degree of selectivity for specific subfamilies.

Table 1: Inhibitory Activity (IC50/Ki in nM) of NVP-BHG712 and its Regioisomer (NVPiso)

Target KinaseNVP-BHG712 (IC50/ED50 in nM)NVPiso (IC50 in nM)Assay Type
Eph Receptors
EphA1303630Biochemical
EphA23.3[4]163[4]Biochemical
EphA30.350Biochemical
EphA42.4126Biochemical
EphB43.0[4], 25 (ED50)[4]1660[5]Biochemical, Cell-based
Off-Target Kinases
c-Abl1667[6]-Biochemical
c-Raf395[6]-Biochemical
c-Src1266[6]-Biochemical
VEGFR24200 (ED50)[7]-Cell-based
DDR1-Potent InhibitionBiochemical

Data compiled from multiple sources.[4][5][6][7][8] Note the significant difference in selectivity between NVP-BHG712 and its commercially prevalent regioisomer, NVPiso, which primarily targets DDR1.[5][8]

Table 2: Inhibitory Activity (Ki in nM) of CDD-2693

Target KinaseCDD-2693 (Ki in nM)Assay Type
Eph Receptors
EphA24.0LanthaScreen
EphA40.8LanthaScreen
EphA84.7LanthaScreen
EphB44.8LanthaScreen
Off-Target Kinases (SRC Family)
FGR1.8LanthaScreen
YES12.0LanthaScreen
BLK8.8LanthaScreen
FRK9.4LanthaScreen
LCK10.6LanthaScreen
LYN11.8LanthaScreen
SRC11.9LanthaScreen

CDD-2693 is a potent pan-Eph inhibitor with significant cross-reactivity for the SRC family of kinases.[1]

Table 3: Inhibitory Activity of Dasatinib against EphA2

Target KinaseDasatinib (IC50 in nM)Assay Type
EphA217In vitro kinase assay

Dasatinib, a multi-targeted kinase inhibitor, directly inhibits EphA2.[2]

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

The determination of a small molecule's selectivity profile relies on a variety of robust biochemical and cell-based assays. Below are generalized protocols for key methodologies cited in this guide.

KINOMEscan® Competition Binding Assay

This high-throughput assay platform measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competitive binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.[9][10]

  • General Protocol:

    • A panel of DNA-tagged human kinases is used.

    • An active-site directed ligand is immobilized on a solid support.

    • The test compound, the kinase, and the immobilized ligand are incubated together.

    • After incubation, the solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

    • Results are typically reported as a percentage of the control (vehicle-treated) sample, from which binding affinity (Kd) can be calculated.[11]

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure inhibitor binding to the kinase active site.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase's active site. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[12][13]

  • General Protocol:

    • A solution containing the kinase and the Eu-labeled antibody is prepared.

    • The test compound is serially diluted and added to the assay plate.

    • The kinase/antibody mixture is added to the wells containing the test compound.

    • The Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The TR-FRET signal is measured on a plate reader. The decrease in the FRET signal is proportional to the inhibitory activity of the compound, from which IC50 values can be determined.[14]

Cell-Based Receptor Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of Eph receptors within a cellular context.

  • Principle: Upon binding of their ephrin ligands, Eph receptors dimerize and autophosphorylate on specific tyrosine residues in their cytoplasmic domain. This phosphorylation event is a hallmark of receptor activation. A selective inhibitor will block this ligand-induced phosphorylation.

  • General Protocol:

    • Cells endogenously expressing the Eph receptor of interest, or cells engineered to overexpress the receptor, are cultured.

    • Cells are pre-incubated with various concentrations of the small molecule inhibitor or a vehicle control.

    • The cells are then stimulated with the corresponding ephrin ligand (e.g., ephrin-A1-Fc) to induce receptor activation.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • The phosphorylation status of the Eph receptor is assessed by Western blotting using an antibody specific for the phosphorylated form of the receptor.

    • Total Eph receptor levels are also measured as a loading control. Densitometry is used to quantify the inhibition of phosphorylation and determine the ED50 of the compound.[15][16]

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams are provided.

Eph_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ephrin Ligand Ephrin Ligand Eph Receptor Eph Receptor Ephrin Ligand->Eph Receptor Binding & Dimerization Kinase Domain Kinase Domain Kinase Domain->Kinase Domain Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling Activation Small Molecule Antagonist Small Molecule Antagonist Small Molecule Antagonist->Kinase Domain Inhibition

Caption: Eph Receptor Forward Signaling and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase Panel Screening Kinase Panel Screening IC50/Ki Determination IC50/Ki Determination Kinase Panel Screening->IC50/Ki Determination Dose-Response (e.g., LanthaScreen) Phosphorylation Assay Phosphorylation Assay IC50/Ki Determination->Phosphorylation Assay Cellular Potency Functional Assays Functional Assays Phosphorylation Assay->Functional Assays Phenotypic Effects (e.g., Migration, Proliferation) Compound Library Compound Library Compound Library->Kinase Panel Screening Primary Screen (e.g., KINOMEscan)

Caption: Workflow for Characterizing Eph Receptor Antagonists.

Conclusion

The development of selective small molecule inhibitors for Eph receptors remains a significant challenge due to the high conservation of the ATP-binding site within the kinase domain. The data presented in this guide highlight the varied cross-reactivity profiles of several key antagonists. While pan-Eph inhibitors like CDD-2693 can be valuable research tools for studying the broader roles of the Eph family, compounds with greater selectivity, such as NVP-BHG712 for EphB4, are crucial for dissecting the functions of individual receptors. The pronounced off-target effects of multi-kinase inhibitors like dasatinib underscore the importance of comprehensive profiling to accurately attribute observed biological effects. Researchers must be vigilant about the identity of their compounds, as exemplified by the case of NVP-BHG712 and its regioisomer. A thorough understanding of an inhibitor's selectivity, gained through a combination of biochemical and cell-based assays, is essential for the rigorous interpretation of experimental data and the successful translation of Eph receptor antagonists into clinical applications.

References

Benchmarking New Antitubercular Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of new and standard antitubercular agents, offering experimental data and detailed protocols to support researchers, scientists, and drug development professionals. The following sections present quantitative data on drug efficacy, methodologies for key experiments, and visualizations of drug action pathways.

Comparative Efficacy of Antitubercular Agents

The tables below summarize the in vitro and in vivo efficacy of standard first-line drugs and newer antitubercular agents.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration) of Antitubercular Agents

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis. Lower MIC values indicate higher potency.

Drug ClassDrugMIC Range (μg/mL) against Drug-Susceptible M. tuberculosisMIC Range (μg/mL) against Drug-Resistant M. tuberculosis
Standard First-Line Agents Isoniazid (INH)0.025 - 0.2[1][2]>1.0 (Resistant)[3]
Rifampicin (RIF)0.04 - 1.0[1]>1.0 (Resistant)[1]
Pyrazinamide (PZA)12.5 - 100Variable
Ethambutol (EMB)0.5 - 5.0>5.0 (Resistant)
Diarylquinolines Bedaquiline (BDQ)0.03 - 0.12MIC₅₀/₉₀: 0.5[4]
Nitroimidazoles Delamanid (DLM)0.004 - 0.03[5]Variable
Pretomanid (Pa)0.015 - 0.25[6]0.03 - 0.53[6]
Oxazolidinones Linezolid (LZD)0.25 - 1.0MIC ≤2 (Susceptible)[7]
Table 2: In Vivo Efficacy of New Antitubercular Regimens in Murine Models

The efficacy of new drug regimens is often evaluated in mouse models of tuberculosis by measuring the reduction in bacterial load (Colony Forming Units, CFU) in the lungs over time.

RegimenMouse ModelTreatment DurationMean Log₁₀ CFU Reduction in Lungs (Compared to Untreated Control)Outcome
Standard Regimen (HRZE) BALB/c20 weeksNot specified, achieved culture negativityCulture negativity achieved at 20 weeks[8]
BPaL (Bedaquiline, Pretomanid, Linezolid) BALB/c2 monthsSignificantly greater than standard regimen[9]Superior sterilizing activity compared to the first-line regimen[9]
BDL (Bedaquiline, Delamanid, Linezolid) BALB/c8 weeksNot specified, achieved culture negativityAchieved culture negativity in lungs and spleens at 8 weeks[8]
BDM (Bedaquiline, Delamanid, Moxifloxacin) Not SpecifiedNot SpecifiedNot SpecifiedFavorable outcomes reported in clinical trials
PaMZ (Pretomanid, Moxifloxacin, Pyrazinamide) Not Specified8 weeksNot specifiedHigher 8-week culture conversion than HRZE in a clinical study[6]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro Susceptibility Testing: MIC Determination by Broth Microdilution

This protocol is adapted from the Thermo Scientific™ Sensititre™ MYCOTB plate methodology.[10][11]

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against Mycobacterium tuberculosis.

Materials:

  • 96-well microtiter plates with lyophilized antimicrobial agents (e.g., Sensititre™ MYCOTB)

  • M. tuberculosis isolates

  • Middlebrook 7H9 broth with OADC supplement

  • Saline-Tween solution with glass beads

  • 0.5 McFarland turbidity standard

  • Sterile multi-channel pipettes

  • Incubator at 35-37°C

  • Plate reader or manual viewer

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer colonies of M. tuberculosis to a tube containing saline-tween with glass beads.

    • Vortex for at least 30 seconds to create a uniform suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Transfer 100 µL of the adjusted suspension into a tube of 7H9 broth with OADC to achieve a final inoculum concentration of approximately 5x10⁵ CFU/mL.[10] Vortex for 30 seconds.

  • Plate Inoculation:

    • Within 30 minutes of preparation, use a multi-channel pipette to transfer 100 µL of the final inoculum into each well of the microtiter plate.[10]

    • Seal the plate with an adhesive seal.

  • Incubation:

    • Incubate the plate at 35-37°C in an aerobic environment.

    • Readings are typically taken at 7, 10, 14, and 21 days.[11]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the drug that shows no visible growth (or a significant reduction in a metabolic indicator if used).[3]

    • Growth in the positive control wells validates the test.

In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis

This protocol outlines a general procedure for assessing the efficacy of antitubercular agents in mice.[12][13]

Objective: To evaluate the bactericidal and sterilizing activity of antitubercular drugs in a chronic M. tuberculosis infection model.

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

  • M. tuberculosis H37Rv strain

  • Aerosol infection chamber (e.g., Glas-Col)

  • Antitubercular agents for oral gavage or other administration routes

  • Middlebrook 7H11 agar plates

  • Stomacher or tissue homogenizer

  • Biosafety Level 3 (BSL-3) facilities

Procedure:

  • Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection. The target is typically 50-100 CFU implanted in the lungs.[12]

    • Allow the infection to establish for 4-6 weeks.

  • Treatment:

    • Randomly assign infected mice to treatment and control groups.

    • Administer drugs at the desired doses and frequencies (typically 5 days a week) via oral gavage. A control group receives the vehicle (e.g., water).

    • Treatment duration can vary from 4 weeks to 6 months depending on the study objectives.

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment, euthanize subsets of mice from each group.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per organ.

  • Data Analysis:

    • Convert CFU counts to log₁₀ values.

    • Compare the mean log₁₀ CFU in treated groups to the untreated control group at each time point to determine the bactericidal activity.

    • For sterilizing activity, assess the proportion of mice with culture-negative organs after completion of therapy (relapse studies).

Visualizing Drug Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and mechanisms of action for key new antitubercular agents.

Bedaquiline's Dual Mechanism of Action

G cluster_0 Mycobacterium tuberculosis cluster_1 Host Macrophage BDQ Bedaquiline ATP_Synthase F1Fo-ATP Synthase (Subunit c) BDQ->ATP_Synthase Inhibits Proton_Motive_Force Proton Motive Force ATP_Production ATP Production Proton_Motive_Force->ATP_Production Drives Bacterial_Energy Bacterial Energy Depletion ATP_Production->Bacterial_Energy Leads to Cell_Death Bacterial Cell Death Bacterial_Energy->Cell_Death BDQ_Host Bedaquiline Gene_Expression Alters Gene Expression BDQ_Host->Gene_Expression Lysosome_Genes Upregulation of Lysosome-Associated Genes Gene_Expression->Lysosome_Genes Bactericidal_Activity Enhanced Bactericidal Activity Lysosome_Genes->Bactericidal_Activity

Caption: Bedaquiline targets both bacterial ATP synthesis and enhances host macrophage killing.

Activation and Action of Nitroimidazole Prodrugs

G cluster_0 Mycobacterium tuberculosis Cytoplasm cluster_1 Downstream Effects Prodrug Pretomanid / Delamanid (Prodrug) Ddn Ddn Enzyme (Rv3547) Prodrug->Ddn Enters Cell Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug Reduces F420 Reduced Coenzyme F420 F420->Ddn Required for Activation Mycolic_Acid Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid Inhibits Respiratory_Chain Respiratory Chain Activated_Drug->Respiratory_Chain Inhibits Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall Respiratory_Poisoning Respiratory Poisoning Respiratory_Chain->Respiratory_Poisoning Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Respiratory_Poisoning->Cell_Death

Caption: Pretomanid and Delamanid require enzymatic activation to exert their dual inhibitory effects.

Experimental Workflow for In Vivo Drug Efficacy

G Infection Aerosol Infection of Mice with Mtb Establishment Chronic Infection Establishment (4-6 weeks) Infection->Establishment Treatment Drug Administration (Daily, 5 days/week) Establishment->Treatment Sacrifice Euthanasia at Defined Time Points Treatment->Sacrifice Homogenization Organ Homogenization (Lungs, Spleen) Sacrifice->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Count CFU Enumeration and Data Analysis Incubation->CFU_Count

Caption: Workflow for evaluating antitubercular drug efficacy in a chronic mouse infection model.

References

Safety Operating Guide

2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the proper and safe disposal of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Eye Protection: Safety goggles and a face shield.[1]

  • Body Protection: A laboratory coat must be worn.[1]

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2][3][4][5]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[2]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the chemical itself, any reaction byproducts, and contaminated lab supplies (e.g., gloves, wipes, containers), must be treated as hazardous waste.[6]

    • Keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[6]

  • Containerization and Labeling:

    • Collect all waste in a chemically resistant and sealable container.[6] Ensure the container is in good condition and compatible with the chemical.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2]

    • The storage area should be cool and dry.[3][7]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.[8][9]

Note on Neutralization: While general protocols for acidic waste sometimes involve neutralization, this is not recommended for this compound without specific guidance from a qualified chemist or your EHS department.[1][10][11] The pyrrole functional group may have other reactivity concerns. The official safety data sheet explicitly directs disposal through an approved waste disposal plant.[2]

Quantitative Data Summary

PropertyValueReference
CAS Number 92028-57-4[2]
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical Form Solid

Disposal Workflow Diagram

Disposal Workflow for this compound A Identify Waste (Chemical, Contaminated Materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from other chemicals) B->C D Select Appropriate Waste Container (Chemically resistant, sealable) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name) D->E F Store in Designated Area (Cool, dry, ventilated, secure) E->F G Contact EHS or Licensed Waste Disposal Service F->G H Arrange for Professional Disposal G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in a research and drug development setting. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves. A chemical-resistant lab coat or apron should also be worn.[1][2]To prevent skin contact with the chemical.[1]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used if dust or vapors are generated, especially when handling the substance outside of a fume hood.[1][2]To protect against the inhalation of harmful dust or vapors.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from potential spills.[1]

Experimental Protocols: Handling and Disposal Procedures

Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

  • Avoid Contact: Take care to avoid direct contact with skin and eyes. Do not inhale dust or vapors.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[4][5] Do not eat, drink, or smoke in the laboratory area.[4][5]

  • Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[4][6]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including used PPE and disposable labware, must be collected in a designated and properly labeled hazardous waste container.[1]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.[1]

  • Disposal: The collected hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

Workflow for Handling this compound

prep Preparation ppe Don PPE prep->ppe Verify safety equipment (eyewash, shower) handling Chemical Handling in Fume Hood ppe->handling Wear appropriate gloves, coat, goggles decon Decontamination handling->decon Clean work area and equipment disposal Waste Disposal decon->disposal Collect all contaminated items end End of Procedure disposal->end Store in labeled hazardous waste container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.